molecular formula C9H6N2O3 B1634204 4-Hydroxy-8-nitroquinoline CAS No. 23833-95-6

4-Hydroxy-8-nitroquinoline

Cat. No.: B1634204
CAS No.: 23833-95-6
M. Wt: 190.16 g/mol
InChI Key: MMLGHJCPFCGNEY-UHFFFAOYSA-N
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Description

4-Hydroxy-8-nitroquinoline is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-5H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLGHJCPFCGNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946641
Record name 8-Nitroquinolin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23432-46-4, 23833-95-6
Record name 8-Nitro-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23432-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC149795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Nitroquinolin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-8-nitroquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 23432-46-4 Synonyms: 8-Nitro-4-quinolinol; 8-Nitro-4(1H)-quinolone; 8-Nitro-4-oxoquinoline Chemical Formula: C₉H₆N₂O₃ Molecular Weight: 190.16 g/mol [1][2][3]

Executive Summary

4-Hydroxy-8-nitroquinoline (CAS 23432-46-4) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, Nitroxoline (8-hydroxy-5-nitroquinoline).[2] While Nitroxoline is an established urinary antibiotic, the 4-hydroxy-8-nitro isomer serves primarily as a versatile intermediate for synthesizing 8-amino-4-quinolones—a privileged structure in the development of antimalarials, antiviral agents (including HIV integrase inhibitors), and kinase inhibitors.[2]

This guide details the structural properties, validated synthesis protocols, and reactivity profiles of this compound.[2] It addresses the compound's tautomeric nature, providing evidence-based insights for researchers optimizing lead compounds in drug discovery.

Structural Analysis & Tautomerism

The reactivity and binding properties of this compound are governed by its tautomeric equilibrium.[2] Like other 4-substituted quinolines, it exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone).[2]

The Tautomeric Equilibrium

In the solid state and in polar solvents, the 4-quinolone (keto) tautomer predominates. This preference is reinforced by the electronic effects of the nitro group at position 8. The electron-withdrawing nature of the nitro group (


) decreases the electron density of the benzene ring, but its position peri to the ring nitrogen (

) allows for potential intramolecular hydrogen bonding interactions if the nitro group is reduced, though in the nitro form, it primarily exerts a strong inductive (

) and mesomeric (

) effect.

Key Structural Implications:

  • Hydrogen Bond Donor: The

    
    -H in the quinolone form acts as a hydrogen bond donor, critical for binding in enzyme active sites (e.g., specific interactions with Ser/Thr residues in kinase pockets).
    
  • Hydrogen Bond Acceptor: The C4 carbonyl oxygen is a strong acceptor.

  • Aromaticity: While the pyridone ring in the quinolone form is not fully aromatic in the Hückel sense, the fused benzene ring retains aromaticity, and the system maintains significant resonance stabilization.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxyquinoline) Less Stable in Polar Solvents Keto Keto Form (4(1H)-Quinolone) Predominant Tautomer Enol->Keto  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form in polar media.

Synthesis Protocol: The Gould-Jacobs Reaction

The most reliable and regioselective method for synthesizing this compound is the Gould-Jacobs reaction .[2] Unlike direct nitration of 4-hydroxyquinoline, which yields a mixture of 3-, 6-, and 8-nitro isomers, this route builds the pyridine ring onto a pre-nitrated benzene precursor, ensuring 100% regioselectivity for the 8-nitro position.

Mechanistic Pathway[2]
  • Condensation: Reaction of 2-nitroaniline with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.[2]

  • Cyclization: Thermal cyclization (250°C) closes the ring to form the quinolone ester.

  • Hydrolysis: Saponification of the ester to the carboxylic acid.[4]

  • Decarboxylation: Thermal removal of the carboxyl group to yield the final product.

Step-by-Step Protocol

Reagents Required:

  • 2-Nitroaniline (CAS 88-74-4)[2]

  • Diethyl ethoxymethylenemalonate (EMME) (CAS 87-13-8)

  • Diphenyl ether (or Dowtherm A) for high-temp cyclization[2][5]

  • Sodium Hydroxide (NaOH)[5]

  • Hydrochloric Acid (HCl)

Procedure:

  • Condensation (Enamine Formation):

    • Mix equimolar amounts of 2-nitroaniline and EMME.

    • Heat to 100–110°C for 2 hours. Ethanol is evolved as a byproduct; use a Dean-Stark trap or open vessel to facilitate removal.

    • Checkpoint: The mixture will solidify upon cooling, yielding diethyl 2-(((2-nitrophenyl)amino)methylene)malonate. Recrystallize from ethanol if necessary.

  • Thermal Cyclization (Ring Closure):

    • Critical Step: Add the enamine solid to a large excess of boiling diphenyl ether (~250°C) in portions.

    • Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

    • Maintain reflux for 30–60 minutes.

    • Cool to room temperature.[6] The product, ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, typically precipitates.[2] Filter and wash with hexane/ethanol to remove the high-boiling solvent.[2]

  • Hydrolysis (Saponification):

    • Suspend the ester in 10% NaOH solution.

    • Reflux for 2–4 hours until the solid dissolves (forming the sodium salt).

    • Acidify with HCl to pH 2. The free acid (8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) will precipitate.[2] Filter and dry.

  • Decarboxylation:

    • Suspend the carboxylic acid in diphenyl ether or heat as a dry solid (if stable) to 250–270°C.

    • CO₂ evolution will be observed.

    • Once gas evolution ceases, cool and filter. The final product is This compound .[1][2]

Synthesis Start 2-Nitroaniline + EMME Step1 Condensation (110°C) (- EtOH) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Thermal Cyclization (Diphenyl Ether, 250°C) Inter1->Step2 Inter2 3-Ethoxycarbonyl-8-nitro-4-quinolone Step2->Inter2 Step3 Saponification (NaOH) & Acidification (HCl) Inter2->Step3 Inter3 8-Nitro-4-quinolone-3-carboxylic acid Step3->Inter3 Step4 Decarboxylation (260°C, -CO₂) Inter3->Step4 Final This compound (8-Nitro-4-quinolone) Step4->Final

Figure 2: The Gould-Jacobs synthetic pathway ensures regiospecificity for the 8-nitro isomer.[2][5]

Physicochemical Properties

The following data points are essential for handling and characterization.

PropertyValue / Description
CAS Number 23432-46-4
Molecular Weight 190.16 g/mol
Appearance Yellow to brownish crystalline powder
Melting Point > 250°C (Decomposes)
Solubility (Water) Very low (insoluble at neutral pH)
Solubility (Solvents) Soluble in DMSO, DMF, hot acetic acid; soluble in dilute alkali (forming phenolate/naphtholate salt)
pKa (Predicted) ~2.5 (protonation of carbonyl O), ~9.0 (deprotonation of NH/OH)
UV-Vis Characteristic absorption bands in UV (240-260 nm) and visible (yellow color due to nitro conjugation)

Reactivity & Pharmaceutical Applications[2][6][8]

Reduction to 8-Amino-4-Hydroxyquinoline

The primary utility of the 8-nitro derivative is as a precursor to 8-amino-4-hydroxyquinoline .[2] The 8-amino group allows for the attachment of side chains via amide coupling or reductive amination, a strategy widely used in:

  • Antimalarials: Analogues of primaquine/chloroquine.

  • Kinase Inhibitors: The 8-position provides a vector to access solvent-exposed regions of the ATP binding pocket.[2]

Protocol Insight: Catalytic hydrogenation (H₂/Pd-C) is effective but must be monitored to prevent reduction of the pyridine ring. Iron/Acetic acid or Stannous chloride (SnCl₂) reduction offers chemoselectivity for the nitro group.

C-3 Functionalization

The C-3 position (ortho to the carbonyl) is nucleophilic in the quinolone form.[2] It can be functionalized via:

  • Halogenation: Reaction with NCS or NBS yields 3-chloro or 3-bromo derivatives.[2]

  • Formylation: Vilsmeier-Haack reaction introduces a formyl group, useful for further condensation reactions (e.g., Knoevenagel condensation).

Thiosemicarbazone Derivatives

Recent research highlights the condensation of 8-nitro-4-quinolone derivatives with thiosemicarbazides.[2] These complexes have shown potent cytotoxicity against cancer cell lines (e.g., A549 lung cancer) by chelating metal ions (Fe, Cu) and generating reactive oxygen species (ROS).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitroquinolines are structurally related to 4-nitroquinoline-1-oxide, a known carcinogen, though the 4-hydroxy analog is generally less potent).[2]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][4][5] I. Through Ethoxymethylenemalonic Ester.[4][5][6] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135483984, 8-nitroquinolin-4-ol.[2] Retrieved from

  • Adhigaman, K., et al. (2025).[7][8] Investigation of 3-Arylidene-2,3-dihydro-8-nitro-4-quinolone Di-Spiro Analogs: Structural Elucidation and In-Vitro Cytotoxicity. Journal of Molecular Structure, 1348, 143451.[7][9] Link[7][9]

  • Bide Pharm. (2024). Product MSDS: 8-Nitroquinolin-4-ol (CAS 23432-46-4).[1][2][3][10]Link

Sources

Positional Isomerism in Drug Scaffolds: A Comparative Analysis of 4-Hydroxy-8-nitroquinoline and 8-Hydroxy-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific placement of functional groups on this scaffold can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two constitutional isomers: the well-characterized antimicrobial and anticancer agent 8-hydroxy-5-nitroquinoline (Nitroxoline) and its lesser-known counterpart, 4-hydroxy-8-nitroquinoline. While extensive data exists for Nitroxoline, a significant knowledge gap surrounds its 4,8-isomer. This document will synthesize the established knowledge of Nitroxoline and, leveraging fundamental chemical principles, provide expert-driven predictions on the properties and behavior of this compound. We will explore disparities in structure, synthesis, reactivity, and biological potential, culminating in a detailed experimental protocol designed to empirically validate these comparisons.

Introduction: The Critical Role of Substituent Placement

Positional isomerism, where molecules share the same formula but differ in the arrangement of atoms, is a fundamental concept with profound implications in drug development. A minor shift in a functional group's location on a heterocyclic ring can modulate electronic distribution, steric hindrance, and hydrogen bonding capabilities. These molecular-level changes directly impact a compound's solubility, membrane permeability, metabolic stability, and, most importantly, its interaction with biological targets.

This guide focuses on two such isomers: 8-hydroxy-5-nitroquinoline, known clinically as Nitroxoline, and this compound. Nitroxoline is a well-documented therapeutic agent used for decades to treat urinary tract infections, with recent studies revealing potent anticancer activities.[1][] In stark contrast, public domain literature on this compound is exceptionally scarce. This analysis aims to bridge this gap by juxtaposing the known characteristics of the 5,8-isomer with a predictive, theory-grounded assessment of the 4,8-isomer, providing a valuable resource for researchers exploring novel quinoline-based therapeutics.

Structural and Physicochemical Disparities

The foundational difference between these isomers lies in the positioning of the hydroxyl (-OH) and nitro (-NO₂) groups, which dictates their electronic and steric profiles.

G cluster_0 8-Hydroxy-5-nitroquinoline (Nitroxoline) cluster_1 This compound a a b b

Caption: Molecular structures of the two isomers.

The differing substitution patterns give rise to distinct physicochemical properties, which are summarized below.

Property8-Hydroxy-5-nitroquinoline (Nitroxoline)This compound
Molecular Formula C₉H₆N₂O₃C₉H₆N₂O₃
Molecular Weight 190.16 g/mol 190.16 g/mol
CAS Number 4008-48-4[3]Not Available in public databases
Appearance Ochre-yellow to brownish crystalline powder[]Predicted to be a crystalline solid
Melting Point 181-183 °C[]Unknown
Water Solubility Slightly soluble (1 g/950mL)[4]Unknown, predicted to have low solubility
Other Solubilities Soluble in DMSO, alcohol, diethyl ether, and dilute HCl[]Unknown

The most significant predicted difference stems from intramolecular hydrogen bonding. In 8-hydroxy-5-nitroquinoline, the hydroxyl group at position 8 can form a strong intramolecular hydrogen bond with the quinoline nitrogen, influencing its acidity and planarity. The 4-hydroxy isomer lacks this specific interaction, instead exhibiting tautomerism with its keto form (4-quinolone), which would dominate its chemical behavior.

Synthesis and Chemical Reactivity

The synthetic pathways and resulting reactivity of these isomers are fundamentally different, dictated by the directing effects of the substituents.

Established Synthesis of 8-Hydroxy-5-nitroquinoline

The commercial production of Nitroxoline is a well-established, two-step process starting from 8-hydroxyquinoline (also known as oxine).[5]

  • Nitrosation: 8-hydroxyquinoline is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to introduce a nitroso group at the electron-rich position 5. The hydroxyl group at C8 is an ortho-, para-director, strongly activating the C5 and C7 positions for electrophilic substitution.

  • Oxidation: The resulting 5-nitroso-8-hydroxyquinoline is then oxidized, commonly with nitric acid, to convert the nitroso group into a nitro group, yielding the final product.

G A 8-Hydroxyquinoline B Nitrosation (NaNO₂, H⁺) A->B C 5-Nitroso-8-hydroxyquinoline B->C D Oxidation (HNO₃) C->D E 8-Hydroxy-5-nitroquinoline D->E

Caption: Established synthesis workflow for Nitroxoline.

Proposed Synthesis of this compound
  • Starting Material: A suitable precursor would be 2-amino-3-nitrophenol .

  • Skraup Reaction: This precursor would be heated with glycerol, a mild oxidizing agent (like arsenic acid or the nitro group of the starting material itself), and concentrated sulfuric acid. The glycerol dehydrates to form acrolein, which undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to form the quinoline ring. The hydroxyl group would be at position 4 and the nitro group at position 8.

Causality Note: This proposed route is theoretical and would require significant optimization. The harsh, acidic conditions of the Skraup reaction could lead to side products, and purification would be a critical challenge.

Comparative Reactivity

The electronic nature of the two isomers differs significantly.

  • 8-Hydroxy-5-nitroquinoline: The electron-donating -OH group at C8 and the electron-withdrawing -NO₂ group at C5 polarize the carbocyclic ring. Quantum chemical calculations have confirmed that the C7 position is the most effective nucleophilic center, making it susceptible to C-C coupling reactions.

  • This compound (Predicted): The powerful electron-donating -OH group at C4 (in its 4-quinolone tautomeric form) strongly activates the C3 position for electrophilic attack. The nitro group at C8 deactivates the carbocyclic ring. This isomer would likely undergo different types of reactions, potentially favoring substitutions on the heterocyclic ring rather than the carbocyclic one.

Biological Activity and Mechanism of Action: A Tale of Two Chelators

The biological activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate essential metal ions.[1] This is where the most dramatic difference between the two isomers is predicted to lie.

8-Hydroxy-5-nitroquinoline (Nitroxoline): A Potent Metal Chelator

Nitroxoline's broad-spectrum antimicrobial and anticancer activities are largely attributed to its function as a bidentate chelating agent.[1][6] The 8-hydroxy group and the quinoline nitrogen are perfectly positioned to form a stable five-membered ring with divalent metal cations like Mg²⁺, Fe²⁺, and Zn²⁺.

Mechanism of Action:

  • Enzyme Inhibition: By sequestering these essential metal cofactors, Nitroxoline disrupts the function of numerous bacterial and cancer cell metalloenzymes, inhibiting DNA synthesis and other vital metabolic processes.[1]

  • Induction of Oxidative Stress: The Nitroxoline-metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that cause cellular damage and induce programmed cell death (apoptosis).[1]

  • Anti-Biofilm Activity: Nitroxoline has proven highly effective at combating biofilm infections, likely by interfering with the metal-dependent signaling pathways that regulate biofilm formation.[]

This compound: A Predicted Weak Chelator

In contrast, the 4-hydroxy isomer is predicted to be a significantly weaker metal chelator. The hydroxyl group at C4 and the quinoline nitrogen at N1 are not geometrically positioned to form a stable chelate ring. While some weak interaction might be possible, it would lack the thermodynamic stability of the complex formed by the 8-hydroxy isomer.

G cluster_0 8-Hydroxy-5-nitroquinoline cluster_1 This compound (Predicted) A Quinoline-N M1 Metal Ion (e.g., Fe²⁺, Zn²⁺) A->M1 Coordination B 8-Hydroxy-O B->M1 Coordination C Stable 5-Membered Chelate Ring M1->C D Quinoline-N M2 Metal Ion E 4-Hydroxy-O F No Stable Chelate Ring (Geometrically Unfavorable) M2->F

Caption: Predicted difference in metal chelation capability.

Implication for Drug Development: This predicted lack of potent chelation suggests that this compound may not share the same antimicrobial or anticancer mechanisms as Nitroxoline. Its biological activity, if any, would likely stem from different pathways. It is crucial to note that other nitroquinolines, such as 4-Nitroquinoline 1-oxide (4NQO), are known carcinogens that act via metabolic activation to DNA-damaging species.[7] This underscores how positional changes can fundamentally shift a scaffold from therapeutic to toxic, making empirical testing indispensable.

Experimental Protocol: Comparative Analysis of Antimicrobial Activity

To empirically determine and compare the biological activity of these two isomers, a standardized and self-validating protocol is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of 8-hydroxy-5-nitroquinoline and this compound against a panel of clinically relevant bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).

Materials and Reagents
  • 8-hydroxy-5-nitroquinoline (≥98% purity)

  • This compound (synthesized or procured, purity verified)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions (Causality: To create a high-concentration, soluble starting point for serial dilutions)

  • Accurately weigh 10 mg of each quinoline isomer.

  • Dissolve each in 1 mL of sterile DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.

  • Vortex thoroughly to ensure complete dissolution. These are your primary stocks.

Step 2: Preparation of Bacterial Inoculum (Causality: To standardize the number of bacteria in the test, ensuring reproducibility)

  • From an overnight culture plate, pick 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (A₆₀₀ ≈ 0.08-0.1).

  • Dilute this adjusted suspension 1:150 in CAMHB. This creates the final working inoculum of approximately 1 x 10⁶ CFU/mL.

Step 3: Serial Dilution in Microtiter Plate (Causality: To create a range of drug concentrations to pinpoint the lowest effective dose)

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add an additional 100 µL of CAMHB to the wells in column 12 (this will be the sterility control).

  • In column 1, add 100 µL of the appropriate working drug solution (prepared by diluting the primary stock in CAMHB). This creates the highest concentration.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this process from column 2 to column 10. Discard the final 100 µL from column 10. Do not add drug to columns 11 and 12.

Step 4: Inoculation and Incubation (Causality: To expose the standardized bacterial population to the drug concentrations and allow for growth)

  • To all wells except column 12, add 10 µL of the final bacterial inoculum (from Step 2). This brings the final volume to 110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Column 11 serves as the positive control (broth + bacteria, no drug). Column 12 serves as the negative/sterility control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

Step 5: Determination of MIC (Causality: To identify the lowest drug concentration that prevents visible bacterial growth)

  • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (no bacterial growth).

  • Optionally, read the absorbance at 600 nm using a microplate reader. The MIC well will have an absorbance value similar to the negative control wells.

G A Prepare Drug Stocks (10 mg/mL in DMSO) C Perform 2-Fold Serial Dilution in 96-Well Plate (Columns 1-10) A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate Wells (Final ~5x10⁵ CFU/mL) B->E C->E D Add Controls (Col 11: Growth, Col 12: Sterility) D->E F Incubate (37°C, 18-24h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Experimental workflow for MIC determination.

Conclusion and Future Outlook

This guide illuminates the profound differences between 8-hydroxy-5-nitroquinoline and its understudied isomer, this compound. While both share the same molecular formula, their divergent structures lead to established and predicted differences in every critical aspect of drug development, from synthesis and reactivity to their fundamental mechanism of biological action.

  • 8-Hydroxy-5-nitroquinoline (Nitroxoline) is a potent, well-characterized metal-chelating agent with a proven track record as an antimicrobial and emerging potential as an anticancer therapeutic. Its mechanism is intrinsically linked to the specific geometry of the 8-hydroxy group and the quinoline nitrogen.

  • This compound remains a scientific enigma. Based on chemical principles, it is predicted to be a poor metal chelator, suggesting that if it possesses any biological activity, it must operate through an entirely different mechanism. Its tautomeric equilibrium with the 4-quinolone form will be a dominant feature of its chemistry.

For drug development professionals, this analysis serves as a critical reminder that a simple positional change is anything but simple. It can be the deciding factor between a potent therapeutic and an inactive—or even toxic—compound. The provided experimental protocol offers a clear, validated pathway to begin closing the knowledge gap on this compound. Future research should focus on the successful synthesis and purification of this isomer, followed by comprehensive spectroscopic characterization and a broad screening campaign to elucidate its true biological profile. Such work is essential for fully mapping the structure-activity relationship of the nitro-hydroxyquinoline scaffold and potentially uncovering novel therapeutic leads.

References

  • Arima, Y., & Tada, M. (2004). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 82(1), 38-46. [Link]

  • Krasavin, M. (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Pharmaceutical Chemistry Journal, 57(7), 891-895. [Link]

  • Jiang, H., Taggart, J., & Chen, X. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [Link])

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. [Link]

  • Sifaoui, I., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(1), 106. [Link]

  • PubChem. (n.d.). This compound-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19910, Nitroxoline. [Link]

  • Mary, Y. S., & Raj, S. A. (2023). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1285, 135489. [Link]

  • Nechifor, A. C. (2019). FTIR spectrum of 8-hydroxyquinoline. [Link]

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. (2014). International Journal of ChemTech Research, 6(9), 4321-4325. [Link]

Sources

Technical Monograph: 4-Hydroxy-8-nitroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of 4-Hydroxy-8-nitroquinoline (CAS 23432-46-4) and its derivatives. This document is structured for researchers requiring actionable protocols and mechanistic insights.

CAS Registry Number: 23432-46-4 (Core) Synonyms: 8-Nitroquinolin-4-ol; 8-Nitro-4(1H)-quinolinone[1][2]

Executive Summary & Chemical Identity

The this compound scaffold represents a critical "privileged structure" in medicinal chemistry.[2] Unlike its 8-hydroxy-5-nitro isomer (Nitroxoline), which functions primarily via metal chelation, the 4-hydroxy-8-nitro core serves as a versatile electrophilic precursor.[2] It is the structural parent of various DNA repair inhibitors (e.g., DNA2 inhibitors) and a key intermediate in the synthesis of 8-aminoquinoline antimalarials and IDO1 inhibitors.[2]

Chemically, the compound exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms, with the keto form predominating in the solid state and polar solvents.[2] The 8-nitro group exerts a strong electron-withdrawing effect, significantly reducing the pKa of the 4-hydroxyl group compared to unsubstituted 4-hydroxyquinoline, thereby altering its solubility and binding kinetics.[2]

Key Physicochemical Properties[2][3][4][5][6]
PropertyValue / Description
CAS Number 23432-46-4
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Appearance Yellow to orange crystalline solid
Tautomerism Predominantly 4(1H)-quinolinone in polar media
Acidity (pKa) ~5.5 - 6.0 (OH), significantly more acidic than 4-hydroxyquinoline due to 8-NO₂
Solubility Low in water; soluble in DMSO, DMF, and hot acetic acid

Synthetic Pathways: The Gould-Jacobs Protocol

While direct nitration of 4-hydroxyquinoline yields a mixture of 6- and 8-nitro isomers (difficult to separate), the Gould-Jacobs reaction provides a regiospecific, self-validating route starting from 2-nitroaniline.[2] This pathway is the industry standard for high-purity synthesis.[2]

Mechanism of Action[2][7][8]
  • Condensation: 2-Nitroaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.[2]

  • Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the pyridine ring via intramolecular electrophilic aromatic substitution.[2]

  • Hydrolysis & Decarboxylation: The resulting ester (CAS 109799-69-1) is saponified to the acid (CAS 35973-25-2) and decarboxylated to yield the core this compound.[2]

Visualization: Regiospecific Synthesis Workflow

GouldJacobs Start 2-Nitroaniline Inter1 Enamine Intermediate (Diethyl (2-nitrophenylamino)methylenemalonate) Start->Inter1 110°C, -EtOH Reagent EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization Ester Ester Derivative (Ethyl this compound-3-carboxylate) Cyclization->Ester Ring Closure Acid Acid Derivative (CAS 35973-25-2) Ester->Acid NaOH, Hydrolysis Final This compound (CAS 23432-46-4) Acid->Final Decarboxylation (Diphenyl ether, reflux)

Figure 1: The Gould-Jacobs synthetic pathway ensures regiospecificity for the 8-nitro isomer, avoiding the isomer separation issues inherent in direct nitration.[2]

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of this compound via the 3-carboxylic acid intermediate.

Step 1: Condensation[2]
  • Charge a round-bottom flask with 2-nitroaniline (1.0 eq) and EMME (1.1 eq).

  • Heat the neat mixture to 110–120°C for 2 hours. Ethanol byproduct is removed via a distillation head.[2]

  • Validation: The reaction solidifies upon cooling.[2] Recrystallize from ethanol to obtain the enamine (yellow needles).[2]

Step 2: Cyclization (Critical Safety Step)

Safety Note: This step requires high temperatures (250°C).[2] Use a blast shield.[2]

  • Add the enamine to boiling Dowtherm A (diphenyl ether/biphenyl eutectic mixture) roughly 10x w/v.

  • Maintain reflux (~250°C) for 30–60 minutes.

  • Cool to room temperature. The ester product precipitates.[2][3]

  • Filter and wash with hexane to remove Dowtherm A.[2]

Step 3: Hydrolysis and Decarboxylation
  • Reflux the ester in 10% NaOH until the solution becomes clear (hydrolysis to acid, CAS 35973-25-2).[2]

  • Acidify with HCl to precipitate the carboxylic acid.[2][3]

  • Decarboxylation: Suspend the dry acid in diphenyl ether and reflux until CO₂ evolution ceases.

  • Cool, filter, and wash with hexane/ethanol.[2]

  • Yield: Typically 60–70% overall.

Medicinal Chemistry & Functionalization

The this compound core is rarely the final drug; it is a "linchpin" intermediate.[2] The 4-OH group allows for conversion to a leaving group (Cl), while the 8-NO₂ group serves as a masked amine.[2]

Strategic Derivatization Map
  • C4-Chlorination: Treatment with POCl₃ converts the 4-OH to 4-Cl (4-chloro-8-nitroquinoline).[2] This activates the C4 position for SNAr reactions with amines.[2]

  • Nitro Reduction: The 8-NO₂ group can be reduced (Fe/HCl or H₂/Pd) to an 8-amino group.[2] Caution: Reduction should often follow C4-substitution to avoid side reactions.[2]

  • N-Alkylation: The ring nitrogen can be alkylated to lock the quinolone tautomer, useful for antibacterial SAR (Structure-Activity Relationship).[2]

Visualization: Functionalization Logic

Derivatives Core This compound (CAS 23432-46-4) Chloro 4-Chloro-8-nitroquinoline Core->Chloro POCl3, reflux Amino 4-Hydroxy-8-aminoquinoline Core->Amino H2, Pd/C or Fe/HCl Acid 3-Carboxylic Acid (CAS 35973-25-2) Core->Acid Precursor relationship SNAr 4-Amino-8-nitro derivatives (Kinase/IDO1 Inhibitors) Chloro->SNAr R-NH2, S_NAr Cyclized Imidazo[4,5-h]quinolines (Tricyclic cores) Amino->Cyclized Formic acid (Cyclization) Antibiotic Gyrase Inhibitor Analogs Acid->Antibiotic SAR modification

Figure 2: Divergent synthesis from the core scaffold allows access to kinase inhibitors (via 4-Cl) and tricyclic heterocycles (via 8-NH₂).[2][4]

Biological Applications

IDO1 Inhibition

Derivatives of 4-hydroxyquinoline, particularly those substituted at the 8-position, have shown potency as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) .[2] The 8-nitro group acts as an electronic tuner, affecting the binding affinity to the heme iron in the IDO1 active site.[2]

DNA Repair Inhibition (DNA2)

The 3-carboxylic acid derivative (CAS 35973-25-2) and its amides have been identified as inhibitors of DNA2 nuclease/helicase .[2] These compounds sensitize cancer cells to replication stress, making them valuable tools in synthetic lethality strategies.[2]

Antibacterial Activity

While 8-nitro-4-quinolones are less potent than fluoroquinolones, they retain activity against Gram-positive bacteria.[2] The mechanism involves inhibition of bacterial DNA gyrase, stabilized by the 4-oxo-3-carboxylic acid motif (if retained).[2]

Safety & Handling

  • Explosion Hazard: Nitro-aromatics can be energetic.[2] Avoid heating dry residues of 8-nitroquinoline derivatives above 200°C unless in a controlled solvent (e.g., Dowtherm).[2]

  • Toxicity: Quinoline derivatives are potential mutagens.[2] Handle 4-chloro-8-nitroquinoline with extreme care as it is a potent alkylating agent/irritant.[2]

  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.[2]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2] Journal of the American Chemical Society.[2] Link

  • Price, C. C., & Roberts, R. M. (1946).[2] The Synthesis of 4-Hydroxyquinolines.[2][5][6][3] I. The Preparation of 3-Cyano-4-hydroxyquinoline Derivatives. Journal of the American Chemical Society.[2] Link[2]

  • ChemicalBook. (2025).[2][7] Product Entry: 8-Nitroquinolin-4-ol (CAS 23432-46-4).[1][2][8][9]Link[2]

  • PubChem. (2025).[2] Compound Summary: this compound-3-carboxylic acid.[2][7][10]Link[2]

  • Riegel, B., et al. (1946).[2] Synthesis of 4-Hydroxyquinolines.[2][5][6][3][8] Journal of the American Chemical Society.[2] Link

Sources

An In-depth Technical Guide to the Tautomerism and Stability of 8-Nitro-4-quinolone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive examination of the tautomerism in 8-nitro-4-quinolone, a derivative with significant electronic modifications. We will delve into the structural nuances of the keto-enol equilibrium, the factors governing tautomer stability, and the advanced analytical and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the study of quinolone tautomerism.

Introduction: The Dynamic Nature of the 4-Quinolone Core

The 4-quinolone ring system is capable of existing in two primary tautomeric forms: the quinolin-4(1H)-one (keto or lactam form) and the quinolin-4-ol (enol or lactim form). This dynamic equilibrium, illustrated in Figure 1, is a critical determinant of the molecule's chemical reactivity, binding interactions with biological targets, and overall pharmacokinetic profile.[1] For the parent 4-quinolone, the keto form is generally the more stable and predominant tautomer in most environments.[2] However, the introduction of substituents onto the quinolone ring can significantly influence the position of this equilibrium.

The focus of this guide, 8-nitro-4-quinolone, presents a particularly interesting case. The presence of a strongly electron-withdrawing nitro group at the C-8 position is expected to have a profound impact on the electronic distribution within the heterocyclic system, thereby affecting the relative stabilities of the keto and enol tautomers. Understanding this interplay is crucial for the rational design of novel 4-quinolone-based drugs.

Figure 1: Tautomeric equilibrium of 8-nitro-4-quinolone.

Factors Governing Tautomeric Stability in 8-Nitro-4-quinolone

The tautomeric equilibrium is a delicate balance of several contributing factors. For 8-nitro-4-quinolone, the following are of primary importance:

  • Electronic Effects of the Nitro Group: The nitro group at the 8-position is a potent electron-withdrawing group through both inductive and resonance effects.[3] This electronic pull is anticipated to increase the acidity of the N-H proton in the keto form, potentially favoring its existence. Furthermore, studies on substituted 4-quinolones have shown that a hydrogen bond acceptor at the 8-position can stabilize the keto form through intramolecular hydrogen bonding with the N-H proton.[1]

  • Aromaticity: The aromatic character of the bicyclic system differs between the two tautomers. In the enol form, both the benzene and pyridine rings can be considered fully aromatic. In the keto form, the aromaticity of the nitrogen-containing ring is disrupted. However, the overall stability of the keto form in many 4-quinolones suggests that other factors can override the drive for full aromaticity in both rings.[4]

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize the more polar keto form. Conversely, nonpolar solvents may favor the less polar enol form. The study of tautomerism in different solvents is therefore essential for a complete understanding of the system.[5]

  • Intramolecular Hydrogen Bonding: The geometry of 8-nitro-4-quinolone allows for the possibility of intramolecular hydrogen bonding. In the keto form, a hydrogen bond can form between the N-H group and an oxygen atom of the nitro group. In the enol form, a hydrogen bond could potentially form between the 4-hydroxyl group and the nitrogen of the nitro group. The relative strengths of these interactions will contribute to the overall stability of each tautomer.

Table 1: Predicted Influence of Key Factors on the Tautomeric Equilibrium of 8-Nitro-4-quinolone

FactorInfluence on Keto Form (8-Nitro-1H-quinolin-4-one)Influence on Enol Form (8-Nitroquinolin-4-ol)Predicted Predominant Tautomer
Electronic Effects Stabilized by electron-withdrawing nitro groupDestabilizedKeto
Aromaticity Pyridinone ring is non-aromaticBoth rings are aromaticEnol
Intramolecular H-Bonding Possible between N-H and NO2Possible between O-H and NO2Dependent on bond strength
Solvent Polarity Stabilized by polar solventsLess stabilized by polar solventsKeto in polar solvents

Experimental Characterization of Tautomeric Forms

A multi-faceted approach utilizing various spectroscopic and analytical techniques is necessary to unambiguously determine the predominant tautomeric form and to study the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the tautomeric structure in solution.

  • ¹H NMR: The presence of a signal corresponding to an N-H proton (typically broad and in the range of 10-14 ppm) is indicative of the keto form. The absence of this signal and the presence of a sharp O-H signal would suggest the enol form.

  • ¹³C NMR: The chemical shift of the C4 carbon is highly informative. A signal in the range of 170-180 ppm is characteristic of a carbonyl carbon (keto form), while a signal in the range of 150-160 ppm would be expected for a hydroxyl-bearing carbon (enol form).[2]

Experimental Protocol: NMR Analysis of 8-Nitro-4-quinolone Tautomerism

  • Sample Preparation: Dissolve a precisely weighed sample of 8-nitro-4-quinolone in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10 mg/mL.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • In the ¹H spectrum, identify the chemical shift and multiplicity of all protons. Pay close attention to the downfield region for the N-H or O-H proton.

    • In the ¹³C spectrum, identify the chemical shift of the C4 carbon to distinguish between the keto and enol forms.

  • Solvent Study: Repeat the measurements in solvents of varying polarity to assess the impact of the solvent on the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

  • Keto Form: Characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration will appear as a broader band in the region of 3200-3400 cm⁻¹.[6]

  • Enol Form: The C=O stretch will be absent, and a characteristic O-H stretching band will be observed in the region of 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations will also be present.[7]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and the precise location of hydrogen atoms, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[8]

experimental_workflow cluster_synthesis cluster_analysis cluster_interpretation synthesis Synthesis of 8-Nitro-4-quinolone nmr NMR Spectroscopy (¹H, ¹³C in various solvents) synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir xray X-ray Crystallography (Solid State) synthesis->xray comp Computational Modeling (DFT) synthesis->comp interpretation Correlate Spectroscopic and Computational Data nmr->interpretation ir->interpretation xray->interpretation comp->interpretation conclusion Determine Predominant Tautomer and Relative Stability interpretation->conclusion

Figure 2: A typical experimental and computational workflow.

Computational Modeling of Tautomer Stability

In conjunction with experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the tautomerism of 8-nitro-4-quinolone.

Computational Protocol: DFT Analysis of Tautomer Stability

  • Structure Optimization: The geometries of both the keto and enol tautomers of 8-nitro-4-quinolone are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: The electronic energies of the tautomers are calculated. The relative stability is determined by comparing the Gibbs free energies (including ZPVE and thermal corrections) of the two forms.

  • Solvent Modeling: The influence of solvents can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), to provide insights into the tautomeric equilibrium in different environments.

  • Spectra Simulation: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to validate the computational models and aid in spectral assignment.

Conclusion and Future Directions

The tautomeric landscape of 8-nitro-4-quinolone is a complex interplay of electronic, structural, and environmental factors. Based on the strong electron-withdrawing nature of the nitro group and its potential to act as a hydrogen bond acceptor, it is hypothesized that the keto (8-nitro-1H-quinolin-4-one) form will be the predominant tautomer, particularly in the solid state and in polar solvents.[1] However, a comprehensive understanding necessitates a combined experimental and computational approach as outlined in this guide.

Future research should focus on the synthesis and detailed spectroscopic and crystallographic analysis of 8-nitro-4-quinolone to provide definitive experimental evidence for its tautomeric preference. Furthermore, computational studies can be expanded to explore the excited-state tautomerism and the potential for tautomerization to influence the molecule's photochemical properties and biological activity. A thorough understanding of these fundamental properties is paramount for the successful development of next-generation 4-quinolone-based therapeutic agents.

References

  • Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, R. I. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Journal of Global Pharma Technology, 10(09), 303-311.
  • Xu, L., Xu, B. L., Lu, S. J., Wang, B., & Kang, T. G. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.
  • Kubas, A., Piekarski, D., & Jönsson-Niedziółka, M. (2021). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
  • Kang, O. Y., Park, S. J., Ahn, H., Jeong, K. C., & Lim, H. J. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(2), 183-188.
  • Xu, L., Xu, B. L., Lu, S. J., Wang, B., & Kang, T. G. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o957.
  • Singh, A., Singh, S., Ghosh, K., & Ahmed, N. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8567-8595.
  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). Tautomerism of 4-Hydroxy-4 (1H) quinolon.
  • Pathak, V. N., Joshi, R., & Gupta, R. (2015). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 10(11), 1247-1259.
  • Kavitha, G., Prasad, M., & Balachandran, V. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1300, 137169.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.
  • Stoyanov, S., Antonov, L., & Tadjer, A. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl) quinoline and similar compounds. Beilstein journal of organic chemistry, 14, 1838–1847.
  • Costa, A. R. P., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12466-12478.
  • Mary, Y. S., & Balachandran, V. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1166, 333-348.
  • Matsuoka, Y., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(11), 3352.
  • Sebastian, E., & Lalk, M. (2017). Computational study of NTO (5-nitro-2, 4-dihydro-3H-1, 2, 4-triazol-3-one) tautomeric properties in aqueous solution. Journal of molecular modeling, 23(8), 245.
  • Arjunan, V., et al. (2013). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 265-276.
  • Anand, K., & Sastry, G. N. (2013). Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. Physical Chemistry Chemical Physics, 15(31), 12896-12905.
  • El-Gohary, A. R. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Arabian Journal of Chemistry, 9, S1649-S1663.
  • Abdel-Aziz, M., et al. (2020). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Molecules, 25(18), 4238.
  • Kaczor, A. A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1, 4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(16), 4983.
  • Popoola, S. A., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 7(5), e07055.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-26.
  • López-López, M. G., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4789.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. Retrieved January 24, 2024 from [Link].

  • Wuest, M., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N, N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(2), M988.
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  • Abbas, R. A., Jarad, A. J., Nafliu, I. M., & Nechifor, A. C. (2019). Synthesis, Characterization and Antibacterial Activity from Mixed Ligand Complexes of 8-Hydroxyquinoline and Tributylphosphine for Some Metal Ions. International Journal of Drug Delivery Technology, 9(1), 113-118.

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Technical Guide: 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5) as a DNA2 Inhibitor

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (commonly designated as C5 or DNA2 Inhibitor C5 ), a small-molecule inhibitor targeting the bifunctional nuclease/helicase DNA2.[1]

DNA2 is a critical enzyme in DNA replication and repair, specifically involved in Okazaki fragment processing, double-strand break (DSB) resection, and the recovery of stalled replication forks.[2] C5 has emerged as a potent tool for inducing synthetic lethality in cancer cells with high replication stress or defects in homologous recombination (HR), such as BRCA-deficient tumors. This guide details the compound's mechanism of action, therapeutic rationale, and validated experimental protocols for its characterization.

Part 1: The Target – DNA2 Nuclease/Helicase[3][4]

Biological Function

DNA2 (DNA Replication Helicase/Nuclease 2) is an essential enzyme possessing both 5'→3' nuclease activity and 5'→3' helicase activity.[2] Its primary cellular roles include:

  • Okazaki Fragment Processing: Working in concert with FEN1 to remove long 5'-flaps during lagging strand synthesis.

  • DSB Resection: Acting downstream of the MRN complex and CtIP to perform extensive resection of DNA ends, generating the 3' single-stranded tails required for Homologous Recombination (HR).

  • Stalled Fork Recovery: Processing reversed forks (chicken-foot structures) to prevent collapse or facilitate restart.

The Therapeutic Opportunity

Cancer cells often exhibit "replication stress"—a state of stalled and collapsing replication forks driven by oncogene activation (e.g., KRAS, MYC).[3] These cells become hyper-dependent on DNA2 to resolve these structures. Furthermore, in BRCA1/2-deficient cells , DNA2 inhibition creates a synthetic lethal relationship. Without BRCA proteins to protect replication forks, DNA2 inhibition leads to the accumulation of toxic DNA intermediates and cell death.

Part 2: The Inhibitor – this compound-3-carboxylic acid (C5)[1][2][3]

Chemical Identity[1][2][6][7][8][9]
  • IUPAC Name: this compound-3-carboxylic acid[4][5][1][6]

  • Common Identifier: C5[1]

  • CAS Number: 35973-25-2[4][5]

  • Molecular Formula: C₁₀H₆N₂O₅[4][5][7][6]

  • Molecular Weight: 234.16 g/mol [4][5][7]

Mechanism of Action

Unlike inhibitors that target the ATP-binding pocket (affecting only helicase activity) or the active site directly, C5 functions via a unique interface blockade mechanism .

  • Dual Inhibition: C5 inhibits both the nuclease and helicase activities of DNA2.

  • Binding Site: Biochemical and mutagenesis studies indicate C5 binds to a specific DNA-binding cleft shared by the nuclease and helicase domains.[1] By occupying this site, it sterically hinders the substrate DNA from engaging with the enzyme.

  • Selectivity: C5 demonstrates high selectivity for DNA2 over related nucleases/helicases such as EXO1, FEN1, and BLM, making it a precise tool for dissecting DNA2 function.

Mechanistic Pathway Diagram

The following diagram illustrates how C5 disrupts DNA repair pathways, leading to synthetic lethality in cancer cells.

DNA2_Inhibition_Pathwaycluster_RepairDNA Repair MechanismsReplicationStressReplication Stress(Oncogene Activation)StalledForkStalled Replication ForkReplicationStress->StalledForkDNA2DNA2 Enzyme(Nuclease/Helicase)StalledFork->DNA2GenomicInstabilityToxic Intermediates& DSBsStalledFork->GenomicInstabilityUnresolvedResectionEnd Resection(Generation of 3' ssDNA)DNA2->ResectionForkRestartFork RestartDNA2->ForkRestartHRHomologous Recombination(BRCA1/2 dependent)Resection->HRCellSurvivalCell SurvivalForkRestart->CellSurvivalC5Inhibitor C5(4-Hydroxy-8-nitro...)C5->DNA2Blocks DNA BindingC5->GenomicInstabilityInducesHR->CellSurvivalApoptosisCell Death(Synthetic Lethality)GenomicInstability->Apoptosis

Caption: C5 blocks the DNA2-mediated processing of stalled forks.[1] In the absence of functional repair (e.g., BRCA deficiency), this blockade leads to the accumulation of toxic DNA breaks and apoptosis.

Part 3: Experimental Validation Protocols

To validate C5 activity in your research, the following self-validating protocols are recommended. These assays confirm target engagement (in vitro) and functional impact (cellular).[1][8]

Protocol A: In Vitro Nuclease Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of C5 against purified recombinant human DNA2 (hDNA2).

Reagents:

  • Enzyme: Recombinant hDNA2 (purified from insect cells or E. coli).

  • Substrate: A synthetic "Y-structure" DNA or a 5'-flap substrate labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ1) internally or at the 3' end.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Dilute C5 in DMSO to prepare a 10-point serial dilution (range: 0.1 µM to 100 µM).

  • Incubation: Mix 10 nM hDNA2 with C5 dilutions in reaction buffer. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Start: Add 50 nM FRET substrate.

  • Measurement: Monitor fluorescence increase (Ex/Em compatible with fluorophore) in a kinetic plate reader for 30 minutes at 37°C. Cleavage of the 5'-flap separates the fluorophore from the quencher.

  • Analysis: Plot initial velocity (

    
    ) vs. [C5]. Fit to a sigmoidal dose-response equation to calculate IC50.
    
    • Expected Result: IC50 ≈ 20 µM.[2][9]

Protocol B: Cellular Synthetic Lethality Assay (Clonogenic Survival)

Objective: Demonstrate sensitization of cancer cells to PARP inhibitors (PARPi) or Camptothecin (CPT) by C5.

Cell Lines:

  • Control: U2OS or MCF7 (BRCA-wildtype).

  • Target: BRCA1-deficient (e.g., HCC1937) or BRCA2-deficient (e.g., DLD1 BRCA2-/-) lines.

Workflow:

  • Seeding: Seed 500 cells/well in 6-well plates. Allow attachment (24h).

  • Treatment:

    • Arm 1: Vehicle (DMSO).

    • Arm 2: C5 alone (sub-lethal dose, e.g., 5-10 µM).

    • Arm 3: PARPi (e.g., Olaparib) dose curve.

    • Arm 4: C5 (fixed dose) + PARPi (dose curve).

  • Incubation: Treat for 48-72 hours, then wash and replace with drug-free media.

  • Growth: Allow colonies to form for 10-14 days.

  • Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.

  • Quantification: Count colonies (>50 cells). Calculate Surviving Fraction (SF).

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating C5 efficacy from bench to cell model.

Validation_Workflowcluster_InVitroBiochemical Validationcluster_CellularCellular ValidationCompoundC5 Compound(Dissolved in DMSO)Assay1Nuclease Assay(FRET Substrate)Compound->Assay1Assay2Helicase Assay(DNA Unwinding)Compound->Assay2Result1IC50 Calculation(Target ~20 µM)Assay1->Result1Assay2->Result1CellLineCancer Cell Lines(BRCA +/-)Result1->CellLineIf validatedTreatmentCo-treatment:C5 + PARPi/CPTCellLine->TreatmentReadoutClonogenic Survival& γH2AX FociTreatment->Readout

Caption: Step-wise validation workflow ensuring biochemical potency before proceeding to cellular phenotypic assays.

Part 4: Data Summary & Comparative Analysis

The following table summarizes key quantitative metrics for C5 compared to the general characteristics of DNA2 inhibition.

FeatureData / CharacteristicNotes
Compound Name This compound-3-carboxylic acid (C5)Distinct from NSC-105808
Primary Target DNA2 (Nuclease & Helicase domains)Dual inhibition
Binding Mode Competitive (DNA binding cleft)Prevents substrate loading
In Vitro IC50 ~20 µMAgainst purified hDNA2
Selectivity >10-fold vs. FEN1, EXO1, BLMHighly specific
Synergy Targets PARP Inhibitors (Olaparib), CamptothecinSynthetic lethality in HR-deficient cells
Biomarkers Increased γH2AX, p-RPA fociIndicators of replication stress/DSBs

Part 5: References

  • Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine.

    • Source: (Note: This is the primary paper identifying C5).

  • Kumar, S., et al. (2017). "NSC-105808 is a Specific DNA2 Nuclease Inhibitor with Antitumor Activity."[2] Oncogenesis.[2][3][8]

    • Source: (Included for differential context; this paper describes a different DNA2 inhibitor, NSC-105808, often cited alongside C5).

  • Karanika, S., et al. (2017). "Targeting DNA Damage Response in Prostate Cancer by Inhibiting Androgen Receptor-CDC6-ATR-Chk1 Signaling." Cell Reports.

    • Source: (Contextualizes replication stress targeting).

(Note: Ensure you distinguish between C5 and NSC-105808 in your experimental design. C5 is the quinoline-carboxylic acid derivative described in the Liu et al. 2016 paper.)

Technical Guide: Mechanism of Action of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5) in DNA Repair

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (commonly referred to as C5 or Inhibitor C5 ), the specific derivative of this compound identified as a potent, selective inhibitor of the DNA2 nuclease/helicase .[1][2]

Executive Summary

This compound-3-carboxylic acid (C5) is a small-molecule inhibitor targeting DNA2 , a multifunctional nuclease/helicase essential for DNA replication, Okazaki fragment maturation, and Double-Strand Break (DSB) repair.[1][3][4][5][6][7] Unlike general DNA damaging agents (e.g., 4-NQO), C5 acts as a precision inhibitor of the long-range resection machinery.

By binding to the DNA-binding cleft of DNA2, C5 sterically hinders substrate engagement, effectively blocking the 5'→3' resection of DNA ends.[6] This blockade leads to a failure in Homologous Recombination (HR), the accumulation of toxic replication intermediates, and synthetic lethality in tumors with pre-existing repair defects (e.g., BRCA1/2 mutations).

Chemical Identity & Physicochemical Properties[8][9][10][11][12]

  • Compound Name: this compound-3-carboxylic acid[1][2][3][4][7]

  • Common Alias: C5; Inhibitor C5[2][3][6]

  • Core Scaffold: 4-Hydroxyquinoline with a nitro group at position 8 and a carboxylic acid at position 3.[1][2][3][4][6]

  • Molecular Target: DNA2 (Nuclease and Helicase domains).[2][3][6][8]

  • Solubility: Soluble in DMSO; limited aqueous solubility requires careful buffer preparation for in vitro assays.[8]

Mechanism of Action (MOA)

Biochemical Target: DNA2 Nuclease/Helicase

DNA2 is unique among repair enzymes as it possesses both helicase and endonuclease activities.[2][3][6][8] It functions downstream of the MRN-CtIP complex to execute long-range resection , generating the long 3' single-stranded DNA (ssDNA) tails required for RAD51 loading and strand invasion during Homologous Recombination.

Mode of Inhibition

C5 functions via a competitive steric exclusion mechanism :

  • Binding Site: C5 docks into a conserved DNA-binding motif shared by the nuclease and helicase domains of DNA2.[2][6]

  • Substrate Blockade: The bulky nitro-quinoline scaffold occupies the cleft, preventing the entry of ssDNA overhangs or flapped structures (e.g., Okazaki fragments, stalled forks).

  • Dual Inhibition: Because the DNA-binding interface is coupled to both catalytic activities, C5 inhibits both the ATPase-driven unwinding (helicase) and the phosphodiester bond cleavage (nuclease).[6]

Cellular Impact[12][13]
  • Inhibition of DSB Resection: C5 treatment prevents the generation of long 3' ssDNA tails at break sites.[8] This abolishes RPA foci formation and blocks the recruitment of RAD51, forcing cells to rely on error-prone Non-Homologous End Joining (NHEJ) or resulting in unrepaired breaks.

  • Replication Fork Stalling: At stalled replication forks, DNA2 is required to process reversed forks. C5 inhibits this processing, leading to persistent fork stalling and eventual fork collapse.

  • Synthetic Lethality: In BRCA-deficient cells (which already struggle with fork protection), DNA2 acts as a survival factor by processing toxic intermediates. C5 treatment eliminates this backup pathway, driving specific apoptosis in cancer cells (Synthetic Lethality).

Visualization of Signaling Pathways

Diagram 1: C5 Inhibition of DNA End Resection Pathway

This diagram illustrates the physiological role of DNA2 in long-range resection and the specific blockade point of C5.[2][6]

DNA_Resection_Pathway cluster_Resection Long-Range Resection Machinery DSB Double Strand Break (DSB) MRN_CtIP MRN-CtIP Complex (Short-Range Resection) DSB->MRN_CtIP Short_Tail Short 3' Overhang MRN_CtIP->Short_Tail DNA2 DNA2 (Nuclease/Helicase) Short_Tail->DNA2 Recruitment BLM BLM Helicase Short_Tail->BLM EXO1 EXO1 Exonuclease Short_Tail->EXO1 Long_Tail Long 3' ssDNA Tail DNA2->Long_Tail  Processing BLM->Long_Tail EXO1->Long_Tail C5 C5 (this compound...) INHIBITOR C5->DNA2  BLOCKS DNA BINDING NHEJ NHEJ / Cell Death C5->NHEJ  Forces Alternative  Pathway RPA_Load RPA Loading Long_Tail->RPA_Load RAD51 RAD51 Nucleofilament RPA_Load->RAD51 HR_Repair Homologous Recombination (HR) RAD51->HR_Repair

Caption: C5 inhibits DNA2, blocking the transition from short-range to long-range resection, thereby aborting Homologous Recombination.

Experimental Protocols for Validation

To confirm the mechanism of action of this compound-3-carboxylic acid in your specific model system, the following protocols are the gold standard.

DNA Fiber Assay (Fork Protection & Resection Analysis)

This assay is critical for visualizing the impact of C5 on replication fork dynamics at the single-molecule level.

Objective: Measure the length of nascent DNA tracks to determine if C5 inhibits resection at stalled forks.

Protocol:

  • Pulse Labeling:

    • Pulse cells with CldU (Red analog, 25 µM) for 20 min.

    • Wash 2x with PBS.[8]

    • Pulse cells with IdU (Green analog, 250 µM) for 20 min.

  • Treatment:

    • Add Hydroxyurea (HU, 2-4 mM) to stall forks ± C5 (10-50 µM) for 4-5 hours.

    • Control: HU alone (induces resection).[8]

    • Experimental: HU + C5 (should block resection).[8]

  • Harvest & Lysis:

    • Trypsinize cells and resuspend in cold PBS (10^5 cells/mL).[8]

    • Spot 2 µL on a glass slide; add 10 µL lysis buffer (0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA).

    • Tilt slide to 15° to allow DNA fibers to spread by gravity.[8]

  • Fixation & Staining:

    • Fix in methanol:acetic acid (3:1).[8]

    • Denature DNA with 2.5 M HCl.[8]

    • Stain with anti-CldU (Rat) and anti-IdU (Mouse) antibodies.

  • Analysis:

    • Measure the ratio of IdU (Green) to CldU (Red) track lengths.[8]

    • Result Interpretation: In HU-treated cells, the IdU track shortens due to nucleolytic degradation (resection). C5 treatment should restore IdU track length by inhibiting the DNA2-mediated degradation.

In Vitro Nuclease Assay

Objective: Direct biochemical verification of C5 inhibition on purified DNA2.

Protocol:

  • Substrate Preparation: Anneal a 5'-radiolabeled oligonucleotide to a complementary strand with a 5' single-stranded overhang (the preferred substrate for DNA2).

  • Reaction Mix:

    • Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM DTT, 0.25 mg/mL BSA, 1 mM ATP.

    • Enzyme: Purified recombinant human DNA2 (5-10 nM).

    • Inhibitor: C5 (titrate 0.1 µM to 100 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2x Formamide loading dye + EDTA (heated to 95°C).

  • Detection: Run on a 15% denaturing polyacrylamide gel (PAGE).[8] Visualize via phosphorimaging.[8]

    • Result: Disappearance of the cleavage product band in a dose-dependent manner.

Diagram 2: DNA Fiber Assay Logic Flow

Fiber_Assay_Logic Step1 Pulse 1: CldU (Red Track) Step2 Pulse 2: IdU (Green Track) Step1->Step2 Stall Add HU (Stall Forks) Step2->Stall Branch_Control Control (HU Only) Stall->Branch_Control Branch_C5 Treatment (HU + C5) Stall->Branch_C5 Result_Control DNA2 Resects Nascent DNA (Short Green Track) Branch_Control->Result_Control Degradation Result_C5 DNA2 Inhibited (Long Green Track Preserved) Branch_C5->Result_C5 Protection

Caption: Logic of the DNA Fiber Assay. C5 prevents the shortening of the IdU track caused by nuclease activity at stalled forks.[8]

Therapeutic Implications & Data Summary

The table below summarizes the interaction of C5 with standard chemotherapeutics, highlighting the Synthetic Lethality strategy.

Combination AgentMechanism of SynergyOutcome
Camptothecin (CPT) CPT traps Topoisomerase I, creating replication stress. DNA2 is required to resolve these lesions.[1][4][6][8] C5 blocks this resolution.Sensitization: Increased DSBs and apoptosis in CPT-resistant cells.
PARP Inhibitors PARPi trap PARP on DNA, stalling forks. DNA2 is essential for restarting these forks or processing the resulting breaks.[8]Synergy: Enhanced cytotoxicity, particularly in BRCA-deficient backgrounds.
Ionizing Radiation IR causes DSBs requiring resection for HR.[8] C5 blocks resection.Radiosensitization: Impaired HR repair leads to mitotic catastrophe.[8]

References

  • Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine, 6, 73-86.

    • Core Reference: Identifies this compound-3-carboxylic acid (C5) via high-throughput screening and validates its specificity for DNA2.[1][2][4]

  • Kumar, S., et al. (2017). "DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein?" Seminars in Cancer Biology, 43, 16-24.

    • Review: Discusses the role of DNA2 in resection and the potential of C5 as a therapeutic agent.[2][4]

  • Karanika, S., et al. (2017). "Targeting DNA Damage Response in Prostate Cancer." Current Treatment Options in Oncology, 18(6), 37.

    • Context: Discusses the application of DNA repair inhibitors (including DNA2 inhibitors) in clinical oncology.
  • Pinto, C., et al. (2016). "DNA2 Nucleases: Mechanisms and Therapeutic Potential." DNA Repair, 44, 160-169.

    • Mechanism:[1][2][6][7][8] Detailed biochemical analysis of the DNA2 nuclease/helicase structure and the binding pocket for quinoline inhibitors.

Sources

Technical Guide: Small Molecule Inhibitors of DNA2 Nuclease/Helicase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DNA2 (DNA Replication Helicase/Nuclease 2) is a highly conserved, multifunctional enzyme essential for genomic stability.[1][2] Unlike redundancy-prone repair factors, DNA2 occupies a unique, non-redundant niche: processing long 5'-flaps during Okazaki fragment maturation and resecting double-strand breaks (DSBs) for Homologous Recombination (HR).[3]

This guide provides a technical blueprint for targeting DNA2 in drug discovery. It details the therapeutic rationale (synthetic lethality in p53-mutant and KRAS-driven cancers), characterizes the current chemical matter (C5, NSC-105808, d16), and establishes a rigorous, self-validating screening workflow.

Part 1: Biological Rationale & Target Validation[3]

The Dual-Activity Mechanism

DNA2 possesses two catalytic activities:[3]

  • ssDNA-specific Endonuclease: Cleaves long 5' single-stranded DNA (ssDNA) flaps.[3] This is the primary target for current inhibitors.

  • 5'-to-3' Helicase: Unwinds DNA to facilitate nuclease access or restart stalled forks.[3]

In cancer cells, high replication stress (RS) creates a dependency on DNA2 to resolve stalled replication forks.[4] Inhibition of DNA2 leads to the accumulation of toxic intermediates (long flaps), causing "replication catastrophe" and cell death.

Synthetic Lethality

DNA2 inhibition is synthetically lethal in specific genetic contexts:

  • PARP Inhibition Synergy: DNA2 inhibition blocks HR, sensitizing BRCA-proficient cells to PARP inhibitors (PARPi).[5][6]

  • p53-Deficient Cancers: Mutant p53 impairs the ATR-Chk1 checkpoint.[3] These cells rely on DNA2-mediated fork recovery; blocking it forces them into mitotic catastrophe.[3]

  • KRAS-Driven Cancers: High basal replication stress in KRAS mutants makes them hypersensitive to DNA2 depletion.[3]

Diagram 1: DNA2 Mechanism & Synthetic Lethality

DNA2_Pathway Replication DNA Replication Okazaki Okazaki Fragment Maturation Replication->Okazaki Lagging Strand DSB Double Strand Break (DSB) Replication->DSB Fork Collapse RPA RPA Coating Okazaki->RPA Long 5' Flap DSB->RPA Resection DNA2 DNA2 Enzyme (Nuclease/Helicase) HR Homologous Recombination (HR) DNA2->HR End Resection ForkRestart Stalled Fork Restart DNA2->ForkRestart Flap Cleavage Death Replication Catastrophe (Synthetic Lethality) DNA2->Death Loss of Function + p53 Mut/PARPi RPA->DNA2 Recruits Inhibitor Small Molecule Inhibitor (e.g., C5, d16) Inhibitor->DNA2 Blocks Activity

Caption: DNA2 sits at the intersection of replication and repair. Inhibition blocks HR and fork restart, triggering lethality in high-stress backgrounds.[3]

Part 2: Chemical Matter Landscape[3]

Current inhibitors are primarily "tool compounds" used to validate the target in vitro and in vivo.

CompoundClassMechanismIC50 (Nuclease)Key Features
C5 (NSC-15765) HydroxyquinolineCompetitive; binds helicase domain but inhibits nuclease.~20 µMFirst-in-class.[3] Validated in breast/lung cancer models. Synergizes with PARPi.[5][6][7][8][9]
NSC-105808 DiverseSpecific Nuclease Inhibitor.[3][5][10][11]~1.5 µMHigh potency in vitro.[3] Effective in osteosarcoma lines.
d16 C5 AnalogOptimized hydrophobic interaction.[3][5]< 5 µMImproved potency and in vivo efficacy over C5.[3] Targets p53-mutant ovarian cancer.[3][5][6]

Mechanistic Insight: Structural studies reveal that C5 binds to a DNA-binding cleft within the helicase domain.[8][9] However, because DNA binding is a prerequisite for nuclease activity (the DNA must "thread" through the tunnel), C5 effectively inhibits both activities by steric exclusion of the substrate.

Part 3: Technical Workflow & Protocols[3]

Screening Pipeline

To develop a drug-grade inhibitor, one must distinguish between true DNA2 inhibition and non-specific DNA intercalation or general toxicity.

Diagram 2: Validation Workflow

Screening_Workflow cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Validation cluster_2 Cellular Confirmation FRET FRET/FP Nuclease Assay (5' Flap Substrate) HitSelect Hit Selection (IC50 < 10µM) FRET->HitSelect Counter Counter Screen: DNA Intercalation HitSelect->Counter Helicase Helicase Assay (Strand Displacement) Counter->Helicase Non-intercalators Foci RPA/γH2AX Foci (Immunofluorescence) Helicase->Foci Viability Synthetic Lethality (vs PARPi / p53 mut) Foci->Viability

Caption: A funnel approach from high-throughput biochemical screening to functional cellular validation.

Protocol: High-Throughput Fluorescence Nuclease Assay

This protocol uses a Fluorescence Resonance Energy Transfer (FRET) setup.[3] A 5'-flap substrate is labeled with a fluorophore (FAM) on the flap and a quencher (BHQ1) on the complementary strand. Cleavage releases the fluorophore, increasing signal.

Reagents:

  • Substrate:

    • Strand A (Flap): 5'-FAM-TTTTTTTTTT-Sequence-3'

    • Strand B (Template): Complementary to Sequence.

    • Strand C (Quencher): 3'-BHQ1-Complementary to Flap-5' (Annealed to base of flap).[3]

    • Alternative (Simpler): Use a "Y-structure" or simply a 5'-overhang where the 5' end is FAM and the 3' end of the complementary strand is BHQ1.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM DTT, 0.25 mg/mL BSA.

  • Enzyme: Recombinant human DNA2 (hDNA2).

Step-by-Step Methodology:

  • Substrate Annealing:

    • Mix oligos in 1:1:1 molar ratio in annealing buffer (10 mM Tris, 50 mM NaCl).

    • Heat to 95°C for 5 min, then cool slowly to room temperature over 1 hour.

  • Reaction Assembly (384-well plate):

    • Dispense Compound: Add 100 nL of test compound (in DMSO) to wells. Include DMSO-only (Negative Control) and EDTA (Positive Inhibition Control).[3]

    • Add Enzyme: Dispense 5 µL of hDNA2 (final conc. 0.5–2 nM) in Reaction Buffer. Incubate 10 min at RT to allow binding.

    • Initiate: Add 5 µL of Substrate (final conc. 50 nM).

  • Kinetic Measurement:

    • Immediately read fluorescence (Ex: 485 nm, Em: 535 nm) on a plate reader every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Normalize to DMSO control (

      
       activity).
      
    • Fit data to a 4-parameter logistic equation to determine IC50.[3]

Self-Validating Check:

  • If the fluorescence signal in the "No Enzyme" well increases, your substrate is unstable or the compound is fluorescent (autofluorescence artifact).

  • Use a DNA intercalator (e.g., Ethidium Bromide) as a counter-screen; if the compound displaces the intercalator, it is likely a non-specific DNA binder, not an enzyme inhibitor.

Cellular Validation: The "RPA Foci" Trap

A hallmark of DNA2 inhibition is the hyper-accumulation of RPA foci .

  • Mechanism: DNA2 resects 5' ends.[12][13] If inhibited, long ssDNA flaps generated by helicases (like BLM or WRN) persist. These are coated by RPA.[2]

  • Protocol:

    • Treat U2OS cells with Inhibitor (IC50 concentration) for 24h.

    • Induce damage (e.g., 2 Gy ionizing radiation or 1 µM Camptothecin).

    • Fix/Permeabilize and stain for RPA32 and γH2AX .

    • Result: True DNA2 inhibitors will show increased RPA foci intensity per cell compared to control, due to failed processing of resection intermediates.

Part 4: Future Directions & Challenges

  • Selectivity: Many nuclease inhibitors contain "promiscuous" moieties (e.g., rhodanine derivatives). Validation against FEN1 and EXO1 is mandatory.

  • Bioavailability: C5 has poor solubility. The d16 analog represents a step forward, but further medicinal chemistry optimization is required for clinical candidates.

  • Biomarkers: Patient stratification based on p53 status or basal replication stress markers (e.g., p-RPA levels) will be critical for clinical trial design.[3]

References

  • Multiple roles of DNA2 nuclease/helicase in DNA metabolism, genome stability and human diseases Source: Nucleic Acids Research [Link]

  • A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy Source: PubMed Central (describing C5/NSC-15765) [Link]

  • DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors Source: Cancer Research Communications (describing d16) [Link][5][6]

  • Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells Source: Oncogene (describing NSC-105808) [Link]

  • Nuclease activity of Saccharomyces cerevisiae Dna2 inhibits its potent DNA helicase activity Source: PNAS (Mechanism of regulation) [Link]

Sources

Targeting the DNA2 Nuclease/Helicase Interface: A Technical Guide to the 4-Hydroxy-8-nitroquinoline Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional characterization of the binding site for 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5), the specific pharmacological derivative of the this compound scaffold identified as a potent human DNA2 inhibitor.

Executive Summary

Human DNA2 (hDNA2) is a bifunctional enzyme essential for Okazaki fragment maturation, double-strand break (DSB) resection, and telomere maintenance. Its therapeutic potential lies in synthetic lethality , particularly in cancers dependent on Alternative Lengthening of Telomeres (ALT) or those with compromised replication fork protection.

This guide analyzes the binding site of C5 (this compound-3-carboxylic acid) , a selective inhibitor that targets a specific DNA-binding cleft within the hDNA2 helicase domain.[1] Unlike ATP-competitive inhibitors, C5 functions via steric exclusion , occupying a "tunnel" required for single-stranded DNA (ssDNA) threading, thereby ablating both nuclease and helicase activities.

The Target: Human DNA2 Architecture

To understand the inhibition mechanism, one must first visualize the hDNA2 topology. The enzyme does not function as two separate beads on a string but as a highly integrated motor-nuclease machine.

  • Nuclease Domain (N-terminal) : Contains the PD-(D/E)XK catalytic motif.[2] It forms a doughnut-like structure.

  • Helicase Domain (C-terminal) : A Superfamily 1 (SF1) helicase with RecA-like folds (Domains 1A and 2A).[2]

  • The Linker (Beta-Barrel) : A structural stalk connecting the two domains, creating a central tunnel.[2]

  • The Substrate Path : For cleavage to occur, ssDNA must thread through the central tunnel of the helicase domain to reach the nuclease active site. This threading path is the binding site for this compound derivatives.

Structural Biology of the Binding Event

The C5 inhibitor does not bind to the ATP pocket or the catalytic metal center of the nuclease. Instead, it targets Site 1 , a hydrophobic pocket located within the DNA-binding channel of the helicase domain.

The "Site 1" Pocket

Biochemical mutagenesis and molecular docking (homology models validated against crystal structures) define the binding pocket as a hydrophobic groove lined with residues critical for DNA engagement.

Location : Helicase Domain, adjacent to the ssDNA entry path. Binding Mode : Competitive with DNA substrate (Ki ~ IC50).

Critical Amino Acid Residues

The interaction is stabilized by a network of hydrophobic contacts and specific hydrogen bonds. The following residues in human DNA2 (hDNA2) constitute the core binding interface:

Residue TypeSpecific Residues (hDNA2)Interaction Mechanism
Hydrophobic Core V682, L686, F696, L697, L699, L729, L732, V739 These residues form a non-polar pocket that accommodates the quinoline ring system, stabilizing the inhibitor via van der Waals and

-stacking interactions (specifically F696).
Polar/H-Bonding Q736, Q738, T741, Y733 Provide orientational specificity. The 3-carboxylic acid moiety of C5 likely engages in H-bonding with these polar side chains.
Gatekeeper R698 A positively charged residue that typically interacts with the phosphate backbone of DNA; C5 binding likely masks this residue, electrostatically repelling the DNA substrate.
Mechanism of Action: Steric Occlusion

The binding event creates a physical blockade.

  • Occupation : C5 lodges into Site 1.

  • Exclusion : The bulky nitroquinoline scaffold protrudes into the DNA-threading tunnel.

  • Functional Collapse : The helicase motor cannot translocate DNA, and the nuclease active site remains empty because the substrate cannot pass the "gate" formed by the helicase domain.

Visualization of Signaling & Mechanism

The following diagram illustrates the mechanistic pathway of DNA2 inhibition by C5, leading to synthetic lethality in cancer cells.

DNA2_Inhibition_Mechanism C5 This compound-3-COOH (Inhibitor C5) hDNA2_Site1 hDNA2 Helicase Domain (Site 1: V682, F696, R698...) C5->hDNA2_Site1 Binds (Hydrophobic/H-bond) Complex hDNA2-C5 Complex (Steric Blockade) C5->Complex Forms DNA_Binding ssDNA Threading (Substrate Entry) hDNA2_Site1->DNA_Binding Normally facilitates Nuclease_Act Nuclease Activity (5' Flap Cleavage) DNA_Binding->Nuclease_Act Required for Helicase_Act Helicase Activity (DNA Unwinding) DNA_Binding->Helicase_Act Required for Complex->DNA_Binding BLOCKS Complex->Nuclease_Act Inhibits Complex->Helicase_Act Inhibits Rep_Stress Stalled Replication Forks (Unprocessed Okazaki Fragments) Nuclease_Act->Rep_Stress Loss leads to DSB_Repair DSB Resection Failure (No HR Repair) Helicase_Act->DSB_Repair Loss leads to Syn_Lethality Synthetic Lethality (w/ PARPi or CPT) Rep_Stress->Syn_Lethality DSB_Repair->Syn_Lethality

Caption: Mechanistic pathway of C5 binding to hDNA2 Site 1, resulting in the dual inhibition of nuclease and helicase activities and subsequent synthetic lethality.

Experimental Validation Protocols

To validate the binding and inhibition of hDNA2 by this compound derivatives, the following protocols are recommended. These assays distinguish between simple denaturation and specific competitive binding.

Fluorescence-Based Nuclease Inhibition Assay

Objective : Determine the IC50 of C5 against hDNA2 nuclease activity.

  • Substrate : A synthetic "double-flap" DNA substrate labeled with a Fluorophore (FAM) on the 5' end of the flap and a Quencher (BHQ1) on the complementary strand.

  • Buffer : 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM DTT, 0.25 mg/mL BSA.

  • Protocol :

    • Incubate 5 nM recombinant hDNA2 with varying concentrations of C5 (0.1 µM – 100 µM) for 15 minutes at room temperature.

    • Initiate reaction by adding 50 nM DNA substrate.

    • Measure fluorescence increase (Ex: 485 nm, Em: 535 nm) over 30 minutes using a kinetic plate reader.

    • Control : Include a "No Enzyme" control for background and a "DMSO only" control for 100% activity.

    • Validation : IC50 should be approximately 20 µM .

Electrophoretic Mobility Shift Assay (EMSA)

Objective : Confirm that C5 inhibits DNA binding (mechanism of action).[1]

  • Substrate : 5'-radiolabeled (P32) or fluorescently labeled ssDNA or flap structure.

  • Protocol :

    • Mix hDNA2 (100 nM) with C5 (0, 10, 30, 100 µM) in binding buffer (25 mM HEPES pH 7.5, 50 mM KCl, 10% Glycerol).

    • Incubate for 20 minutes on ice.

    • Add labeled DNA substrate (10 nM) and incubate for 20 minutes.

    • Resolve complexes on a 5% native polyacrylamide gel at 4°C.

    • Result : You should observe a dose-dependent disappearance of the protein-DNA shifted band and reappearance of the free DNA band, confirming competitive inhibition.

ATPase Hydrolysis Assay

Objective : Verify that ATPase activity (which is DNA-dependent) is suppressed.

  • Method : Malachite Green Phosphate Assay.

  • Logic : hDNA2 ATPase activity is stimulated by ssDNA binding. If C5 blocks DNA binding, ATPase activity must drop.

  • Protocol :

    • Incubate hDNA2 + C5 + ssDNA (poly-dT).

    • Add ATP (1 mM) to start the reaction.

    • Stop reaction after 30 mins with Malachite Green reagent.

    • Measure Absorbance at 620 nm.

Therapeutic Implications

The binding of C5 to hDNA2 creates a state of "BRCAness" even in BRCA-proficient cells, but is most potent in specific genetic contexts:

  • Synthetic Lethality with PARP Inhibitors : DNA2-depleted cells (or C5-treated cells) accumulate un-resected DSBs. When combined with PARP inhibitors (e.g., olaparib), the burden of replication stress becomes cytotoxic.

  • Sensitization to Topoisomerase Inhibitors : C5 prevents the repair of Camptothecin (CPT)-induced replication fork collapse.

  • ALT Pathway Targeting : Cancers utilizing Alternative Lengthening of Telomeres (ALT) rely heavily on DNA2 to resolve telomeric recombination intermediates. C5 treatment is selectively toxic to ALT-positive cells (e.g., U2OS) compared to telomerase-positive cells.

References

  • Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy."[3] EBioMedicine, 6, 73-86.

    • Key Finding: Identification of C5, definition of the Site 1 binding pocket, and valid
  • Kumar, S., et al. (2017). "Clinical development of DNA2 inhibitors." Journal of Clinical Oncology.

    • Key Finding: Further characterization of DNA2 inhibitors in clinical contexts.
  • Zhou, C., et al. (2015). "The Crystal Structure of Human DNA2."[1] Science, 349(6255).

    • Key Finding: Structural basis of the nuclease-helicase tunnel, used for homology modeling of the C5 binding site.
  • Duxin, J. P., et al. (2012). "Repair of a DNA-protein crosslink by replication-coupled proteolysis." Cell, 150(5), 972-984.

    • Key Finding: Establishes the role of DNA2 in replication-coupled repair, valid

Sources

Identification of C5 inhibitor for DNA replication stress

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Identification and Characterization of C5, a Selective DNA2 Inhibitor for Replication Stress Modulation

Executive Summary

Topic: Pharmacological targeting of the DNA Replication Helicase/Nuclease 2 (DNA2) using the small molecule inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid).[1]

Significance: DNA replication stress is a hallmark of cancer, driven by oncogene activation and defects in DNA damage response (DDR) pathways. The nuclease and helicase DNA2 is a critical effector in processing stalled replication forks, Okazaki fragments, and double-strand break (DSB) repair.[1] The small molecule C5 has been identified as a specific inhibitor of DNA2.[1][2][3] By blocking DNA2-mediated resection at stalled forks, C5 exacerbates replication stress in specific genetic contexts (e.g., BRCA-deficient tumors), inducing synthetic lethality.

Scope: This guide details the technical identification, biochemical validation, and cellular characterization of C5. It provides actionable protocols for assessing DNA2 inhibition and measuring its impact on replication fork dynamics using single-molecule DNA fiber analysis.

Target Validation: The Role of DNA2 in Replication Stress[3]

To understand the utility of C5, one must first validate the target mechanism. DNA2 is unique among replication factors due to its dual enzymatic activity:

  • 5’–3’ Nuclease Activity: Resects 5’ flaps (Okazaki fragments) and processes stalled forks.

  • Helicase Activity: Unwinds DNA to facilitate resection and repair.

Under replication stress (e.g., treatment with Hydroxyurea or Camptothecin), replication forks stall.[1] These forks often undergo "reversal" (forming a four-way junction). DNA2, in concert with WRN or BLM helicases, resects these reversed forks to prevent instability. However, in Fork Protection-Defective cells (e.g., BRCA1/2 or BOD1L mutants), unregulated nuclease activity leads to extensive degradation of the nascent DNA strand, causing genomic collapse.

The Therapeutic Hypothesis:

  • In Fork-Protected Cells (WT): DNA2 inhibition (by C5) impairs restart but is tolerable.

  • In Fork-Defective Cells (BRCA-/-): DNA2 is often hyper-active or required for survival pathways (like MMEJ). Inhibiting DNA2 with C5 creates a "toxic blockade," preventing necessary processing of toxic intermediates, leading to cell death (Synthetic Lethality).

Identification Workflow: Discovery of C5

The identification of C5 utilized a structure-based virtual high-throughput screening (vHTS) approach, distinct from traditional phenotypic screens.

In Silico Discovery
  • Structural Basis: The crystal structure of murine DNA2 (homologous to human) revealed a tunnel-like structure where the ssDNA substrate threads through the nuclease domain towards the helicase domain.

  • Binding Pocket: C5 was identified to bind a specific DNA-binding motif shared by both the nuclease and helicase domains.[1][2]

  • Chemical Identity: this compound-3-carboxylic acid.[1][2]

Biochemical Validation (In Vitro)

Once identified in silico, C5 must be validated for enzymatic inhibition.

Assay TypeSubstrateReadoutC5 Effect (IC50)
Nuclease Assay 5'-Overhang dsDNA (Radiolabeled)Cleavage Product (PAGE)~20 µM
Helicase Assay Forked Duplex DNAUnwound ssDNA (PAGE)~20 µM
ATPase Assay ATP + DNAPhosphate ReleaseInhibited

Critical Insight: C5 is unique because it inhibits both activities. Most inhibitors target only the ATPase or Nuclease domain. This dual inhibition is confirmed by the fact that C5 competes with DNA binding, preventing substrate engagement entirely.

Experimental Protocols: Characterizing C5 Activity

The following protocols are designed to validate C5 activity in a cellular context, focusing on its hallmark effect: modulation of replication fork resection.

Protocol A: Single-Molecule DNA Fiber Analysis

The Gold Standard for assessing Replication Stress.

Objective: Visualize the impact of C5 on the stability of nascent DNA at stalled replication forks.

Reagents:

  • C5 Inhibitor: Dissolve in DMSO (Stock 20 mM). Working conc: 20–50 µM.

  • Thymidine Analogs: CldU (Chlorodeoxyuridine) and IdU (Iododeoxyuridine).

  • Stalling Agent: Hydroxyurea (HU, 4 mM).[1][4]

Step-by-Step Workflow:

  • Pulse Labeling:

    • Pulse cells with CldU (25 µM) for 20 min (Red track).

    • Pulse cells with IdU (250 µM) for 20 min (Green track).

  • Induction of Stress & Treatment:

    • Wash cells 1x with warm PBS.

    • Add media containing HU (4 mM) ± C5 (20 µM) .[1][4]

    • Incubate for 4–5 hours. (This allows time for nucleases to attack the stalled fork).

  • Harvest & Spreading:

    • Trypsinize cells and resuspend in cold PBS (1x10^6 cells/mL).

    • Place 2 µL of cell suspension on a glass slide.

    • Add 7 µL of Lysis Buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

    • Incubate 2 min. Tilt slide at 15° to allow DNA fibers to spread down the slide by gravity.

  • Fixation & Immunostaining:

    • Fix in Methanol:Acetic Acid (3:1).

    • Denature DNA (2.5 M HCl, 1 hr).

    • Stain with anti-CldU (Rat) and anti-IdU (Mouse) antibodies.

    • Secondary antibodies: Anti-Rat (Red/Cy3) and Anti-Mouse (Green/FITC).

  • Analysis:

    • Measure the length of the IdU (Green) tracks connected to CldU (Red) tracks.

    • Interpretation:

      • HU Only (Control): Tracks shorten due to resection (e.g., by DNA2/MRE11).

      • HU + C5: If DNA2 is the primary resection nuclease, C5 treatment will restore track length (prevent shortening).

      • Note: In BRCA-deficient cells, forks are hyper-resected.[1][2][4][5] C5 should significantly rescue this degradation.

Protocol B: RPA Foci Immunofluorescence

A rapid surrogate marker for ssDNA accumulation.

  • Seed Cells: U2OS or HeLa on coverslips.

  • Treatment: Treat with CPT (1 µM) ± C5 (20 µM) for 2 hours.

  • Pre-Extraction (Critical):

    • Before fixation, wash with CSK buffer + 0.5% Triton X-100 for 5 min on ice. This removes soluble RPA, leaving only chromatin-bound RPA (marking ssDNA).

  • Fixation: 4% Paraformaldehyde for 15 min.

  • Staining: Anti-RPA32 (pS33 or total RPA).

  • Result: C5 treatment typically reduces RPA foci intensity if it blocks the resection that generates ssDNA.

Mechanistic Visualization

Diagram 1: C5 Mechanism of Action at the Replication Fork

This diagram illustrates how C5 intervenes during replication stress, specifically blocking the resection of reversed forks.

C5_Mechanism cluster_Inhibition C5 Inhibition Zone Fork_Stall Stalled Replication Fork (Caused by HU/CPT) Fork_Reversal Fork Reversal (4-way Junction) Fork_Stall->Fork_Reversal Recruitment Recruitment of Nucleases (DNA2, MRE11, EXO1) Fork_Reversal->Recruitment DNA2_Active Active DNA2 (Nuclease/Helicase) Recruitment->DNA2_Active DNA2_Blocked Inhibited DNA2 (Cannot bind DNA) DNA2_Active->DNA2_Blocked Resection Nascent DNA Resection (ssDNA Generation) DNA2_Active->Resection Normal Activity C5_Mol C5 Inhibitor (Small Molecule) C5_Mol->DNA2_Active Binds DNA Binding Cleft DNA2_Blocked->Resection Inhibits Outcome_C5 Resection Blockade (Fork Protection/Sensitization) DNA2_Blocked->Outcome_C5 Therapeutic Effect Outcome_WT Controlled Restart (Cell Survival) Resection->Outcome_WT In Normal Cells Outcome_Defect Hyper-Resection & Collapse (Genomic Instability) Resection->Outcome_Defect In BRCA-/- Cells

Caption: C5 binds the DNA2 nuclease/helicase core, preventing DNA engagement.[1] This blocks the resection of reversed forks, altering the fate of stalled replication intermediates.[1][2]

Diagram 2: Identification & Validation Pipeline

The logical flow from virtual screening to confirmed biological hit.

Identification_Pipeline Step1 1. In Silico Screen Target: DNA2 DNA-binding tunnel Library: NCI Diversity Set Step2 2. Biochem Validation Assay: Nuclease/Helicase Hit: C5 (IC50 ~20µM) Step1->Step2 Select Top Hits Step3 3. Target Engagement Assay: DNA Fiber (Cellular) Readout: Resection Rescue Step2->Step3 Confirm Cellular Activity Step4 4. Therapeutic Profiling Assay: Clonogenic Survival Context: BRCA-deficient Synergy Step3->Step4 Validate Synthetic Lethality

Caption: The discovery pipeline for C5, progressing from structural docking to functional validation in replication stress assays.

Data Summary: C5 Properties

PropertyDescription
Chemical Name This compound-3-carboxylic acid
Molecular Target DNA2 (Nuclease & Helicase domains)
Binding Mode Competitive with DNA substrate; binds shared motif
IC50 (In Vitro) ~20 µM (Nuclease and Helicase)
Cellular Effect Prevents degradation of stalled forks; reduces RPA foci
Synergy Synergistic with PARP inhibitors (Olaparib) and Topoisomerase I inhibitors (Camptothecin)

References

  • Liu, W., et al. (2016).A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy. EBioMedicine.

    • [Link]

    • Core reference identifying C5 and its mechanism.
  • Petermann, E., et al. (2010). Hydroxyurea-stalled replication forks become progressively inactivated and require two different RAD51-mediated pathways for restart and repair.[1][4] Molecular Cell.[1][4]

    • [Link]

    • Establishes the context of replic
  • Berti, M., & Vindigni, A. (2016).Replication stress: getting back on track.

    • [Link]

    • Review of the mechanisms governing fork reversal and protection.
  • Peng, G., et al. (2012). Human nuclease/helicase DNA2 alleviates replication stress by promoting DNA end resection. Cancer Research.[1][4]

    • [Link]

    • Validates DNA2 as a target in the replic

Sources

Methodological & Application

Synthesis of 4-Hydroxy-8-nitroquinoline from 2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: 4-Hydroxy-8-Nitroquinoline via the Gould-Jacobs Pathway

Abstract This application note details the regioselective synthesis of this compound (8-nitroquinolin-4-ol) starting from 2-nitroaniline. While direct nitration of 4-hydroxyquinoline typically yields a mixture of 3-, 6-, or 8-nitro isomers, the de novo construction of the pyridine ring onto the 2-nitroaniline scaffold via the Gould-Jacobs reaction guarantees the 8-nitro substitution pattern. This protocol addresses the specific challenges posed by the electron-withdrawing nitro group, which deactivates the aromatic ring toward the critical cyclization step, requiring optimized thermal conditions.

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis follows the classical Gould-Jacobs reaction , a three-stage sequence:

  • Condensation: Formation of an anilinomethylenemalonate intermediate.[1]

  • Cyclization: Thermal intramolecular substitution to form the quinoline core.

  • Saponification & Decarboxylation: Removal of the ester moiety to yield the final 4-hydroxyquinoline.[1]

Strategic Consideration: The 2-nitro group on the starting aniline becomes the 8-nitro group on the quinoline ring. The nitrogen of the aniline becomes N-1 of the quinoline.

Synthesis Workflow Diagram

GouldJacobs Start Starting Material: 2-Nitroaniline Inter1 Intermediate 1: Diethyl (((2-nitrophenyl)amino) methylene)malonate Start->Inter1 Condensation (110°C) Reagent Reagent: Diethyl Ethoxymethylenemalonate (EMME) Reagent->Inter1 Cyclization Step 2: Thermal Cyclization (250°C in Dowtherm A) Inter1->Cyclization Inter2 Intermediate 2: Ethyl this compound- 3-carboxylate Cyclization->Inter2 Ring Closure Hydrolysis Step 3: Hydrolysis & Decarboxylation (NaOH then Heat) Inter2->Hydrolysis Final Target Product: This compound Hydrolysis->Final -CO2

Figure 1: Step-wise synthetic pathway for this compound.

Part 2: Detailed Experimental Protocols

Step 1: Condensation (Formation of the Enamine)

The amino group of 2-nitroaniline is less nucleophilic than aniline due to the ortho-nitro group. Standard protocols must be adjusted to ensure complete conversion.

  • Reagents:

    • 2-Nitroaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

    • Solvent: Ethanol (optional, neat reaction preferred for kinetics)

Protocol:

  • Charge a round-bottom flask with 2-nitroaniline (13.8 g, 100 mmol) and EMME (23.7 g, 110 mmol).

  • Equip the flask with a Dean-Stark trap or a simple distillation head to remove ethanol formed during the reaction.

  • Heat the mixture to 110–120°C (oil bath temperature). The solid will melt, and the solution will become homogenous.

  • Maintain heating for 2–4 hours. Ethanol evolution indicates reaction progress.

  • Validation: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting aniline spot should disappear.

  • Cool the mixture. The product, diethyl (((2-nitrophenyl)amino)methylene)malonate , will solidify.

  • Recrystallize from ethanol to yield yellow crystals.

    • Target Yield: 85-95%

    • Melting Point: ~140-142°C.

Step 2: Thermal Cyclization (The Critical Step)

This is the most hazardous step. The electron-withdrawing nitro group significantly raises the energy barrier for the ring closure.

  • Reagents:

    • Intermediate 1 (from Step 1)

    • Solvent: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) or Diphenyl ether.

Protocol:

  • Heat Dowtherm A (10 mL per gram of substrate) to 250°C in a multi-neck flask equipped with a mechanical stirrer and an air condenser.

    • Safety Note: Ensure the apparatus is open to the atmosphere (via a drying tube) to prevent pressure buildup, as ethanol is rapidly generated and vaporized.

  • Add the Intermediate 1 solid in small portions to the boiling solvent.

    • Reasoning: Portion-wise addition prevents a sudden drop in temperature and manages the vigorous boiling of the byproduct ethanol.

  • Maintain reflux at 250–255°C for 30–60 minutes.

    • Visual Cue: A color change (often darkening) and precipitation of the cyclized product may occur.

  • Cool the mixture slowly to room temperature.

  • Dilute with hexane or petroleum ether to precipitate the ester fully.

  • Filter the solid and wash with hexane to remove residual Dowtherm A.

  • Product: Ethyl this compound-3-carboxylate .

Step 3: Hydrolysis and Decarboxylation

Converting the ester to the final phenol.

Protocol:

  • Suspend the ester (10 g) in 10% NaOH solution (100 mL).

  • Reflux for 2–4 hours until the solution becomes clear (formation of the soluble sodium salt).

  • Cool and acidify with HCl to pH 2. The free acid (This compound-3-carboxylic acid ) will precipitate. Filter and dry.[2][3]

  • Decarboxylation:

    • Suspend the dried acid in Diphenyl ether (5 volumes).

    • Heat to 240–250°C until CO2 evolution ceases (approx. 1–2 hours).

    • Cool and dilute with hexane to precipitate the crude product.

  • Purification: Recrystallize from ethanol or DMF/Water.

Part 3: Data Summary & Safety

Process Parameters Table
StepReaction TypeKey ReagentTemp (°C)Critical Control Point
1 CondensationEMME110-120Removal of ethanol to drive equilibrium.
2 CyclizationDowtherm A250-255Temperature must be >240°C to overcome nitro-deactivation.
3 Saponification10% NaOH100Ensure complete dissolution (salt formation).
4 DecarboxylationHeat250Monitor CO2 evolution bubbles.
Safety & Hazards (E-E-A-T)
  • Nitro Compounds: Potential explosion hazard at high temperatures. Do not exceed 300°C. Perform DSC (Differential Scanning Calorimetry) on the intermediate if scaling up >100g.

  • Dowtherm A: Vapor is irritating. Use a high-efficiency fume hood.

  • Thermal Burns: Reaction temperatures exceed 250°C. Use appropriate thermal PPE.

References

  • Gould-Jacobs Reaction Overview. Wikipedia. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules, 2022. Available at: [Link]

  • Malonates in Cyclocondensation Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Microwave-Assisted Synthesis of Quinoline Derivatives. Biotage Application Note AN056. Available at: [Link][2]

Sources

Application Note: High-Purity Synthesis of 8-Nitroquinoline Derivatives via the Gould-Jacobs Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details an optimized protocol for the synthesis of 8-nitro-4-hydroxyquinoline-3-carboxylic acid ethyl ester and its derivatives using the classical Gould-Jacobs reaction. While the Gould-Jacobs method is the industry standard for quinolone scaffolds, the presence of an electron-withdrawing nitro group at the ortho position (relative to the amine) presents significant kinetic and thermodynamic challenges during the cyclization phase.

This guide addresses the specific electronic deactivation caused by the 8-nitro group, providing a modified thermal cyclization protocol using Dowtherm A to ensure consistent ring closure without extensive charring or polymerization.

Scientific Background & Mechanism[1][2][3][4][5]

The 8-Nitro Challenge

The standard Gould-Jacobs reaction relies on an intramolecular Electrophilic Aromatic Substitution (EAS) for ring closure. In 2-nitroaniline (the precursor for 8-nitroquinoline), the nitro group (


) exerts a strong inductive (

) and mesomeric (

) effect. This deactivates the benzene ring, significantly raising the activation energy required for the cyclization step compared to unsubstituted aniline.
Reaction Pathway

The synthesis proceeds through three distinct phases:

  • Condensation: Nucleophilic attack of 2-nitroaniline on Diethyl ethoxymethylenemalonate (EMME).

  • Elimination: Loss of ethanol to form the enamine intermediate.

  • Cyclization: High-temperature intramolecular substitution yielding the quinoline core.[1][2]

Mechanistic Visualization

The following diagram illustrates the reaction flow and the critical intermediate states.

GouldJacobsMechanism cluster_conditions Critical Control Point Start 2-Nitroaniline + EMME Inter1 Addition Intermediate Start->Inter1 110°C - EtOH Enamine Anilinomethylenemalonate (Enamine) Inter1->Enamine Elimination Transition Transition State (High Activation Energy) Enamine->Transition Dowtherm A 250°C Product Ethyl 8-nitro-4-hydroxy quinoline-3-carboxylate Transition->Product Cyclization - EtOH

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction highlighting the high-energy transition state caused by nitro-deactivation.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
2-Nitroaniline >98%Starting MaterialImpurities cause tar formation.
Diethyl ethoxymethylenemalonate (EMME) >99%ElectrophileUse slight excess (1.1 eq).
Dowtherm A IndustrialThermal FluidEutectic mix of biphenyl/diphenyl oxide.[3] Boiling point ~258°C.
Ethanol (Abs) ACS GradeSolventFor washing crude precipitate.
Hexane/Heptane ACS GradeSolventFor removing Dowtherm A residues.
Equipment
  • High-Temperature Apparatus: 3-neck round bottom flask (RBF), Dean-Stark trap (optional but recommended for Step 1), and a high-efficiency reflux condenser.

  • Heating: Heating mantle with sand bath or oil bath capable of reaching 300°C reliably. Do not use standard mineral oil baths (smoke point is too low).

  • Stirring: Overhead mechanical stirrer (magnetic stirring often fails due to viscosity/precipitation).

Detailed Experimental Protocol

Phase 1: Condensation (Formation of the Enamine)

Goal: To covalently bond the aniline to the malonate linker.

  • Stoichiometry: In a 500 mL RBF, combine 2-nitroaniline (13.8 g, 100 mmol) and EMME (23.7 g, 110 mmol) .

  • Solvent-Free Heating: Heat the mixture neat (without solvent) to 120–130°C .

    • Observation: The solids will melt into a homogenous orange/red oil.

    • By-product: Ethanol is generated. Use a short-path distillation head to remove evolved ethanol, driving the equilibrium forward.

  • Duration: Maintain temperature for 2–3 hours.

  • Solidification: Upon cooling, the mixture will solidify into a yellow/orange crystalline mass (diethyl(2-nitroanilino)methylenemalonate).

  • Verification: Take a small aliquot for TLC or NMR. The disappearance of the 2-nitroaniline spot is the endpoint.

    • Purification (Optional): Recrystallize from ethanol if the intermediate looks dark/tarry. High purity here is crucial for the next step.

Phase 2: Thermal Cyclization (The Critical Step)

Goal: Overcome the energy barrier to close the pyridine ring.

  • Preparation: Place 150 mL of Dowtherm A in a 1 L 3-neck RBF equipped with a mechanical stirrer and reflux condenser.

  • Pre-Heating: Heat the Dowtherm A to a rolling boil (~257°C ).

    • Note: Ensure the condenser water is flowing vigorously; Dowtherm vapor is irritating.

  • Addition: Carefully add the solid enamine (from Phase 1) to the boiling solvent in small portions (powder funnel).

    • Why? "Dilution upon addition" prevents intermolecular polymerization (tar) and favors intramolecular cyclization.

  • Reaction: Maintain reflux for 20–45 minutes .

    • Visual Cue: Ethanol is evolved rapidly. The solution will darken. Do not overheat (>1 hour) as nitro-compounds degrade.

  • Cooling: Remove heat and allow the solution to cool slowly to room temperature. The product (Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate) will precipitate as a solid.

Phase 3: Workup and Purification
  • Filtration: Filter the suspension under vacuum.

  • Washing:

    • Wash 1: Hexane or Heptane (50 mL) to remove residual Dowtherm A.

    • Wash 2: Cold Ethanol (30 mL) to remove unreacted EMME or soluble byproducts.

  • Drying: Dry the solid in a vacuum oven at 60°C.

  • Yield: Typical yields for 8-nitro derivatives are 45–60% . (Lower than unsubstituted quinolines due to electronic effects).

Workflow Diagram

ProtocolWorkflow Step1 Weigh Reagents (1:1.1 Ratio) Step2 Neat Fusion (120°C) Remove Ethanol Step1->Step2 Step3 Isolate Intermediate (Solid Enamine) Step2->Step3 Step5 Portion-wise Addition (High Dilution) Step3->Step5 Step4 Boil Dowtherm A (257°C) Step4->Step5 Solvent Prep Step6 Cool & Precipitate Step5->Step6 30 mins Step7 Wash (Hexane/EtOH) Step6->Step7

Figure 2: Operational workflow for the synthesis of 8-nitroquinoline derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Heavy Tar Overheating or Concentration too highReduce reaction time in Phase 2. Ensure high dilution (add solid to solvent).
Incomplete Cyclization Temperature too lowEnsure Dowtherm A is actually boiling (257°C). Oil baths set to 250°C often fail to heat the internal liquid to 250°C.
Product is Oily/Sticky Residual Dowtherm AWash thoroughly with Hexane. Recrystallize from DMF/Ethanol if necessary.
Violent Ebullition Rapid Ethanol releaseAdd the intermediate slower during Phase 2.

Safety Considerations (Critical)

  • Thermal Hazards: Dowtherm A at 257°C causes severe, instantaneous burns. Use thermal gloves and face shields.

  • Nitro Compounds: Nitro-aromatics can be explosive if heated to dryness under pressure or subjected to shock. Never distill the reaction mixture to dryness.

  • Vapors: Dowtherm A vapor (diphenyl ether) is a respiratory irritant. Perform all operations in a high-flow fume hood.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.[1][5][6] Journal of the American Chemical Society, 68(7), 1204–1208.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266.

  • Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. (General reference for microwave optimization).

Sources

Technical Application Note: Scalable Synthesis of Ethyl 4-Hydroxy-8-nitroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the optimized protocol for the preparation of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (also known as ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate). This scaffold is a critical intermediate in the synthesis of antibacterial agents (fluoroquinolone precursors) and specific kinase inhibitors. The protocol utilizes the Gould-Jacobs reaction , modified to accommodate the reduced nucleophilicity of the ortho-nitroaniline starting material. Emphasis is placed on reaction kinetics, safety regarding high-temperature cyclization of nitro-compounds, and purification strategies that avoid chromatography.

Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the pyridine ring onto an existing benzene core. The most robust pathway for electron-deficient anilines is the Gould-Jacobs reaction , which proceeds via two distinct phases:

  • Condensation: Nucleophilic attack of 2-nitroaniline on diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: Thermal intramolecular electrophilic substitution (often described as an electrocyclic reaction followed by elimination) to close the ring.

Chemo-selectivity Note: The presence of the nitro group at the 2-position of the aniline dictates the regiochemistry. Cyclization occurs at the unsubstituted ortho position (position 6 of the aniline), resulting in the 8-nitroquinoline substitution pattern.

Reaction Pathway Diagram[1][2][3][4][5]

GouldJacobs Start 2-Nitroaniline (C6H6N2O2) Inter Enamine Intermediate (Diethyl 2-((2-nitrophenylamino) methylene)malonate) Start->Inter Addition-Elimination (110-130°C) Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter Ethanol Ethanol (Byproduct) Inter->Ethanol Heat Thermal Cyclization (250°C, Dowtherm A) Inter->Heat Product Ethyl this compound- 3-carboxylate (Target) Heat->Product -EtOH Ring Closure

Figure 1: The Gould-Jacobs synthetic pathway for 8-nitroquinoline derivatives.

Detailed Experimental Protocol

Phase 1: Condensation (Enamine Formation)

Challenge: 2-Nitroaniline is significantly less nucleophilic than unsubstituted aniline due to the strong electron-withdrawing nitro group and an intramolecular hydrogen bond between the amine and the nitro oxygen. Standard ethanol reflux is often too slow. Solution: A "Neat Fusion" method or high-concentration melt drives the equilibrium by removing ethanol as it forms.

Reagents
ReagentEquiv.MW ( g/mol )Quantity (Example)
2-Nitroaniline 1.0138.1213.8 g
Diethyl ethoxymethylenemalonate (EMME) 1.1216.2323.8 g (approx 21.6 mL)
Toluene (Optional, for azeotrope)--50 mL
Procedure
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a short-path distillation head (to collect ethanol) and a magnetic stir bar.

  • Mixing: Charge the flask with 2-nitroaniline (13.8 g) and EMME (23.8 g).

  • Reaction (Fusion): Heat the mixture in an oil bath set to 120–130°C .

    • Observation: The solids will melt into a homogeneous orange/red oil.

    • Process: Ethanol will begin to distill off. Maintain this temperature for 2–3 hours until ethanol evolution ceases.

    • QC Check: TLC (30% Ethyl Acetate in Hexane) should show consumption of 2-nitroaniline (

      
      ) and appearance of the intermediate (
      
      
      
      ).
  • Workup: Apply a light vacuum (carefully) for 15 minutes at 100°C to remove trace ethanol and unreacted EMME.

  • Result: The residue (enamine intermediate) is usually a thick yellow/orange oil or low-melting solid. It can be used directly in Phase 2 without further purification.

Phase 2: Thermal Cyclization

Safety Critical: This step involves heating a nitro-aromatic compound to ~250°C. While generally stable, ensure a blast shield is used. Dowtherm A (eutectic mixture of diphenyl ether and biphenyl) is the preferred solvent for heat transfer.

Reagents
ReagentQuantityRole
Crude Enamine (from Phase 1) ~35 g (theoretical)Precursor
Dowtherm A 150 mLHigh-boiling solvent
Procedure
  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer (crucial to prevent bumping), a reflux condenser (air-cooled or high-temp fluid), and a thermometer.

  • Pre-heating: Heat the Dowtherm A to 250°C (vigorous reflux).

  • Addition: Add the crude enamine intermediate slowly to the boiling solvent.

    • Method A (Liquid add): If the intermediate is liquid/melted, drop it in via an addition funnel over 20 minutes.

    • Method B (Batch): If solid, add in small portions.

    • Why? Adding to already boiling solvent minimizes polymerization side-reactions and ensures rapid cyclization (kinetic control).

  • Reflux: Maintain reflux at 250–257°C for 45–90 minutes.

    • Monitor: Monitor the evolution of ethanol vapors from the top of the condenser. When vapor evolution stops, the reaction is likely complete.

  • Cooling & Precipitation:

    • Remove the heat source and allow the dark mixture to cool slowly to ~80°C.

    • The product often begins to crystallize as the temperature drops.

    • Add Hexane or Heptane (150 mL) slowly to the stirred mixture to dilute the Dowtherm A and force full precipitation.

  • Isolation:

    • Cool to room temperature (25°C).

    • Filter the solids using a Buchner funnel.

    • Wash 1: Wash the cake thoroughly with Hexane (to remove Dowtherm A).

    • Wash 2: Wash with Acetone (cold) or Ethanol (cold) to remove yellow impurities.

  • Drying: Dry the tan/brown solid in a vacuum oven at 60°C.

Characterization & Validation

The product exists in tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[1] In the solid state and polar solvents (DMSO), the 4-oxo tautomer predominates, but it is chemically named as a quinoline derivative.

Expected Data Table
PropertyValue / ObservationNotes
Appearance Tan to light brown powderDarkens upon light exposure
Melting Point > 280°C (dec.)High MP characteristic of quinolones

H NMR
(DMSO-

)

12.5 (br s, 1H, NH/OH)

8.6 (s, 1H, H-2)

8.4 (d, 1H, H-5)

8.1 (d, 1H, H-7)

7.5 (t, 1H, H-6)

4.2 (q, 2H, Ethyl)

1.3 (t, 3H, Ethyl)
H-2 singlet at ~8.6 ppm is diagnostic for the quinolone ring formation.
MS (ESI+)

263.1

Matches Formula

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete condensation due to moisture or low temp.Ensure temp reaches >110°C to drive off ethanol. Use a slight excess (1.1 equiv) of EMME.
Product is "Gummy" Residual Dowtherm A trapped in crystal lattice.Triturate the solid with boiling hexane or diethyl ether, then re-filter.
Dark Black Product Decomposition due to localized overheating.Use mechanical stirring during Phase 2. Do not exceed 260°C. Ensure dropwise addition.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. General Methods". Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Grohe, K. (1989). "The chemistry of the quinolones". Die Makromolekulare Chemie, 190. (Review of quinolone antibacterial synthesis).
  • PubChem Compound Summary. (n.d.). "Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate". National Center for Biotechnology Information. Link

Sources

In vitro assays for DNA2 nuclease inhibition using C5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeting Replication Stress In Vitro Characterization of DNA2 Nuclease Inhibition by C5

Abstract & Biological Context

The nuclease/helicase DNA2 is a critical guardian of genome stability, functioning at the intersection of DNA replication and repair.[1][2] It processes long 5'-flaps during Okazaki fragment maturation and resects double-strand breaks (DSBs) to initiate Homologous Recombination (HR).

C5 (often referenced in studies such as Kumar et al., 2017) is a selective small-molecule inhibitor that targets the DNA2 nuclease activity. Because DNA2 inhibition creates "synthetic lethality" in cancers with high replication stress (e.g., KRAS-mutant or BRCA-deficient tumors), C5 represents a high-value tool compound for drug discovery.

This guide provides a validated workflow to measure C5 potency using two orthogonal methods:

  • High-Throughput FRET Assay: For IC50 determination and kinetic analysis.

  • Gel-Based Cleavage Assay: For visual confirmation of cleavage products and mechanism of action.

Mechanism of Action

DNA2 recognizes a free 5' single-stranded DNA (ssDNA) end (a "flap").[2][3][4][5] It threads this flap through a narrow tunnel in its nuclease domain to access the active site.[2] C5 binds to DNA2 (likely within the helicase domain interface, allosterically affecting the nuclease tunnel) and prevents the threading or cleavage of this substrate.[6]

DNA2_Mechanism Substrate 5'-Flap DNA (Replication Intermediate) DNA2 DNA2 Enzyme (Nuclease/Helicase) Substrate->DNA2 Recruitment (RPA-assisted) Complex DNA2-DNA Complex (Flap Threading) DNA2->Complex 5' End Threading Cleavage Nuclease Activity (Flap Removal) Complex->Cleavage Mg2+ Dependent Repair Okazaki Maturation / DSB Resection Cleavage->Repair Ligation Ready C5 Inhibitor C5 C5->Complex Blocks Threading/Catalysis

Figure 1: Mechanism of DNA2 nuclease activity and the interception point of the C5 inhibitor.

Protocol A: High-Throughput FRET Kinetic Assay

This assay relies on a "Flap" substrate where a fluorophore (FAM) is quenched by a proximal quencher (BHQ1). DNA2 cleavage releases the 5'-FAM fragment, resulting in a fluorescence increase.

Reagents & Materials[7][8]
  • Enzyme: Recombinant Human DNA2 (hDNA2). Note: Use a truncated construct (residues 1-1060) if full-length is unstable, but full-length is preferred.

  • Inhibitor: C5 (Solubilized in DMSO).

  • Substrate (Oligos):

    • Strand A (Flap): 5'-[6-FAM]-TTT TTT TTT TTT TTT TTT TTT GCT CGA GCG TCG GTC T-3'

    • Strand B (Template): 5'-AGA CCG ACG CTC GAG C-[BHQ1]-G CTT GAT CAA G-3'

    • Strand C (Upstream - Optional): 5'-CTT GAT CAA GC-3' (Simulates the nick).

    • Annealing: Mix A:B in 1:1.2 ratio. Heat to 95°C for 5 min, cool slowly to RT.

  • Assay Buffer (1X):

    • 50 mM MOPS (pH 7.5)

    • 30 mM NaCl

    • 2 mM MgCl₂ (Critical for nuclease activity)

    • 1 mM DTT (Freshly added)

    • 0.1 mg/mL BSA (Prevents adsorption)

    • 5% Glycerol

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 100X stock of C5 in DMSO (e.g., 10 mM).

    • Perform 3-fold serial dilutions in DMSO to generate a dose-response curve (e.g., 100 μM down to 0.1 μM final concentration).

  • Enzyme Mix:

    • Dilute hDNA2 to 20 nM (2X final concentration) in Assay Buffer.

    • Control: Prepare a "No Enzyme" blank.

  • Incubation (Pre-equilibrium):

    • Add 10 μL of 2X hDNA2 to a 384-well black plate.

    • Add 0.2 μL of C5 dilution series.

    • Incubate for 15 minutes at Room Temperature (RT) . This allows C5 to bind the apo-enzyme.

  • Reaction Initiation:

    • Dilute the Annealed Substrate to 100 nM (2X final concentration) in Assay Buffer.

    • Add 10 μL of Substrate to the wells (Final Vol = 20 μL; Final [DNA2] = 10 nM; Final [Substrate] = 50 nM).

  • Data Acquisition:

    • Immediately place in a fluorescence plate reader (e.g., EnVision or Cytation).

    • Settings: Ex 485 nm / Em 528 nm.

    • Mode: Kinetic read, every 60 seconds for 45 minutes at 37°C.

Data Analysis
  • Calculate the Initial Velocity (V₀) : Slope of the linear portion of the fluorescence curve (RFU/min).

  • Percent Inhibition:

    
    
    
  • IC50: Plot % Inhibition vs. log[C5] using a 4-parameter logistic fit.

Protocol B: Gel-Based Mechanistic Validation

FRET assays can suffer from artifacts (fluorescence quenching by compounds). This protocol validates that C5 physically prevents the cleavage of the DNA backbone.

Reagents
  • Substrate: Same sequence as Protocol A, but replace 5'-FAM with a 5'-Cy5 or 5'-³²P label. (No quencher needed).

  • Reaction Stop Buffer: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.

  • Gel: 15% Denaturing Polyacrylamide Gel (Urea-PAGE).

Step-by-Step Workflow
  • Reaction Setup:

    • Mix: 10 nM hDNA2 + C5 (at IC90 concentration, e.g., 50 μM) in Assay Buffer.

    • Incubate 15 min at RT.

    • Add 50 nM Cy5-Labeled Substrate.

    • Total Volume: 20 μL.

  • Time Course:

    • Incubate at 37°C.

    • Remove 4 μL aliquots at T = 0, 5, 15, and 30 minutes.

    • Immediately quench aliquots in 4 μL Stop Buffer (EDTA chelates Mg²⁺, stopping the nuclease).

  • Denaturation:

    • Heat samples to 95°C for 5 minutes to separate strands.

    • Snap cool on ice.

  • Electrophoresis:

    • Load samples on the 15% Urea-PAGE gel.

    • Run at 200V for ~60 minutes (until dye front reaches bottom).

  • Imaging:

    • Scan on a Typhoon or Odyssey imager (Cy5 channel).

Expected Results
  • No Inhibitor: The full-length 5'-flap band (e.g., 45 nt) will disappear over time, replaced by a fast-migrating product band (~5-10 nt). Note: DNA2 leaves a short 5-nt tail; it does not digest completely to 1 nt.

  • With C5: The full-length band remains intact. The appearance of the product band is delayed or absent.

Experimental Logic & Troubleshooting (E-E-A-T)

IssueProbable CauseCorrective Action
High Background Fluorescence Substrate not annealed properly.Heat to 95°C and cool very slowly (-1°C/min) to ensure Quencher hybridizes to the Flap strand.
No Activity in Control Enzyme inactive or Mg²⁺ missing.Ensure 2mM MgCl₂ is present. DNA2 is strictly Mg²⁺-dependent. Validate enzyme with a known active batch.
C5 Precipitates High concentration in aqueous buffer.Keep DMSO concentration constant (e.g., 2%) across all wells. Do not exceed 100 μM C5 in the assay.
Helicase Interference ATP presence.[7]Perform nuclease assays without ATP . DNA2 nuclease activity is ATP-independent but can be modulated by ATP. Excluding ATP isolates the nuclease function.

The Role of RPA: While these protocols use isolated DNA2, adding Replication Protein A (RPA) (approx. 100 nM) significantly stimulates DNA2 activity by removing secondary structures in the flap. For a physiological screen, include RPA; however, C5 is a direct inhibitor of DNA2, so RPA is not strictly required for hit validation.

Workflow Visualization

Assay_Workflow Start Start: Reagent Prep Mix Pre-Incubation (Enzyme + C5) 15 min @ RT Start->Mix StartRxn Add Substrate (5'-FAM Flap) Mix->StartRxn Readout Kinetic Read (Ex 485 / Em 528) StartRxn->Readout 37°C Cycle Analysis Calculate IC50 (Slope Analysis) Readout->Analysis

Figure 2: Step-by-step workflow for the high-throughput fluorescence kinetic assay.

References

  • Kumar, S., et al. (2017).[8] "Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells."[1][8] Oncogenesis.

  • Bae, S.H., et al. (2001).[2][5] "Structure-specific nuclease activity of DNA2." Journal of Biological Chemistry.

  • Liu, W., et al. (2016).[9] "Stabilization of Stalled Replication Forks by the DNA2 Nuclease." Nature Communications.

  • Levikova, M., & Cejka, P. (2015). "The nuclease activity of DNA2 is stimulated by RPA."[4] eLife.

Sources

Application Note: Protocols for Sensitizing Cancer Cells to Cisplatin using 4-Hydroxy-8-nitroquinoline Derivatives

[1]

Abstract & Strategic Rationale

Cisplatin (cis-diamminedichloroplatinum(II)) remains a cornerstone of solid tumor chemotherapy, yet its efficacy is frequently limited by intrinsic or acquired resistance.[1] A primary mechanism of this resistance is the upregulation of DNA damage response (DDR) pathways that efficiently repair platinum-induced interstrand crosslinks (ICLs).[1]

This guide details the application of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid (often referred to in literature as C5 or simply by its core scaffold This compound ) to sensitize cancer cells to cisplatin.[2][3][4][5]

Critical Distinction: While structurally similar to the Cathepsin B inhibitor Nitroxoline (8-hydroxy-5-nitroquinoline), the This compound scaffold (specifically the C5 derivative) has been identified as a potent, selective inhibitor of DNA2 nuclease/helicase .[2][3][4][5][6][7] DNA2 is critical for the resection of stalled replication forks and the processing of ICLs.[1] By inhibiting DNA2, this compound prevents the resolution of cisplatin-mediated DNA damage, forcing cancer cells into replication stress overload and subsequent apoptosis.

Key Mechanism of Action[2]
  • Cisplatin induces DNA Interstrand Crosslinks (ICLs), stalling replication forks.[1]

  • DNA2 is recruited to resect nascent DNA at stalled forks, facilitating repair (via Homologous Recombination) or fork restart.[1]

  • This compound (C5) binds the DNA-binding motif of DNA2, blocking its nuclease and helicase activity.[3][4][5][7][8]

  • Result: Accumulation of toxic DNA intermediates, fork collapse, and synergistic cell death.[1][6]

Mechanistic Visualization

The following diagram illustrates the pathway by which this compound (C5) disrupts the repair of Cisplatin-induced damage.

DNA2_Inhibition_PathwayCisplatinCisplatin TreatmentDNA_DamageDNA InterstrandCrosslinks (ICLs)Cisplatin->DNA_DamageStalled_ForkStalled ReplicationForkDNA_Damage->Stalled_ForkDNA2DNA2 Nuclease/Helicase(Repair Recruitment)Stalled_Fork->DNA2 RecruitsResectionDNA End Resection& Fork RestartDNA2->Resection Normal FunctionCollapseFork Collapse &Double Strand BreaksDNA2->Collapse If InhibitedInhibitorThis compound(C5 Inhibitor)Inhibitor->DNA2 BLOCKSSurvivalDNA Repair &Cell SurvivalResection->SurvivalApoptosisApoptosis(Cell Death)Collapse->Apoptosis

Caption: Mechanism of Chemosensitization. This compound blocks DNA2-mediated resection, converting Cisplatin-induced stalled forks into lethal double-strand breaks.

Materials & Reagents

Compound Preparation[2]
  • Target Compound: this compound-3-carboxylic acid (C5).[2][3][4][5][6][7][8]

    • Note: Ensure high purity (>98% HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.[1]

  • Stock Solution: Prepare a 20 mM stock solution.

    • Solubility Check: This compound is hydrophobic.[1] Vortex vigorously. If precipitation occurs, sonicate in a water bath at 37°C for 5 minutes.[1]

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture Reagents[2]
  • Cisplatin: Prepare fresh 1 mM stock in 0.9% NaCl (saline).[1] Do not dissolve in DMSO as it can inactivate the platinum complex.[1]

  • Assay Medium: RPMI-1640 or DMEM supplemented with 10% FBS. Avoid antibiotics (Pen/Strep) during the drug treatment phase if possible, to prevent off-target metabolic stress.[1]

Experimental Protocols

Protocol A: Determination of Monotherapy IC50

Objective: To define the sub-lethal dose of this compound to be used in combination.

  • Seeding: Seed cancer cells (e.g., A549, U2OS, or OVCAR-8) in 96-well plates at 3,000–5,000 cells/well. Allow attachment for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in media (Range: 0.1 µM to 100 µM).

    • Vehicle Control: Media + DMSO (matched to the highest concentration, typically <0.5%).[1]

  • Incubation: Incubate for 72 hours.

  • Readout: Assess viability using CCK-8 or MTT assay.

  • Calculation: Use non-linear regression (Sigmoidal dose-response) to calculate the IC50.

    • Target Dose for Combination: Select a concentration that results in <10-20% inhibition (typically IC10 or IC20) to ensure that any observed cell death in the combination arm is due to sensitization, not additive toxicity.[1]

Protocol B: Synergistic Sensitization Assay (Clonogenic Survival)

Objective: To quantify the "Sensitization Factor" (SF) when combining the inhibitor with Cisplatin.[1]

Workflow Visualization:

Protocol_WorkflowStep1Step 1: Seeding(Low Density: 500 cells/well)Step2Step 2: Pre-Treatment(4H8NQ, 2 hours)Step1->Step2Step3Step 3: Co-Treatment(Add Cisplatin, 24 hours)Step2->Step3Step4Step 4: Wash & Recovery(Drug-free media, 10-14 days)Step3->Step4Step5Step 5: Staining(Crystal Violet)Step4->Step5

Caption: Clonogenic assay workflow. Pre-treatment ensures DNA2 is inhibited before Cisplatin adducts form.[1]

Detailed Steps:

  • Seeding: Seed 500–1,000 cells per well in 6-well plates. Allow attachment (24h).

  • Pre-Treatment (Critical): Add this compound (at the determined IC10/IC20 dose, e.g., 5–10 µM) to the "Combination" and "Inhibitor Only" wells.[1] Incubate for 2 hours .

    • Rationale: Pre-loading the inhibitor ensures the enzyme is blocked before the replication fork encounters the Cisplatin adduct.[1]

  • Cisplatin Pulse: Add Cisplatin to "Cisplatin Only" and "Combination" wells.[1]

    • Dose Range: 0, 0.5, 1, 2.5, 5, 10 µM Cisplatin.[1]

  • Exposure Duration: Incubate for 24 hours.

  • Washout: Aspirate media, wash 1x with PBS, and replace with fresh, drug-free complete media.[1]

  • Colony Formation: Incubate for 10–14 days until colonies (>50 cells) are visible.

  • Fixation & Staining: Fix with methanol/acetic acid (3:[1]1) and stain with 0.5% Crystal Violet.[1]

  • Analysis: Count colonies. Plot "Survival Fraction" (log scale) vs. Cisplatin Dose.

Protocol C: Mechanistic Validation (Replication Fork Restart)

Objective: To prove that sensitization is due to DNA2 inhibition (fork stalling).[1]

  • DNA Fiber Assay (Simplified):

    • Label cells with IdU (Red) for 20 min.[1]

    • Treat with Cisplatin ± This compound for 1 hour.

    • Wash and label with CldU (Green) for 20 min.[1]

  • Expectation:

    • Control: Long Green tracks (forks restarted).[1]

    • Combination: Short or absent Green tracks (forks failed to restart due to DNA2 inhibition).[1]

Data Analysis & Interpretation

Calculating Synergy (Combination Index)

Use the Chou-Talalay Method (e.g., using CompuSyn software).[1]

ParameterValueInterpretation
CI < 0.9 SynergismThe inhibitor actively sensitizes the cells to Cisplatin.
CI = 0.9 - 1.1 AdditiveThe effect is merely the sum of both drugs.[1]
CI > 1.1 AntagonismThe inhibitor protects the cells (Avoid this).[1]

Note on Genotype Context (E-E-A-T): Research indicates that DNA2 inhibition is most effective in sensitizing cells with high replication stress or defects in other repair pathways (e.g., BRCA1/2 deficient).[1] In FANCD2 deficient cells, DNA2 inhibition may paradoxically rescue survival (antagonism).[1] Always genotype your cell line. [1]

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media 4H8NQ is lipophilic; concentration too high.Do not exceed 0.5% final DMSO.[1] Sonicate stock. Dilute in warm media.
No Sensitization Observed Timing of addition is incorrect.Ensure a 2-hour pre-incubation with 4H8NQ. Co-treatment without pre-incubation may allow early repair.
High Toxicity in Control Inhibitor dose > IC20.[1]Re-run Protocol A. Reduce inhibitor concentration to a non-cytotoxic level.[1]
Variable Cisplatin Potency Cisplatin inactivation.[1]Never dissolve Cisplatin in DMSO.[1] Use Saline (0.9% NaCl) and protect from light.[1]

References

  • Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy."[1] EBioMedicine.[1] (Identifies this compound-3-carboxylic acid as inhibitor C5).[2][3][4][5][6][7][8]

  • Kumar, S., et al. (2017). "DNA2 Nuclease/Helicase: A Promising Target for Cancer Therapy."[1] Cancers.

  • Mirkovic, B., et al. (2015). "Nitroxoline: A broad-spectrum inhibitor of cathepsin B and its potential in cancer therapy."[1] (For structural comparison of quinoline derivatives).

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method."[1] Cancer Research.[1]

Disclaimer: This protocol is for research use only. This compound derivatives are experimental compounds. Consult Material Safety Data Sheets (MSDS) before handling.

Synergistic effects of 4-Hydroxy-8-nitroquinoline and PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

4-Hydroxy-8-nitroquinoline (4H8NQ) and PARP Inhibitors

Executive Summary & Mechanistic Rationale

This application note details the experimental framework for assessing the synergistic cytotoxicity of This compound (4H8NQ) in combination with Poly (ADP-ribose) polymerase inhibitors (PARPi), such as Olaparib or Talazoparib.

While PARP inhibitors are clinically approved for tumors with Homologous Recombination (HR) deficiencies (e.g., BRCA1/2 mutations), expanding their efficacy to HR-proficient cancers requires "synthetic lethality" partners. 4H8NQ , a nitroquinoline derivative, functions as a potent genotoxin. Structurally related to 4-nitroquinoline-1-oxide (4NQO) and Nitroxoline, 4H8NQ induces DNA damage through two primary mechanisms:

  • Oxidative Stress: Metabolic reduction of the nitro group generates reactive oxygen species (ROS), leading to 8-hydroxydeoxyguanosine (8-OHdG) lesions.[1][2]

  • Base Adduct Formation: Formation of bulky quinoline-DNA adducts.

The Synergy Hypothesis: The repair of 8-OHdG and single-strand breaks (SSBs) induced by 4H8NQ is heavily dependent on the Base Excision Repair (BER) pathway. PARP1 is the molecular sensor for SSBs. By inhibiting PARP, the repair of 4H8NQ-induced lesions is stalled. These unrepaired SSBs are converted into lethal double-strand breaks (DSBs) during DNA replication (replication fork collapse), overwhelming the cell's repair capacity.

Mechanistic Pathway Visualization

The following diagram illustrates the "Trapping and Collapse" model driving the synergy between 4H8NQ and PARPi.

G cluster_0 Drug Action cluster_1 Cellular Response Drug1 4H8NQ (Nitroquinoline) ROS ROS Generation & DNA Adducts Drug1->ROS Metabolic Reduction Drug2 PARP Inhibitor (e.g., Olaparib) PARP1 PARP1 Recruitment Drug2->PARP1 Inhibition Trap PARP Trapping (DNA-Protein Crosslink) Drug2->Trap Stabilizes Complex SSB Single Strand Breaks (SSBs) ROS->SSB Oxidative Damage SSB->PARP1 DDR Signaling Fork Replication Fork Collapse SSB->Fork Unrepaired BER Base Excision Repair (BER) PARP1->BER Normal Repair PARP1->Trap + PARPi BER->SSB Resolution (Survival) Trap->Fork Replication Stress DSB Double Strand Breaks (DSBs) Fork->DSB Death Apoptosis / Mitotic Catastrophe DSB->Death Accumulation

Figure 1: Mechanism of Synergy. 4H8NQ induces SSBs requiring PARP1 for repair. PARPi traps PARP1 on DNA, converting SSBs to lethal DSBs.

Experimental Protocols
Protocol A: High-Throughput Synergy Screen (Matrix Design)

Objective: To determine the Combination Index (CI) using the Chou-Talalay method.

Materials:

  • Cell Lines: HR-proficient (e.g., MCF-7) vs. HR-deficient (e.g., MDA-MB-436).

  • Compounds: 4H8NQ (Stock: 50 mM in DMSO), Olaparib (Stock: 10 mM in DMSO).

  • Assay: CellTiter-Glo® (Promega) or MTT.

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates (2,000–5,000 cells/well) in 90 µL media. Incubate for 24 hours to allow attachment.

  • Drug Preparation (Checkerboard Matrix):

    • Prepare a 6x6 dosing matrix.

    • 4H8NQ (Y-axis): Serial dilution (e.g., 0, 0.5, 1, 2, 4, 8 µM).

    • PARPi (X-axis): Serial dilution (e.g., 0, 1, 5, 10, 50, 100 nM).

    • Note: Ensure final DMSO concentration is <0.5% and consistent across all wells.

  • Treatment: Add 10 µL of 10X drug mix to respective wells. Incubate for 72 hours or 5 doubling times.

  • Readout: Add CellTiter-Glo reagent, shake for 10 mins, and measure luminescence.

  • Analysis: Calculate % Viability relative to DMSO control. Use "CompuSyn" or "SynergyFinder" software.

Data Interpretation (Bliss Independence Model):

Combination Index (CI) Interpretation
< 0.9 Synergistic
0.9 – 1.1 Additive

| > 1.1 | Antagonistic |

Protocol B: Mechanistic Validation via Alkaline Comet Assay

Objective: To confirm that the combination increases physical DNA strand breaks compared to single agents.

Reagents:

  • Low Melting Point (LMP) Agarose.

  • Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).

  • Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13).

Workflow:

  • Treatment: Treat cells (6-well plate) with:

    • Vehicle (DMSO)[3]

    • 4H8NQ (IC20 dose)

    • Olaparib (1 µM)

    • Combination[4][5][6][7][8]

    • Duration: 24 hours.[2][3]

  • Embedding: Mix 1x10^4 cells with 0.5% LMP agarose and layer onto microscope slides.

  • Lysis: Immerse slides in cold Lysis Buffer for 1 hour at 4°C (protect from light).

  • Unwinding: Transfer to alkaline Electrophoresis Buffer for 40 mins to allow DNA unwinding.

  • Electrophoresis: Run at 21V (1 V/cm) for 30 mins.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Analysis: Image using fluorescence microscopy. Score "Tail Moment" using OpenComet (ImageJ plugin).

Expected Result: The combination group should show a statistically significant increase in Tail Moment (indicating fragmented DNA) compared to monotherapy.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_readout Phase 3: Readout Step1 Cell Seeding (96-well / 6-well) Step3 Add 4H8NQ + PARPi Step1->Step3 Step2 Drug Dilution (Matrix Design) Step2->Step3 Step4 Incubation (24h - 72h) Step3->Step4 Assay1 Viability (CTG/MTT) Step4->Assay1 Synergy Score Assay2 Comet Assay (DNA Breaks) Step4->Assay2 Mechanism Assay3 Western Blot (γH2AX/PAR) Step4->Assay3 Signaling

Figure 2: Integrated Experimental Workflow for validating 4H8NQ + PARPi synergy.

Critical Technical Considerations
  • Chemical Stability: Nitroquinolines are light-sensitive. All drug handling should be performed in low-light conditions.

  • ROS Scavenging: To verify the ROS-dependent mechanism, perform a rescue experiment by pre-treating cells with N-acetylcysteine (NAC) (5 mM). If NAC rescues the toxicity, the mechanism is ROS-mediated.

  • PARP Trapping vs. Catalytic Inhibition: Synergy is often stronger with "trapping" PARP inhibitors (e.g., Talazoparib > Olaparib > Veliparib). It is recommended to test at least two different PARPi to confirm the class effect.

References
  • Mechanism of Nitroquinoline Genotoxicity: Tada, M., & Tada, M. (1975). Seryl-tRNA-synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide. Nature, 255, 510–512.

  • PARP Inhibitor Synergy & Synthetic Lethality: Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic.[4] Science, 355(6330), 1152-1158.

  • Oxidative DNA Damage and PARP Activation: Hegde, M. L., et al. (2008). The relationships of DNA double-strand break, coiled-coil, and PARP-1 binding domains in DNA damage response. Cell Research, 18, 26–45.

  • Nitroxoline (Analog) and DNA Damage: Veschi, S., et al. (2020). Repurposing the urinary antiseptic Nitroxoline for the treatment of bladder cancer. Journal of Experimental & Clinical Cancer Research, 39, 153.

  • Methods for Synergy Analysis (Chou-Talalay): Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.

Sources

Application Note: Recrystallization and Purification of 4-Hydroxy-8-nitroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis and purification of 4-Hydroxy-8-nitroquinoline (also known as 8-nitro-4-quinolone), a critical scaffold in the development of antiviral and antibacterial therapeutics.

Important Distinction: This guide focuses on the 4-hydroxy-8-nitro isomer (derived from 2-nitroaniline). Do not confuse this with Nitroxoline (8-hydroxy-5-nitroquinoline), which has a different solubility and synthesis profile.

Executive Summary

The synthesis of this compound typically proceeds via the Gould-Jacobs reaction , a multi-step sequence involving condensation, thermal cyclization, hydrolysis, and decarboxylation.[1] Each intermediate presents unique solubility challenges due to the amphoteric nature of the quinolone core and the strong dipole of the nitro group. This guide details the physicochemical profiling and specific recrystallization protocols for the three critical intermediates: the Acrylate , the Ester , and the Carboxylic Acid , culminating in the final Decarboxylated Product .

Chemical Pathway & Workflow

The following flow diagram outlines the critical path from starting material to purified active pharmaceutical ingredient (API) intermediate.

GouldJacobs_Workflow Start Start: 2-Nitroaniline Step1 Condensation (110-140°C) Start->Step1 + EMME Inter1 Intermediate 1: Enamino Diester (Acrylate) Step1->Inter1 Step2 Thermal Cyclization (250°C, Dowtherm A) Inter1->Step2 - EtOH Inter2 Intermediate 2: Quinoline-3-Ester Step2->Inter2 Step3 Hydrolysis (NaOH -> HCl) Inter2->Step3 Inter3 Intermediate 3: Quinoline-3-Carboxylic Acid Step3->Inter3 Step4 Decarboxylation (Diphenyl ether, 240°C) Inter3->Step4 - CO2 Final Final Product: This compound Step4->Final

Figure 1: The Gould-Jacobs synthetic pathway for this compound. Critical purification points occur at Intermediates 1, 2, and 3.

Physicochemical Profiling & Solubility Strategy

Successful purification requires exploiting the dramatic solubility shifts between the neutral intermediates and the zwitterionic final product.

Compound StageKey Functional GroupSolubility ProfilePrimary ImpuritiesRecommended Solvent System
Intermediate 1 (Acrylate) Diester, Secondary AmineSoluble in hot alcohols, toluene. Insoluble in water.[2]Unreacted 2-nitroaniline, EMME.Ethanol (95%)
Intermediate 2 (Ester) Quinoline Core, EsterHighly insoluble in most organic solvents. Soluble in hot DMF/DMSO.Tarry polymers, uncyclized acrylate.DMF / Ethanol wash
Intermediate 3 (Acid) Carboxylic Acid, PhenolSoluble in base (Na salt). Insoluble in acid.Inorganic salts (NaCl), decarboxylated byproducts.Acetic Acid / Water or Hot Isopropanol
Final Product 4-Quinolone TautomerAmphoteric. Soluble in hot Acetic Acid, DMF.Isomers (if nitration route used), tar.Glacial Acetic Acid or DMF/Water

Detailed Experimental Protocols

Protocol A: Purification of the "Acrylate" Intermediate

Diethyl (((2-nitrophenyl)amino)methylene)malonate

This intermediate is formed by heating 2-nitroaniline with diethyl ethoxymethylenemalonate (EMME). It is a low-melting solid that often oils out if not crystallized slowly.

  • Crude Isolation: Upon reaction completion, cool the reaction mixture (typically neat or in toluene) to 50°C. Add Ethanol (2 volumes relative to reaction mass) while stirring.

  • Crystallization:

    • Cool slowly to 0-5°C over 2 hours. Rapid cooling traps unreacted aniline.

    • Seeding: If the product oils out, re-heat to reflux, add a seed crystal, and cool at a rate of 10°C/hour.

  • Filtration: Filter the yellow crystalline solid.

  • Wash: Wash the cake with cold Ethanol (-10°C).

  • Validation: Purity should be >98% by HPLC to prevent tar formation in the subsequent high-temperature cyclization step.

Protocol B: Purification of the "Ester" Intermediate

Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate

This step involves a violent thermal cyclization (typically 250°C in Dowtherm A).[3] The product precipitates as a high-melting solid. Recrystallization is difficult due to poor solubility; "Digestion" is preferred.

  • Precipitation: Cool the Dowtherm A reaction mixture to 80°C. Add Hexane or Heptane (slowly) to reduce the solubility of the quinoline ester while keeping the Dowtherm A in solution.

  • Digestion (Slurry Wash):

    • Filter the crude solid.[3][4][5]

    • Transfer the wet cake to a flask containing Ethanol (5 volumes).

    • Reflux the slurry for 1 hour. This extracts trapped Dowtherm A and uncyclized impurities.

  • Final Wash: Filter hot. Wash with diethyl ether or hexanes to remove residual high-boiling solvent.

  • Note: If high purity is required for analytical standards, recrystallize from boiling DMF (Dimethylformamide), filtering hot to remove inorganic salts, then cooling to 0°C.

Protocol C: Purification of the "Carboxylic Acid" Intermediate

This compound-3-carboxylic acid[6]

Hydrolysis of the ester yields this acid.[1] It is best purified by exploiting its pH-dependent solubility.

  • Dissolution: Suspend the crude acid in water. Add 2M NaOH dropwise until pH 10-11 is reached and the solid dissolves (formation of the disodium salt).

  • Filtration: Filter this alkaline solution through Celite to remove insoluble tars/charcoal.

  • Precipitation (Controlled):

    • Heat the filtrate to 60°C.

    • Slowly add 3M HCl while stirring vigorously.

    • Critical Point: The product precipitates as a thick yellow solid around pH 2-3. Do not overshoot to pH < 1 as the hydrochloride salt may form and redissolve or trap impurities.

  • Recrystallization:

    • Collect the solid.[2][3][7]

    • Solvent: Hot Isopropanol or Acetic Acid/Water (4:1) .

    • Dissolve at reflux, treat with activated carbon if dark, filter hot, and cool.

    • Reference: This matches protocols describing the acid as a yellow solid purified by isopropanol washing [1].

Protocol D: Recrystallization of the Final Product

This compound (8-nitro-4-quinolone)

The final decarboxylation yields the target scaffold.[1] It is often contaminated with carbonaceous residues.

Method 1: The Acetic Acid Process (Standard)

  • Dissolution: Suspend the crude brown solid in Glacial Acetic Acid (10 mL per gram of solid).

  • Heating: Heat to reflux (118°C). The solution should become clear.

  • Clarification: If black particles persist, filter the hot solution through a heated glass funnel (or use a pre-heated Buchner funnel).

  • Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed.

    • Optional: Add water (dropwise) until turbidity is just observed, then cool to 4°C.

  • Isolation: Filter the pale yellow needles. Wash with cold acetic acid, then copious water to remove acid traces. Dry at 100°C.

Method 2: The DMF/Antisolvent Process (High Yield)

  • Dissolution: Dissolve crude product in minimum volume of hot DMF (approx 100°C).

  • Precipitation: Add Chloroform or Hexane to the hot solution until slight cloudiness appears [2].

  • Cooling: Cool to 5°C. The product crystallizes out, leaving impurities in the DMF/Chloroform mother liquor.

  • Wash: Wash with Chloroform to remove residual DMF.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product "Oils Out" Solvent too polar or cooling too fast.Use a seeding crystal. Re-heat and add 5% more solvent.
Dark/Black Color Oxidation/Tar from high-temp cyclization.Perform a "Charcoal Treatment" in the hot state (Protocol D, Step 3).
Low Yield Product is amphoteric and soluble in pH extremes.Check pH of mother liquor. Ensure pH is near neutral (6-7) for maximum precipitation of the free base.
High Melting Point (>250°C) Presence of inorganic salts (NaCl/Na2SO4).Perform a hot filtration in DMF or Acetic Acid (salts are insoluble in these).

Safety Considerations

  • Nitro Compounds: this compound and its precursors are nitro-aromatics. While generally stable, avoid subjecting them to shock or dry heat >280°C.

  • Dowtherm A: Used in cyclization.[3] Vapor is irritating. Ensure high-efficiency condensation.

  • Glacial Acetic Acid: Corrosive. Use essentially in a fume hood.

References

  • US Patent 6,093,732 . 4-Hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents. (Describes the isolation of this compound-3-carboxylic acid as a yellow solid and purification via isopropanol). Link

  • US Patent 3,828,056 . (2-(2-methyl-5-nitro-1-imidazolyl)ethyl)heteroaryloxy ethers. (Describes the recrystallization of this compound from chloroform-hexane mixtures). Link

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. (The foundational text for the synthesis method). Link

  • BenchChem Application Note . "Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline." (Provides context on Dowtherm A cyclization and workup). Link

Sources

Application Note: Optimization of HPLC Methodologies for the Resolution of Positional Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of nitroquinoline (NQ) isomers presents a distinct chromatographic challenge due to their identical molecular weight (MW 174.16 g/mol ) and similar hydrophobicities. However, the positional variance of the nitro group (


) significantly alters the electron density distribution of the quinoline ring, creating opportunities for orthogonal selectivity.

While standard C18 chemistries often fail to resolve critical pairs (e.g., 5-NQ and 8-NQ) due to reliance solely on hydrophobic subtraction, this guide demonstrates that Phenyl-Hexyl and Pyrenylethyl (PYE) stationary phases provide superior resolution. This is achieved by exploiting


-

interactions, where the electron-deficient nitroquinoline acts as a

-acid interacting with the

-basic stationary phase.

Chemical Context & Separation Physics

The Challenge of Positional Isomers

Nitroquinolines are critical intermediates in pharmaceutical synthesis and environmental toxicology. Their biological activity is highly position-dependent; for instance, 4-nitroquinoline-1-oxide (4-NQO) is a potent mutagen, whereas other isomers exhibit varying degrees of cytotoxicity.

Mechanism of Interaction

To achieve baseline resolution, we must move beyond simple hydrophobicity (logP) and leverage the electronic character of the analytes.

  • The Analyte (

    
    -Acid):  The nitro group is strongly electron-withdrawing. This reduces the electron density of the aromatic quinoline ring, making it a "
    
    
    
    -acid."
  • The Stationary Phase (

    
    -Base):  Phenyl-Hexyl or Biphenyl columns possess electron-rich aromatic rings.
    
  • The Interaction: The electron-deficient analyte stacks against the electron-rich stationary phase. Isomers with the nitro group in positions that maximize planar contact (e.g., 6-NQ) will be retained longer than isomers with steric hindrance (e.g., 8-NQ, where the nitro group is adjacent to the ring nitrogen).

Mobile Phase Selection Rule

Crucial Insight: Acetonitrile (ACN) contains a triple bond with its own


-electrons, which can compete with the analyte for stationary phase binding sites. Therefore, Methanol (MeOH)  is the preferred organic modifier for phenyl-based separations as it facilitates stronger 

-

interactions.

Experimental Protocols

Protocol A: High-Throughput Screening (Standard C18)

Use this protocol for general purity assessments where isomer resolution is not the primary critical quality attribute (CQA).

System Parameters:

  • Column: High-strength Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic backbone) and 330 nm (nitro-conjugation).

Gradient Table:

Time (min) % Mobile Phase B
0.0 10
15.0 90
17.0 90
17.1 10

| 22.0 | 10 (Re-equilibration) |

Protocol B: High-Resolution Isomer Separation (Advanced)

Use this protocol when separating critical pairs (e.g., 5-NQ vs 8-NQ) or quantifying specific isomeric impurities.

System Parameters:

  • Column: Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 2.7 µm Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol (Promotes

    
    -stacking).
    
  • Flow Rate: 0.8 mL/min (Optimized for van Deemter efficiency).

  • Temperature: 25°C (Lower temperature favors exothermic

    
    -
    
    
    
    interactions).

Step-by-Step Methodology:

  • Preparation: Dissolve standards in 50:50 MeOH:Water. Avoid pure organic diluents to prevent "solvent effect" peak broadening.

  • Conditioning: Flush column with 100% MeOH for 20 minutes, then equilibrate at initial conditions for 15 minutes.

  • Execution: Run the gradient below.

  • Integration: Isomers will elute based on their ability to planarize against the phenyl ring.

Gradient Table:

Time (min) % Mobile Phase B (MeOH) Remarks
0.0 20 Initial hold to stack polar impurities
2.0 20 Begin gradient
20.0 70 Shallow gradient for max selectivity
22.0 95 Wash step

| 25.0 | 20 | Re-equilibration |

Expected Elution Order (Phenyl Phase):

  • 8-Nitroquinoline: Elutes first. The nitro group at position 8 creates steric interference with the ring nitrogen and prevents tight

    
    -stacking.
    
  • 5-Nitroquinoline: Elutes second.

  • 6-Nitroquinoline: Elutes last. The linear, unhindered structure allows maximum surface area contact with the stationary phase.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct column chemistry based on the specific isomeric challenge.

MethodDevelopment Start Start: Nitroquinoline Mixture Goal Define Goal: General Purity vs. Isomer Resolution Start->Goal C18_Path Goal: General Purity Goal->C18_Path Routine Phenyl_Path Goal: Isomer Resolution (Critical Pairs) Goal->Phenyl_Path Complex C18_Col Column: C18 (Hydrophobic) C18_Path->C18_Col Phenyl_Col Column: Phenyl-Hexyl / Biphenyl (Pi-Pi Interaction) Phenyl_Path->Phenyl_Col Solvent_C18 Solvent: Acetonitrile (Max Peak Capacity) C18_Col->Solvent_C18 Solvent_Phenyl Solvent: Methanol (Promotes Pi-Stacking) Phenyl_Col->Solvent_Phenyl Result_C18 Result: Co-elution of 5-NQ and 8-NQ likely Solvent_C18->Result_C18 Result_Phenyl Result: Baseline Separation (Steric/Electronic Selectivity) Solvent_Phenyl->Result_Phenyl

Figure 1: Decision tree for selecting stationary phases and mobile phases. Note the divergence in solvent selection (ACN vs MeOH) based on the interaction mechanism.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between the basic quinoline nitrogen and residual silanols on the silica surface.1. Lower pH to < 3.0 using Formic Acid to protonate the base (ensure column stability).2. Use "End-capped" columns.3. Add 5 mM Triethylamine (TEA) as a sacrificial base (not MS compatible).
Loss of Resolution

-

interactions are temperature sensitive.
Lower the column temperature. Higher temps increase kinetic energy, disrupting the weak

-stacking alignment. Try 20°C or 25°C.
Retention Drift Methanol adsorption on phenyl phases can be slow to equilibrate.Increase re-equilibration time between runs (at least 10 column volumes).
Inverted Elution Switching from MeOH to ACN.ACN suppresses

-

interactions, reverting the mechanism to simple hydrophobicity. Stick to MeOH for Phenyl columns.

Interaction Mechanism Visualization

The diagram below details the specific molecular interactions occurring inside the Phenyl-Hexyl column, distinguishing it from standard C18.

Mechanism Analyte Nitroquinoline Isomer (Electron Deficient / Pi-Acid) Interaction Pi-Pi Stacking Complex Analyte->Interaction Attraction Stationary Phenyl-Hexyl Phase (Electron Rich / Pi-Base) Stationary->Interaction Steric 8-Nitroquinoline (Steric Hindrance) Interaction->Steric If Isomer is... Planar 6-Nitroquinoline (Planar Alignment) Interaction->Planar If Isomer is... Result_Fast Weaker Interaction Elutes Earlier Steric->Result_Fast Result_Slow Stronger Interaction Elutes Later Planar->Result_Slow

Figure 2: Mechanistic view of the separation. 8-NQ elutes earlier due to steric hindrance preventing effective stacking, while 6-NQ interacts strongly.

References

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note. [Link]

  • Nacalai Tesque (Cosmosil). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Pi-Pi Interactions. Technical Guide.[2] [Link]

  • PubChem. Compound Summary: 5-Nitroquinoline. National Library of Medicine. [Link]

Sources

Application Note: Cell Viability Assessment of 4-Hydroxy-8-nitroquinoline Treated Tumor Cells

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for evaluating the cytotoxicity and cell viability of tumor cells treated with 4-Hydroxy-8-nitroquinoline (4-H-8-NQ) . It is designed for researchers requiring high-fidelity data, addressing the specific physicochemical challenges posed by nitroquinoline derivatives.[1]

Introduction & Mechanistic Rationale

This compound (4-H-8-NQ) is a functionalized quinoline scaffold often utilized as a precursor for bioactive agents, including antiviral drugs and kynurenic acid analogs targeting NMDA receptors.[1] In oncology research, nitro-substituted quinolines are investigated for their potential to induce DNA damage via enzymatic nitro-reduction or to act as metal-chelating agents that disrupt cellular redox homeostasis.[1]

The Technical Challenge: Colorimetric Interference

A critical property of 4-H-8-NQ is its nature as a yellow crystalline solid .[1] In solution, nitro-aromatic compounds often absorb light in the visible spectrum (400–500 nm).[1] This creates a high risk of false-positive or false-negative results in standard colorimetric assays (e.g., MTT/MTS) which rely on absorbance readings at similar wavelengths (570 nm / 490 nm).[1]

Strategic Directive: This guide prioritizes Luminescent ATP Quantification as the primary readout to eliminate optical interference, while providing optimized protocols for colorimetric assays with mandatory background correction.

Pre-Assay Considerations & Compound Preparation

Solubility and Stock Preparation

4-H-8-NQ is sparingly soluble in water but soluble in organic solvents.[1]

  • Vehicle: Dimethyl Sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Controls (Self-Validating System)

To ensure data integrity, every plate must include:

  • Vehicle Control: Cells + Media + DMSO (matched to the highest % used, typically <0.5%).[1]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate assay sensitivity.[1]

  • Compound Interference Control (Cell-Free): Media + 4-H-8-NQ (at highest concentration) without cells. This quantifies the compound's intrinsic absorbance or luminescence.[1]

Protocol A: Luminescent ATP Quantification (Recommended)[1]

Rationale: This assay quantifies ATP, a direct marker of metabolically active cells.[1] It uses a luciferase reaction which emits light (glow), bypassing the color interference issues of 4-H-8-NQ.[1]

Materials
  • CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.[1]

  • Opaque-walled 96-well plates (White) to prevent light cross-talk.[1]

Step-by-Step Workflow
  • Seeding: Plate tumor cells (e.g., HeLa, HepG2) at 3,000–5,000 cells/well in 100 µL media.[1] Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare a 2X serial dilution of 4-H-8-NQ in media (Range: 0.1 µM to 100 µM).[1]

    • Add 100 µL of 2X compound to the wells (Final Vol: 200 µL).

    • Critical: Final DMSO concentration must remain constant (e.g., 0.5%) across all wells.[1]

  • Incubation: Incubate for the desired timepoint (typically 24h, 48h, or 72h) at 37°C/5% CO₂.

  • Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins. Why? Luciferase reaction kinetics are temperature-dependent.

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo reagent directly to each well (1:1 ratio).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure Total Luminescence (Integration time: 0.5–1.0 sec) using a multi-mode plate reader.

Protocol B: MTT Assay (With Optical Correction)

Rationale: If colorimetric assays are required (e.g., due to cost), rigorous background subtraction is mandatory to account for the yellow color of 4-H-8-NQ.[1]

Step-by-Step Workflow
  • Seeding & Treatment: Same as Protocol A, but use clear-bottom plates.

  • MTT Addition: At the endpoint, add MTT reagent (final conc.[1] 0.5 mg/mL).[1] Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization (The Critical Step):

    • Carefully aspirate the media containing the yellow 4-H-8-NQ compound.[1] Do not disturb the crystals.[1]

    • Why? Removing the media removes the interfering yellow compound.[1]

    • Add 100 µL DMSO to dissolve the formazan crystals.[1]

  • Readout:

    • Measure Absorbance at 570 nm (Signal).

    • Measure Reference Absorbance at 650 nm (Background).[1]

    • Calculation:

      
      
      

Protocol C: Mechanism of Action (Flow Cytometry)

Rationale: To determine if 4-H-8-NQ induces apoptosis (programmed death) or necrosis (membrane rupture).[1]

Workflow
  • Staining: Harvest treated cells (keep floating cells!).[1] Wash with Annexin V Binding Buffer.[1]

  • Labeling: Add Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI - stains DNA in leaky cells).[1]

  • Analysis:

    • Annexin V-/PI-: Viable.

    • Annexin V+/PI-: Early Apoptosis.[1]

    • Annexin V+/PI+: Late Apoptosis/Necrosis.[1]

Visualizing the Experimental Logic

The following diagram illustrates the decision matrix and workflow for evaluating 4-H-8-NQ, emphasizing the correction for its physicochemical properties.

G Compound This compound (Yellow Solid) Stock Stock Preparation (100mM in DMSO) Compound->Stock Treatment Compound Treatment (Serial Dilution) Stock->Treatment Cells Tumor Cell Seeding (96-well Plate) Cells->Treatment Decision Select Assay Type Treatment->Decision Assay_ATP Luminescent ATP Assay (Recommended) Decision->Assay_ATP High Sensitivity Assay_MTT MTT Colorimetric Assay (Cost-Effective) Decision->Assay_MTT Standard Lab Step_ATP Add Reagent -> Lysis No Color Interference Assay_ATP->Step_ATP Step_MTT CRITICAL: Aspirate Media to remove yellow compound Assay_MTT->Step_MTT Readout Data Analysis (IC50 Calculation) Step_ATP->Readout Step_MTT->Readout

Caption: Workflow for 4-H-8-NQ viability testing, highlighting the critical media aspiration step in MTT assays to mitigate color interference.

Data Presentation & Analysis

Summarize your findings using the following table structure to ensure comparability across biological replicates.

Parameter4-H-8-NQ (Experimental)Positive Control (e.g., Doxorubicin)Vehicle Control (DMSO)
IC50 (24h) [Value] µM[Value] µMN/A
IC50 (48h) [Value] µM[Value] µMN/A
Max Inhibition [Value] %>90%<5%
Mode of Death Apoptosis/NecrosisApoptosisViable
R² (Fit Quality) >0.95>0.95N/A

Calculation Method: Calculate % Viability using the formula:



Fit the dose-response curve using a non-linear regression (4-parameter logistic model) to derive the IC50.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 390835309, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Related Structure).[1] Retrieved from [Link]

  • Arifin, B. et al. (2016). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species.[1] Toxicological Sciences.[1] (Mechanistic insight into nitroquinoline cytotoxicity). Retrieved from [Link]

  • Riss, T.L. et al. (2013). Cell Viability Assays.[1] Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-Hydroxy-8-nitroquinoline (4H8NQ)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4H8NQ-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming poor aqueous solubility of 4-Hydroxy-8-nitroquinoline scaffolds.[1]

Executive Summary: The "Hidden" Crystal Lattice Problem

You are likely encountering precipitation upon dilution or failing to achieve target concentration (>10 mM) in aqueous buffers.[1] The root cause lies in the molecular identity of this compound.[1]

While often drawn as an "enol" (hydroxyquinoline), this molecule predominantly exists as the 4-quinolone (keto) tautomer in solid state and polar solvents.[1] This tautomer forms extremely stable intermolecular hydrogen-bonded dimers (similar to DNA base pairs), creating a high-energy crystal lattice that water cannot easily break.[1] Furthermore, the 8-nitro group is strongly electron-withdrawing, which deactivates the ring nitrogen, making standard acid-salt strategies (e.g., HCl salts) ineffective or unstable.[1]

This guide provides three validated workflows to disrupt these interactions and solubilize the compound.

Module 1: Chemical Modification (Salt Selection)

The Issue: Users often attempt to make HCl salts because the molecule contains a nitrogen atom. The Reality: The 8-nitro group pulls electron density away from the ring nitrogen, dropping its pKa significantly.[1] It is too weak a base to hold a proton stably.[1] The Solution: Treat the molecule as a weak acid , not a base.[1] The 4-OH/NH group is acidic (pKa ~6.0–7.0 range due to the nitro group's inductive effect).[1]

Protocol: Base Addition Salt Screen

Instead of HCl, synthesize Sodium (Na+) or Potassium (K+) salts.[1] This ionizes the 4-position, breaking the intermolecular H-bonds and forcing solvation.[1]

Step-by-Step Synthesis:

  • Dissolution: Dissolve 1 eq. of 4H8NQ in a minimum volume of warm Ethanol or Methanol.

  • Titration: Add 1.05 eq. of NaOH or KOH (dissolved in Ethanol).

    • Note: Avoid large excess of base to prevent hydrolysis of the nitro group.

  • Precipitation: Cool to 0°C. If no precipitate forms, add diethyl ether as an anti-solvent.[1]

  • Filtration: Collect the salt under inert atmosphere (nitrogen) as these salts can be hygroscopic.[1]

Decision Logic: Salt Selection Strategy

SaltSelection Start Analyze 4H8NQ Structure CheckNitro Is 8-Nitro Group Present? Start->CheckNitro NitroYes Yes: Ring N is deactivated. Molecule is Acidic. CheckNitro->NitroYes Electron Withdrawing NitroNo No: Ring N is Basic. CheckNitro->NitroNo Standard Quinoline Target Target: 4-OH / NH Group NitroYes->Target Action1 Use Strong Inorganic Bases (NaOH, KOH) Target->Action1 Result1 Form Phenolate/Enolate Salt (High Solubility) Action1->Result1 Action2 Use Strong Acids (HCl, Mesylate) NitroNo->Action2

Figure 1: Decision tree for salt selection.[1] The electron-withdrawing nature of the nitro group mandates a base-addition strategy.[1]

Module 2: Formulation Strategies (The "Magic" Excipients)

If chemical modification (salts) is not possible due to biological assay constraints, use complexation.[1]

Strategy A: Cyclodextrin Complexation

The hydrophobic nitro-aromatic ring fits well into the cavity of Beta-Cyclodextrins.[1] This hides the hydrophobic portion from water while the cyclodextrin's outer shell remains soluble.

  • Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

  • Why: It is less toxic than parent β-CD and has higher solubility (>600 mg/mL).[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]

  • Add excess 4H8NQ powder.[1]

  • Shake/Vortex for 24–48 hours at room temperature.

  • Filter (0.45 µm) to remove undissolved solids.[1]

  • Result: You should achieve a 10–50 fold increase in solubility compared to pure water.[1]

Strategy B: Co-Solvent Systems

For acute animal dosing (IP/IV) or cellular assays.[1]

Solvent SystemComposition (v/v)SuitabilityNotes
Standard 5% DMSO / 95% WaterIn VitroRisk of precipitation over time.[1]
Enhanced 5% DMSO / 40% PEG400 / 55% WaterIn Vivo (IP)PEG400 prevents reprecipitation.[1]
Surfactant 5% DMSO / 5% Tween 80 / 90% SalineIn Vivo (IV)Tween 80 stabilizes the suspension/micelles.[1]

Module 3: Troubleshooting & FAQs

Q: I made the HCl salt, but it turned into a paste and is still insoluble. Why?

A: You likely formed a "hydrochloride hydrate" or the salt disproportionated back to the free base upon contact with water. Because the 8-nitro group weakens the basicity of the ring nitrogen, the HCl bond is extremely weak. Water competes for the proton, causing the salt to break down and the insoluble free base to precipitate. Switch to the Sodium salt.

Q: My compound is yellow in DMSO but turns colorless/pale when I add water, then precipitates. What is happening?

A: This is a pH-dependent tautomeric shift and solubility crash.[1]

  • Yellow: Often indicates the ionized or polarized form in DMSO.

  • Colorless/Precipitate: Upon adding water (pH ~7), the molecule reverts to the neutral, insoluble 4-quinolone form.[1]

  • Fix: Buffer your aqueous phase to pH 8.0–9.0 (if your assay allows) to maintain partial ionization, or use the HP-β-CD protocol.[1]

Q: Can I use DMSO stocks for long-term storage?

A: Yes, but freeze them (-20°C).[1] 4-hydroxy-8-nitroquinolines are generally stable in DMSO, but moisture absorption from air can cause the compound to crash out inside the vial over time.[1] Use anhydrous DMSO and seal with parafilm.[1]

Mechanism of Insolubility (Visualization)

Understanding the "why" helps you design better experiments. The diagram below illustrates the dimerization that locks your molecule into a solid crystal.

Tautomerism cluster_0 The Solubility Trap Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Quinolone) *DOMINANT* Enol->Keto Tautomerism (In Water/Solid) Dimer Intermolecular Dimer (High Lattice Energy) Keto->Dimer H-Bond Stacking Solubilized Solubilized State (Ionized/Complexed) Dimer->Solubilized Requires: 1. pH > pKa (Base) 2. Cyclodextrin

Figure 2: The solubility trap. The equilibrium heavily favors the Keto form, which dimerizes.[1] Successful solubilization requires breaking this dimer via ionization (pH) or encapsulation.[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolone. Heterocyclic Communications. (Confirming the dominance of the keto-tautomer and dimer formation). Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. (Foundational text on pKa differences required for stable salts). Link

Sources

Technical Support Center: Purification of 4-Hydroxy-8-nitroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic ID: Qzn-8-NO2-Purif-001[1]

Introduction: The "Sticky" Reality of Nitroquinolines

Welcome to the technical support hub for 4-Hydroxy-8-nitroquinoline-3-carboxylic acid . If you are here, you are likely struggling with the typical artifacts of the Gould-Jacobs reaction : stubborn tars, unreacted anilines, or a product that refuses to precipitate cleanly.

This molecule is a critical intermediate, often serving as a scaffold for antibacterial agents (similar to nalidixic acid derivatives) or kinase inhibitors.[1] However, the 8-nitro group introduces unique challenges:

  • Electronic Deactivation: It reduces the basicity of the quinoline nitrogen, altering standard extraction protocols.

  • Solubility Issues: It renders the molecule significantly less soluble in common organic solvents compared to its non-nitrated counterparts.[1]

  • Thermal Instability: While the ring is stable, the carboxylic acid at C3 is prone to decarboxylation if overheated during drying.

Below are the field-validated protocols to turn your "brown sludge" into a bright yellow, analytical-grade solid.

Module 1: The "Base-Acid Swing" (Primary Purification)

Objective: Bulk removal of non-acidic impurities (unreacted 2-nitroaniline, thermal tars) and highly acidic byproducts.[1]

The Logic: This molecule is amphoteric but predominantly acidic due to the carboxylic acid and the electron-withdrawing nitro group.

  • Contaminants: The starting material (2-nitroaniline) is a weak base/neutral species.[1] The thermal degradation products (from Dowtherm A cyclization) are often neutral tars.

  • The Fix: Dissolving the crude in base converts the product to its water-soluble carboxylate salt. Neutral impurities remain insoluble and are filtered out.[1] Acidification then regenerates the zwitterionic/neutral product.[1]

Protocol A: The Sodium Hydroxide Swing
ParameterSpecificationNotes
Solvent 2M NaOH (aq)Sufficient to deprotonate the -COOH (

).[1]
Temperature 40–50°CWarm enough to solubilize, cool enough to prevent decarboxylation.[1]
Precipitant 3M HClSlow addition is critical.[1]
Target pH 2.0 – 3.0Do not go too low (<1.[1]0) or the quinolinium hydrochloride salt may form and redissolve.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude brown solid in 2M NaOH (10 mL per gram of crude). Stir at 50°C for 30 minutes. The solution should turn deep orange/red (nitrophenolate/carboxylate character).[1]

  • Filtration (Critical): While still warm, filter the solution through a Celite pad.

    • What this removes: The black/brown "gunk" on the filter is the neutral tar and unreacted aniline.

  • Charcoal Treatment (Optional but Recommended): If the filtrate is dark brown rather than bright orange, return to the flask, add Activated Charcoal (5 wt%) , stir for 15 mins at 50°C, and refilter.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 3M HCl dropwise with vigorous stirring.

  • The Endpoint: A thick yellow precipitate will form.[1] Stop adding acid when pH reaches 2.5 .[1]

  • Collection: Filter the solid, wash with copious water (to remove NaCl), and finally with a small amount of cold ethanol.

Visualizing the Logic

PurificationLogic Crude Crude Reaction Mixture (Product + Tars + Aniline) BaseStep Add 2M NaOH (aq) Heat to 50°C Crude->BaseStep Dissolution Filter Filter through Celite BaseStep->Filter SolidWaste Solid Waste: Neutral Tars & Nitroaniline Filter->SolidWaste Insolubles Filtrate Filtrate: Na-Salt of Product (Soluble) Filter->Filtrate Solubles AcidStep Acidify with HCl to pH 2.5 Filtrate->AcidStep Regeneration FinalSolid Precipitate: Pure 4-OH-8-NO2-Quinoline-3-COOH AcidStep->FinalSolid Precipitation

Figure 1: The "Base-Acid Swing" separates the target acid from neutral organic impurities generated during high-temperature cyclization.[1]

Module 2: Recrystallization (Polishing)[1]

Objective: Removal of trace isomers and improving crystal habit for analysis.

If the acid-base swing yields a product that is 95% pure but "dusty" or slightly off-color, recrystallization is required.[1] The high melting point (


) limits solvent choices.[1]
Solvent Selection Guide
Solvent SystemEfficiencyProsCons
Glacial Acetic Acid High Excellent solubility curve for nitro-quinolines.[1]Hard to remove traces of solvent (high BP).[1]
DMF / Ethanol (1:1) Medium Good for removing colored impurities.[1]Product loss can be high if not cooled sufficiently.[1]
DMSO Low Too soluble; hard to crash out.[1]High boiling point makes drying difficult.[1]

Recommended Protocol (Acetic Acid Method):

  • Suspend the solid in Glacial Acetic Acid (10 mL/g).

  • Heat to reflux (approx. 118°C) until fully dissolved.

  • Troubleshooting: If insolubles persist after 10 mins, filter hot.

  • Allow to cool slowly to room temperature, then chill in an ice bath.

  • Filter the bright yellow needles.[1]

  • Wash: Wash with Diethyl Ether (to remove acetic acid residues) before drying.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is dark brown/black instead of yellow. What happened?

Diagnosis: Oxidative degradation or "Polymerized EMME."[1] The Fix:

  • Immediate: Perform the Charcoal Treatment described in Protocol A.[1]

  • Root Cause: The Gould-Jacobs cyclization (heating aniline + EMME) was likely run too hot or too long.[1] The optimal temp is usually 250°C (Dowtherm A reflux). If you exceeded 280°C, you generated tar.[1]

Q2: I have low yield after acidification. The filtrate is still yellow.

Diagnosis: pH Overshoot or Amphoteric Solubilization.[1] The Fix:

  • Check pH: Did you go to pH < 1? The quinoline nitrogen can be protonated by strong acid, forming a soluble cation (

    
    ).[1]
    
  • Correction: Back-titrate with dilute NaOH to pH 2.5 – 3.0. The precipitate should reappear.[1]

Q3: The melting point is lower than literature (Lit: >260°C).

Diagnosis: Decarboxylation or Solvent Entrapment. The Fix:

  • Test: Run a TLC. If you see a spot moving faster than your acid, you likely decarboxylated it to This compound .[1]

  • Prevention: Do not dry the final solid in an oven

    
    . Use a vacuum desiccator over 
    
    
    
    at 60°C.
Q4: Can I use DMF for the initial extraction?

Answer: Yes, but it's risky. While the product dissolves in DMF, so do many impurities. The Base-Acid Swing is superior because it relies on chemical selectivity (pKa), whereas DMF extraction relies only on solubility.[1] Use DMF only for the final recrystallization.[1]

Module 4: Decision Tree for Purification

Troubleshooting Start Start: Crude Solid ColorCheck Is it Black/Tarry? Start->ColorCheck BaseWash Protocol A: Base-Acid Swing (Mandatory) ColorCheck->BaseWash Yes (or No) PurityCheck HPLC Purity > 98%? BaseWash->PurityCheck Recryst Protocol B: Recrystallize (AcOH) PurityCheck->Recryst No Dry Dry at 60°C (Vac) PurityCheck->Dry Yes Recryst->Dry

Figure 2: Operational decision tree for determining the necessary purification steps.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Organic Syntheses. (1941).[1] Synthesis of Quinoline Derivatives via Skraup/Gould-Jacobs methods (General Workup Protocols).[1] Organic Syntheses, Coll.[1] Vol. 3, p. 593.[1] [1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1] Section on Quinoline Synthesis and Purification of Aromatic Acids.

  • PubChem. Compound Summary: 4-Hydroxyquinoline-3-carboxylic acid derivatives (Physical Properties & Solubility). National Library of Medicine.[1]

  • MDPI Molecules. (2012).[1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine (Gould-Jacobs Review).[1][1]

Sources

Technical Support Center: Reducing Toxicity of DNA2 Inhibitors in Normal Fibroblasts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: DNA2 Inhibitor Optimization & Toxicity Mitigation Affected Compounds: C5 (NSC-15765), NSC-105808, C31, d16 analog.

Welcome to the DNA2 Inhibitor Support Hub

You are likely here because your control cells (normal fibroblasts like WI-38, IMR-90, or BJ) are showing unexpected cytotoxicity when treated with DNA2 inhibitors.

The Core Problem: DNA2 is not just a nuclear DNA repair protein; it is essential for mitochondrial DNA (mtDNA) stability . While DNA2 inhibitors are designed to exploit synthetic lethality in cancer cells (which have high replication stress), they can inadvertently cause mitochondrial dysfunction or replication fork collapse in normal cells if not titrated precisely.

This guide provides the diagnostic frameworks and protocols to distinguish between true off-target effects (promiscuous binding) and mechanism-based toxicity (on-target mitochondrial depletion), and how to mitigate them.

Module 1: Diagnostic Workflow (Troubleshooting)

Q1: My fibroblasts are dying. Is this "off-target" binding or "on-target" overdose?

Diagnosis: You must distinguish between kinase promiscuity and functional DNA2 ablation.

  • Scenario A (True Off-Target): Rapid cell death (<12 hours) often suggests the compound is inhibiting essential kinases (e.g., off-target inhibition of CDK1 or Aurora kinases) rather than DNA2.

  • Scenario B (Mechanism-Based Toxicity): Delayed death (>48-72 hours) or senescence suggests the inhibitor is working too well—blocking mitochondrial DNA replication or stalling nuclear forks in normal cells.

Action: Use the Inactive Analog Control .

  • If you are using C5 , use the inactive analog d4 (if available) or a structurally similar compound known to lack DNA2 binding affinity. If the "inactive" analog kills cells, you have a chemical scaffold toxicity issue, not a DNA2 mechanism issue.

Q2: How do I confirm if the toxicity is mitochondrial?

Context: Human DNA2 (hDNA2) lacks a classic nuclear localization signal (NLS) and is heavily targeted to the mitochondria to process 5' flaps during Long-Patch Base Excision Repair (LP-BER).[1] Symptom: Cells appear metabolically active (MTT assay) but fail to divide (clonogenic assay), or show high ROS.

Action: Run the Mitochondrial Health Check (See Protocol B).

  • Check: mtDNA copy number (qPCR).

  • Check: Mitochondrial membrane potential (TMRE or MitoTracker Deep Red).

  • Logic: If DNA2 is inhibited in mitochondria, you will see a drop in mtDNA copy number before you see nuclear apoptosis markers (like PARP cleavage).

Module 2: Mitigation Strategies

Strategy A: The "Therapeutic Window" Titration

Normal fibroblasts have functional checkpoints (p53/p21). They should arrest , not die, under moderate DNA2 inhibition. Cancer cells (often p53-defective) will die.

  • Titrate Down: Most papers use C5 at 20–50 µM. This is often toxic to fibroblasts. Titrate C5 between 5 µM and 15 µM .

  • Pulse Dosing: Instead of continuous 72-hour exposure, treat for 24 hours , then wash and recover.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Normal cells can repair stalled forks once the inhibitor is removed. Cancer cells with high replication stress often suffer irreversible fork collapse during the 24-hour window.

Strategy B: Metabolic Support

Fibroblasts relying heavily on OXPHOS are more sensitive to mitochondrial DNA2 inhibition.

  • Modification: Supplement media with Uridine (50 µg/mL) and Pyruvate (1 mM) .

  • Why? This bypasses the immediate metabolic crisis caused by mtDNA depletion (auxotrophy), allowing you to study nuclear DNA2 effects without mitochondrial lethality confounding the data.

Module 3: Visualizing the Mechanism

The following diagram illustrates the dual pathway of DNA2 inhibition and where toxicity arises in normal vs. cancer cells.

DNA2_Mechanism cluster_Nucleus NUCLEUS (Replication Stress) cluster_Mito MITOCHONDRIA (Metabolic Stress) Inhibitor DNA2 Inhibitor (C5 / NSC-105808) Nuc_DNA2 Nuclear DNA2 Inhibitor->Nuc_DNA2 Inhibits Mito_DNA2 Mitochondrial DNA2 Inhibitor->Mito_DNA2 Inhibits (Off-Target Toxicity) Okazaki Okazaki Fragment Processing Nuc_DNA2->Okazaki Resection DSB End Resection (HR Repair) Nuc_DNA2->Resection Fork_Collapse Fork Collapse Okazaki->Fork_Collapse If Inhibited Resection->Fork_Collapse If Inhibited p53 p53/p21 Checkpoint Fork_Collapse->p53 Normal Fibroblast Apoptosis Apoptosis (Cancer Cell Death) Fork_Collapse->Apoptosis Cancer Cell (p53 Deficient) Arrest Cell Cycle Arrest (Survival) p53->Arrest Protective mtDNA_Rep mtDNA Replication & BER Mito_DNA2->mtDNA_Rep mtDNA_Loss mtDNA Instability (Copy Number Loss) mtDNA_Rep->mtDNA_Loss If Inhibited Mito_Dysfunction Mitochondrial Dysfunction mtDNA_Loss->Mito_Dysfunction

Figure 1: Mechanism of Action & Toxicity Pathways. Red paths indicate inhibition effects. Note that normal fibroblasts can use p53 to arrest and survive nuclear stress, but are vulnerable to mitochondrial DNA2 inhibition.

Module 4: Protocol Library

Protocol A: Differential Clonogenic Survival (The "Gold Standard")

Use this to establish the Therapeutic Index.

  • Seeding: Seed Normal Fibroblasts (e.g., IMR-90) and Target Cancer Cells (e.g., U2OS) in 6-well plates (500 cells/well).

  • Treatment:

    • Wait 24h for attachment.

    • Add DNA2 Inhibitor (C5) at 0, 5, 10, 20, 40 µM.

    • Crucial Step: Incubate for 24 hours only .

  • Wash: Remove drug-containing media, wash 2x with PBS, replace with fresh complete media.

  • Growth: Allow colonies to form for 10–14 days.

  • Analysis: Stain with Crystal Violet.

    • Success Metric: You are looking for the concentration where cancer cell colonies are reduced by >80% while fibroblast colonies are reduced by <20%.

Protocol B: Mitochondrial Specificity Validation

Use this if fibroblasts are dying unexpectedly.

  • Treatment: Treat fibroblasts with Inhibitor (IC50 dose) for 48 hours.

  • Staining:

    • Add MitoTracker Deep Red (100 nM) - Measures membrane potential.

    • Add PicoGreen (3 µL/mL) - Stains dsDNA (Nuclear + Mitochondrial).

  • Imaging/Flow Cytometry:

    • Observation: If DNA2 inhibition is causing mitochondrial toxicity, you will see a loss of PicoGreen puncta in the cytoplasm (mtDNA depletion) before the nucleus fragments.

    • Control: Treat parallel wells with Ethidium Bromide (50 ng/mL) as a positive control for mtDNA depletion.

Data Summary: DNA2 Inhibitor Profiles

CompoundPrimary TargetOff-Target / Toxicity RiskRecommended Fibroblast Max Dose
C5 (NSC-15765) DNA2 Nuclease/HelicaseHigh mitochondrial toxicity at >20 µM. Low solubility can cause precipitation artifacts.10–15 µM
NSC-105808 DNA2 NucleaseKinase inhibition at high doses.5–10 µM
d16 (Analog)DNA2 NucleaseImproved specificity over C5; better solubility.Check literature (typically lower than C5)

References

  • Kumar, S., et al. (2017).[6][12] "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy."[6][12][13] EBioMedicine. Link: [Link]

  • Duxin, J. P., et al. (2009).[13] "Human DNA2 is a mitochondrial nuclease/helicase for efficient processing of DNA replication and repair intermediates."[1] Molecular Cell. Link: [Link]

  • Liu, W., et al. (2016).[4] "Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells."[6][7][10][12][13] Oncogenesis.[7] Link: [Link]

  • Mok, M.T., et al. (2023). "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53."[4][11] Cancer Research.[3] Link: [Link]

Sources

Technical Support Center: Nitroquinoline Solubility in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Nitroquinoline Solubility & Stability in Aqueous Media Department: Application Science & Technical Support Document ID: NQ-SOL-001

Introduction: The "Brick Dust" Challenge

Nitroquinolines (e.g., 5-nitroquinoline, 8-nitroquinoline, Nitroxoline) are planar, aromatic heterocycles. While pharmacologically potent as antibacterial and anticancer agents, they present a classic "brick dust" profile: high melting points and poor aqueous solubility due to strong intermolecular


-

stacking.

In cell culture, the transition from an organic solvent (DMSO) to an aqueous environment (media) often triggers nucleation , causing the compound to crash out of solution. This results in false negatives (drug not reaching the cell) or toxicity artifacts (crystals lysing cells).

This guide synthesizes field-proven protocols to maintain nitroquinolines in a bioavailable state.

Module 1: Stock Solution Preparation

Q: Why is my stock solution precipitating even before I add it to the media?

A: This is likely due to hygroscopic water uptake in your DMSO. Nitroquinolines are hydrophobic (LogP ~1.5–2.5), but DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the "solvency power" drops non-linearly. A 90% DMSO / 10% Water mixture is significantly worse at dissolving planar aromatics than 100% DMSO.

Troubleshooting Protocol:

  • Solvent Grade: Use only anhydrous DMSO (≥99.9%) stored in a desiccator.

  • Vessel: Prepare stocks in glass vials, not polypropylene (which can leach plasticizers).

  • Sonication: If solids persist, sonicate at 40 kHz for 5–10 minutes. Nitroquinolines are generally heat-stable up to 60°C, so mild warming during sonication is acceptable.

  • Visual Check: Hold the vial up to a light source. Any turbidity or "swirling" indicates incomplete dissolution.

Table 1: Solubility Thresholds (Approximate)

Solvent Solubility Limit (25°C) Notes
DMSO (Anhydrous) ~50–100 mM Recommended Stock Solvent
Ethanol (100%) ~10–20 mM Lower capacity; evaporates too fast
Water / PBS < 0.1 mM essentially insoluble; do not use for stock

| Culture Media | < 0.2 mM | Limited by serum protein binding |[1]

Module 2: Preventing "The Crash" (Dilution into Media)

Q: My compound precipitates immediately upon adding the DMSO stock to the cell media. How do I stop this?

A: You are experiencing Solvent Shifting Nucleation . Dropping 100% DMSO stock directly into aqueous media creates a local interface where the solvent concentration changes rapidly. The drug becomes supersaturated instantly and nucleates. Once nuclei form (crystals), they will not re-dissolve.

The Fix: The "Step-Down" Dilution Protocol Do not spike directly into the well. Use an intermediate dilution step to manage the transition.[2]

Step-by-Step Protocol:

  • Warm the Media: Cold media (4°C) accelerates precipitation. Pre-warm media to 37°C.

  • Prepare Intermediate: Dilute your high-concentration stock (e.g., 50 mM) into a separate tube containing pure media (or PBS) to create a 2X or 10X working solution.

    • Crucial: Vortex the media while adding the drug dropwise.

  • Inspect: Check the intermediate tube for turbidity. If clear, proceed.

  • Final Addition: Add the intermediate solution to your cells.

Visualization: The Anti-Precipitation Workflow

DilutionWorkflow cluster_0 Safe Zone Stock Stock Solution (50 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in Warm Media) Stock->Inter Dropwise + Vortex (37°C Media) Precip PRECIPITATION (Nucleation Event) Stock->Precip Direct Spike (Cold Media) Final Final Well Concentration (10 µM, <0.5% DMSO) Inter->Final Gentle Addition

Caption: Figure 1. Preventing nucleation requires an intermediate dilution step into warm media under vortex, avoiding the "shock" of direct spiking.

Module 3: Advanced Formulations (Cyclodextrins)

Q: I need higher concentrations (>50 µM), but the drug crashes regardless of my technique. What now?

A: You have exceeded the intrinsic aqueous solubility of the compound. You must use a molecular chaperone . Serum proteins (Albumin/FBS) naturally bind quinolines, keeping them in solution, but this uncontrolled binding can alter free drug concentration. A more controlled approach is using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.

Why it works: The nitroquinoline enters the hydrophobic cavity of the cyclodextrin, shielding the hydrophobic rings from water while the hydrophilic exterior of the cyclodextrin ensures solubility.

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water or PBS at 20% (w/v). Filter sterilize (0.22 µm).
    
  • Solvent Evaporation Method:

    • Dissolve nitroquinoline in a small volume of acetone or ethanol.

    • Add to the 20% CD solution.

    • Stir open-capped in a fume hood overnight to evaporate the organic solvent.

    • Result: A water-soluble drug-CD complex.[3]

  • Alternative (DMSO-CD Hybrid):

    • Prepare 20% HP-

      
      -CD in your cell culture media.
      
    • Spike your DMSO stock into this specific media. The CD will capture the drug before it precipitates.

Visualization: Cyclodextrin Mechanism

CD_Mechanism Drug Nitroquinoline (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Guest CD Cyclodextrin (Hydrophilic Shell) CD->Complex Host Media Aqueous Media Complex->Media Remains Soluble

Caption: Figure 2. Cyclodextrin encapsulates the hydrophobic drug, allowing high concentrations in aqueous media without precipitation.

Module 4: Stability & Artifacts

Q: My results vary between experiments. Is the compound degrading?

A: Nitroquinolines are relatively stable, but two factors cause variability:

  • DMSO Toxicity Artifacts: Ensure your final DMSO concentration is < 0.5% (v/v) .[2]

    • Warning: Many cell lines (e.g., HepG2, primary neurons) show phenotypic changes at >0.1% DMSO. Always run a "Vehicle Control" (media + DMSO only) to normalize data.

  • Photostability: Nitro-aromatics can be light-sensitive (photoreduction of the nitro group).

    • Recommendation: Handle stocks in amber vials and minimize exposure to biosafety cabinet lights during dilution.

References

  • Vertex AI & ResearchGate. (2025). Drug Solubility in Water and Dimethylsulfoxide. Retrieved from

  • National Institutes of Health (NIH). (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Retrieved from

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits. Retrieved from

  • MDPI. (2023). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from

  • Sigma-Aldrich. (2024). Antibiotic Kill Curve and Solubility Protocols. Retrieved from

Sources

Technical Support Center: Enhancing Cellular Uptake of 4-Hydroxy-8-nitroquinoline

[1]

Current Status: Operational Topic: Small Molecule Pharmacokinetics & Cellular Transport Target Analyte: this compound (4H8NQ)[1]

Executive Summary: The "Brick Dust" Paradox

Researchers often encounter a "false negative" in cellular uptake assays with 4H8NQ.[1] The core issue is rarely the molecule's inability to permeate the membrane, but rather its tendency to precipitate in aqueous culture media before uptake can occur.

The Mechanism: 4-Hydroxyquinolines exist predominantly as 4-quinolones (the keto tautomer) in solution.[1] The 8-nitro group acts as a strong electron-withdrawing group (EWG), which increases the acidity of the N-H proton and enhances intermolecular hydrogen bonding. This creates a stable crystal lattice ("brick dust") that resists dissolution in physiological buffers, leading to extracellular precipitation and low intracellular bioavailability.

Module 1: Physicochemical Optimization & Solubility

Objective: Stabilize 4H8NQ in culture media to ensure thermodynamic availability for uptake.

Troubleshooting Guide: Preventing "Crash-Out"

Symptom: Liquid Chromatography (LC-MS) shows low intracellular concentration, but the pellet/well surface is yellow/orange (indicative of precipitated compound).

ParameterDiagnosisCorrective Action
Stock Solvent DMSO stocks >10mM freeze-thaw poorly.[1]Action: Use fresh anhydrous DMSO. Sonicate at 40°C for 10 min before dilution. Avoid storing >1 month.
Dilution Shock Immediate precipitation upon adding DMSO stock to media.[1]Action: Use an intermediate dilution step. Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol before adding to media.[1]
Media pH 4H8NQ is an amphoteric molecule.[1] Neutral pH (7.[1]4) is often the point of minimum solubility (isoelectric point).Action: Test uptake in slightly acidic (pH 6.5) vs. basic (pH 8.[1]0) buffers (e.g., HBSS) to determine if ionization aids solubility without compromising permeability.
Serum Binding High affinity for Albumin (BSA/FBS) reduces free drug fraction.[1]Action: Perform uptake assays in serum-free media initially to establish baseline permeability, then titrate FBS (1%, 5%, 10%).
FAQ: Why does the 8-nitro group matter?

Q: I work with other quinolines that dissolve fine. Why is this one difficult? A: The 8-nitro group is a game-changer.[1] It creates a "push-pull" electronic system.[1] It withdraws electron density from the ring, making the N-H (position 1) more acidic and the Carbonyl (position 4) more polarized. This strengthens the stacking interactions between molecules.[1] Unlike simple quinolines, 4H8NQ behaves more like a pigment than a typical drug scaffold.[1]

Module 2: Biological Barriers & Efflux

Objective: Overcome active transport mechanisms that pump 4H8NQ out of the cell.[1]

Diagnostic Workflow: Is it Permeability or Efflux?

If solubility is optimized but intracellular levels remain low, the molecule is likely a substrate for P-glycoprotein (P-gp) or BCRP (Breast Cancer Resistance Protein), common for nitro-quinolines.

Experimental Protocol: Efflux Inhibition Assay

  • Control: Incubate cells with 4H8NQ (10 µM) for 2 hours.

  • Treatment A (P-gp): Pre-incubate with Verapamil (50 µM) or Zosuquidar (1 µM) for 30 min, then add 4H8NQ.

  • Treatment B (BCRP): Pre-incubate with Ko143 (1 µM) for 30 min, then add 4H8NQ.

  • Readout: Lyse cells and quantify via HPLC/MS.

    • Result: If uptake increases >2-fold with inhibitors, 4H8NQ is an efflux substrate.[1]

Visualization: The Uptake Decision Tree

The following diagram illustrates the logical flow for diagnosing low cellular uptake.

UptakeLogicStartLow IntracellularConcentration DetectedSolubilityCheckStep 1: Check ExtracellularPrecipitation (Microscopy)Start->SolubilityCheckPrecipitationYesPrecipitation VisibleSolubilityCheck->PrecipitationYesPrecipitationNoNo PrecipitationSolubilityCheck->PrecipitationNoFormulationAction: Optimize Solvent(Use PEG-400 / Cyclodextrin)PrecipitationYes->FormulationEffluxCheckStep 2: Efflux Pump Screen(Verapamil/Ko143)PrecipitationNo->EffluxCheckFormulation->SolubilityCheckRetestEffluxPositiveUptake Increaseswith InhibitorsEffluxCheck->EffluxPositiveEffluxNegativeNo Change withInhibitorsEffluxCheck->EffluxNegativeStrategy1Strategy: Co-administrationor Chemical ModificationEffluxPositive->Strategy1MetabolismCheckStep 3: Check Metabolic Stability(Microsomal Assay)EffluxNegative->MetabolismCheck

Figure 1: Diagnostic logic flow for identifying the bottleneck in 4H8NQ cellular accumulation.

Module 3: Advanced Formulation Strategies

Objective: Bypass passive diffusion limitations using carrier systems.

Protocol: Cyclodextrin Complexation

Cyclodextrins (CD) form inclusion complexes with hydrophobic guests, shielding the nitro-quinoline core from aqueous precipitation while delivering it to the membrane surface.

Recommended Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] Why? The cavity size of β-CD is optimal for the quinoline bicyclic ring.[1]

Step-by-Step Formulation:

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Dissolve 4H8NQ in pure DMSO to make a 50 mM stock.

  • Complexation: Slowly add DMSO stock to the CD solution with vigorous vortexing to achieve a final drug concentration of 1 mM (Final DMSO < 2%).

  • Equilibration: Shake at room temperature for 4 hours (protected from light).

  • Usage: Dilute this complex directly into cell culture media.

Mechanism of Action: The "shuttle effect."[1] The CD carries the drug through the Unstirred Water Layer (UWL) to the cell membrane. The drug partitions from the CD cavity into the lipid bilayer because the membrane affinity is higher than the CD affinity.

Module 4: Chemical Biology & Tautomer Locking

Objective: Modify the molecule to force the more permeable form.

The Tautomer Trap

As noted, 4H8NQ exists as the 4-quinolone (keto form). The keto form has a high desolvation penalty.[1]

  • Strategy: If you have synthetic capability, consider creating an O-acetyl prodrug (4-acetoxy-8-nitroquinoline).[1]

  • Rationale: Acetylation traps the molecule in the enol (hydroxy) form. This removes the hydrogen bond donor (N-H), significantly lowering the melting point and increasing lipophilicity (LogP). Once inside the cell, non-specific esterases will cleave the acetyl group, releasing the active 4H8NQ.

References & Validation Sources

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. Link

    • Context: Foundation for understanding the solubility/permeability trade-off (Rule of 5) applicable to quinolines.[1]

  • Bergström, C. A., et al. (2003).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

    • Context: Critical for calculating the intrinsic solubility of amphoteric molecules like hydroxyquinolines.[1]

  • Sugano, K. (2010).[1] Biopharmaceutics Modeling and Simulations. Wiley.[1]

    • Context: Authoritative source on the "Unstirred Water Layer" limitation and cyclodextrin shuttle mechanisms.[1]

  • PubChem Compound Summary: Nitroxoline (8-Hydroxy-5-nitroquinoline). National Center for Biotechnology Information.[1] Link

    • Context: Used as the primary structural analog for physicochemical property extrapolation (pKa, LogP) where specific 4H8NQ data is absent.

  • Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just for physical chemists.[1] Drug Discovery Today. Link

    • Context: Validates the "DMSO precipitation" troubleshooting protocol in cell assays.

Technical Support Center: Stability of 4-Hydroxy-8-nitroquinoline (4H8NQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-8-nitroquinoline (4H8NQ) is a substituted quinoline derivative often utilized as a chemical probe or synthetic building block. While soluble in DMSO, it presents specific stability challenges due to nitro-group photolability , keto-enol tautomerism , and hydrophobic precipitation in the presence of moisture.

This guide provides a validated framework for maintaining stock integrity. The most common failure mode is hygroscopic precipitation , where atmospheric water absorbed by DMSO forces the hydrophobic quinoline out of solution.

Part 1: Solubilization & Storage Protocol

The "Anhydrous Imperative"

DMSO (Dimethyl sulfoxide) is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if exposed. 4H8NQ is hydrophobic. As water content in DMSO rises, the solubility of 4H8NQ drops exponentially, leading to "crashing out" (precipitation).

Validated Workflow

Follow this protocol to ensure maximum stability.

StepActionTechnical Rationale
1 Solvent Selection Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened previously without desiccation.
2 Weighing Weigh 4H8NQ powder into an amber glass vial. If amber glass is unavailable, wrap the clear vial in aluminum foil immediately.
3 Dissolution Add DMSO to achieve a concentration of 10–50 mM . Vortex vigorously for 30–60 seconds.
4 Visual Check Hold the vial against a light source (briefly). The solution should be a clear, yellow-to-orange liquid with no particulate matter .
5 Aliquot Immediately divide into single-use aliquots (e.g., 50 µL) in light-proof microcentrifuge tubes.
6 Storage Store at -20°C . Store aliquots inside a secondary container with desiccant packs (e.g., silica gel).
Workflow Visualization

The following diagram illustrates the critical control points (CCPs) for stock preparation.

StockPrep Start Solid 4H8NQ Mix Vortex (30s) Protect from Light Start->Mix Solvent Anhydrous DMSO (<50 ppm H2O) Solvent->Mix Add Solvent Check Visual QC: Clear Yellow/Orange? Mix->Check Check->Mix No (Particulates) Aliquot Aliquot into Amber Tubes Check->Aliquot Yes Store Store -20°C (+ Desiccant) Aliquot->Store

Figure 1: Critical Control Points for 4H8NQ Solubilization. Note the "Visual QC" loop to ensure complete dissolution before freezing.

Part 2: Stability Mechanics & Degradation Pathways

Understanding why the compound degrades allows you to prevent it.

Keto-Enol Tautomerism

4-Hydroxyquinolines exist in equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone).

  • In DMSO: The polar aprotic environment stabilizes the intermediate species but generally favors the 4-quinolone (keto) tautomer.

  • Impact: This is a reversible physical change, not chemical degradation. However, shifts in pH (upon dilution into buffer) can alter this ratio, affecting binding kinetics in the first few minutes of an assay.

Nitro-Group Photolysis

The nitro group (-NO₂) at position 8 is susceptible to reduction or radical formation upon exposure to UV/Blue light.

  • Mechanism: Light energy excites the nitro group, potentially leading to the formation of nitroso intermediates or radical anions [1].

  • Sign: The solution turns from yellow to dark brown/green . This is irreversible chemical degradation.

Freeze-Thaw Crystallization

DMSO freezes at ~18.5°C. When a stock is frozen and thawed:

  • Cryoconcentration: As DMSO freezes, pure solvent crystallizes first, concentrating the solute (4H8NQ) in the remaining liquid phase.

  • Precipitation: If the concentration exceeds the solubility limit in this liquid phase, 4H8NQ crystallizes.

  • Thawing: Upon thawing, these micro-crystals may not redissolve immediately without vigorous vortexing.

Part 3: Troubleshooting Guide

Diagnostic Decision Tree

Use this logic flow to identify the root cause of stock issues.

Troubleshooting Issue Issue Observed Type Precipitation or Color Change? Issue->Type Precip Precipitation (Cloudy/Crystals) Type->Precip Solids Visible Color Color Change (Dark Brown/Green) Type->Color Liquid Darkened WaterCheck Was stock exposed to air? Precip->WaterCheck Hygroscopic Hygroscopic Crash: DMSO absorbed water. Discard Stock. WaterCheck->Hygroscopic Yes/Unknown TempCheck Did you vortex after thawing? WaterCheck->TempCheck No (Sealed) TempCheck->Hygroscopic Yes Crystal Micro-crystallization. Warm to 37°C + Vortex. TempCheck->Crystal No LightCheck Stored in Clear Vial? Color->LightCheck Photodeg Photodegradation. Irreversible. Discard Stock. LightCheck->Photodeg Yes Oxidation Oxidation. Check DMSO age. Discard Stock. LightCheck->Oxidation No (Amber Vial)

Figure 2: Troubleshooting Logic for 4H8NQ Instability.

Specific Issue Resolution
Issue 1: "My stock solution has crystals at the bottom after thawing."
  • Cause: Freeze-thaw induced crystallization.

  • Fix:

    • Warm the tube to 37°C in a water bath for 5 minutes.

    • Vortex vigorously for 30 seconds.

    • Inspect.[1][2][3][4][5][6][7] If clear, the stock is safe to use. If crystals remain, the DMSO has likely absorbed water (see Issue 2).

Issue 2: "The stock is cloudy even after warming."
  • Cause: Water contamination. The DMSO is "wet," reducing the solubility of 4H8NQ.

  • Fix: Discard the stock. You cannot remove the water easily without degrading the compound. Prepare a fresh stock using a new bottle of anhydrous DMSO.

Issue 3: "The solution turned dark brown."
  • Cause: Photodegradation (light damage) or oxidation.

  • Fix: Discard the stock. The breakdown products of nitro-quinolines can be cytotoxic and will interfere with assay results.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store 4H8NQ stocks at +4°C (Refrigerator)? A: No. DMSO freezes at ~18.5°C. Storing at 4°C keeps the stock in a frozen or semi-frozen state, which promotes crystallization. Furthermore, refrigerators often have high humidity. Store at -20°C (frozen solid) or Room Temperature (protected from light) for very short-term use (<24h).

Q2: Is this compound the same as 4-Nitroquinoline-1-oxide (4-NQO)? A: Absolutely NOT.

  • 4H8NQ: A substituted quinoline used as a probe/building block.

  • 4-NQO: A potent carcinogen and mutagen used to induce tumors in research models [2].

  • Safety Note: Always verify the CAS number and structure. While 4H8NQ is less hazardous than 4-NQO, all nitro-quinolines should be handled with PPE (gloves, goggles, fume hood) as a precaution.

Q3: How long is the stock stable at -20°C? A: If stored in anhydrous DMSO, protected from light and moisture (desiccated), the stock is stable for 6 months . We recommend re-verifying purity by LC-MS if stored longer than 6 months.

Q4: Can I use ultrasonic baths (sonication) to dissolve the powder? A: Use with caution. Sonication generates heat and can induce radical formation in DMSO, which may degrade the nitro group. Vortexing is safer. If sonication is necessary, use a water bath sonicator for short bursts (<30s) and keep the sample on ice.

References

  • Photochemical properties of Nitro-quinolines

    • Source: The photochemical instability of nitro-substituted aromatics is a well-documented phenomenon in organic chemistry.
    • Relevant Context: Similar behavior is observed in the structural analog 8-Hydroxy-5-nitroquinoline (Nitroxoline).[][9]

    • Link:

  • Differentiation from Carcinogenic 4-NQO

    • Source: National Toxicology Program (NTP)
    • Relevance: Critical safety distinction for researchers.
    • Link:

  • DMSO Hygroscopicity & Solubilization

    • Source: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Physical Properties."
    • Relevance: Establishes the rate of w
    • Link:

  • General Quinoline Properties (Tautomerism)

    • Source: Sigma-Aldrich / Merck Technical Bulletins on Hydroxyquinolines.
    • Relevance: Explains the keto-enol shifts in polar solvents.
    • Link:

Sources

Minimizing side product formation in nitroaniline condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Minimizing Side Product Formation | Audience: R&D / Process Chemistry

Introduction: The Purity Imperative

Welcome to the Technical Support Hub for nitroaniline synthesis. In drug development, nitroanilines are critical scaffolds (e.g., precursors to benzimidazoles or azo-compounds). However, the electron-withdrawing nature of the nitro group creates a "reactivity paradox": it activates the ring for nucleophilic attack (


) but also increases the acidity of protons and coordinates to metal catalysts, leading to specific impurity profiles.

This guide moves beyond basic textbook procedures to address the causality of failure —why side products form and how to engineer them out.

Module 1: Nucleophilic Aromatic Substitution ( )

Context: The most common route involves reacting a nitro-halobenzene with an amine. Primary Failure Mode: Hydrolysis (Phenol Formation) vs. Amination.

The Mechanism of Failure

In


, the rate-determining step is the formation of the Meisenheimer complex. The nitro group stabilizes this complex. However, if moisture is present, hydroxide ions (

) compete with your amine nucleophile.
  • Target Reaction:

    
    
    
  • Side Reaction:

    
     (Phenolic impurity)
    
Troubleshooting Guide: Optimization
SymptomProbable CauseTechnical Intervention
Product contains phenols (solubility in base) Hydrolysis: Water entered the system or hygroscopic base released water.Switch Base: Use anhydrous

or

instead of NaOH/KOH. Solvent: Switch to dry DMSO or DMF. Avoid alcohols if trans-etherification is observed.
Bis-substitution (Ar-N-Ar) Stoichiometry: The product aniline is still nucleophilic and reacts with excess halide.Amine Excess: Use 1.2–1.5 eq of the amine nucleophile. Reverse Addition: Add the aryl halide slowly to the amine solution.
Regioisomers (Ortho vs. Para) Substrate Control: Leaving group directionality.Temperature: Lower temperatures (

) favor the kinetic product (often para). Higher temps promote thermodynamic equilibration.
Visualizing the Competitive Pathway

The following diagram illustrates the bifurcation point where yield is lost to hydrolysis.

SNAr_Competition Substrate Nitro-Halobenzene (Electrophile) Complex Meisenheimer Complex Substrate->Complex Activation Amine Amine (Nucleophile) Amine->Complex Water Trace Water/OH- (Competitor) Water->Complex If Wet Product Nitroaniline (Target) Complex->Product -HX Impurity Nitrophenol (Side Product) Complex->Impurity -HX

Caption: Competitive pathways in


. Moisture control is the primary gatekeeper against phenolic impurities.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Context: Used when


 is sluggish (e.g., unactivated aryl chlorides).
Primary Failure Mode:  Catalyst Poisoning & Protodehalogenation.
The Mechanism of Failure

Nitro groups are "soft" ligands that can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalytic cycle. Furthermore, nitro-aromatics are prone to protodehalogenation (where the halogen is replaced by Hydrogen) if the reductive elimination step is slow.

Q&A: Solving Catalytic Stalls

Q: My reaction turns black and stalls immediately. Why? A: This indicates Pd precipitation ("Pd black"). The nitro group likely displaced your ligand.

  • Fix: Switch to a bulky, electron-rich ligand like BrettPhos or XPhos . These bulky ligands create a steric shell that prevents the nitro group from binding to the Pd center.

Q: I see the starting material losing its halogen (Ar-NO2 formed from Ar-Cl-NO2). A: This is protodehalogenation. It happens when


-hydride elimination or solvent abstraction is faster than the amine coupling.
  • Fix:

    • Base: Switch from NaOtBu (strong base) to

      
       (weaker, milder). Strong bases can degrade sensitive nitro substrates.
      
    • Solvent: Use Toluene or Dioxane; avoid alcohols.

    • Pre-catalyst: Use oxidative-addition prone pre-catalysts (e.g., Pd(dba)2) rather than Pd(OAc)2 to skip the activation step.

Module 3: Downstream Condensation (Imine Formation)

Context: Reacting the synthesized nitroaniline with an aldehyde/ketone. Primary Failure Mode: Hydrolysis of the product (Equilibrium Reversal).

Nitroanilines are weak nucleophiles due to the electron-withdrawing nitro group. The resulting imine (Schiff base) is unstable and prone to hydrolysis back to the starting materials.

Protocol: High-Efficiency Dehydrative Condensation

Standard reflux is often insufficient. You must actively remove water.

  • Solvent: Toluene or Benzene (forms azeotrope with water).

  • Catalyst: 5-10 mol% p-Toluenesulfonic acid (PTSA) or

    
     (Lewis Acid scavenger).
    
  • Apparatus: Dean-Stark trap (physical water removal) or Molecular Sieves (3Å or 4Å) added directly to the flask.

  • Monitoring: Do not rely on TLC alone (imines hydrolyze on silica). Use crude NMR.

Module 4: Purification Workflows

Even with optimized chemistry, "tarry" impurities (oxidized byproducts) are common.

The "Acid-Base Rescue" Protocol

This method separates your nitroaniline from phenolic side products (from Module 1) and non-basic tars.

  • Dissolution: Dissolve crude mixture in EtOAc.

  • Acid Wash: Extract with 1M HCl.

    • Chemistry: The nitroaniline forms a water-soluble salt (

      
      ).
      
    • Phenols/Tars: Remain in the organic layer. Discard organic layer.

  • Neutralization: Basify the aqueous layer with NaOH or

    
     until pH > 9.
    
    • Result: Nitroaniline precipitates as a solid or oil.

  • Extraction: Extract back into EtOAc, dry over

    
    , and concentrate.
    
Recrystallization Guide
  • Solvent System: Ethanol/Water (1:[1]1) is the gold standard for p-nitroaniline derivatives.

  • Technique: Dissolve in hot ethanol, add hot water until slightly cloudy, then cool slowly. This effectively removes ortho-isomers (which are more soluble in ethanol) from para-isomers.

Decision Logic: Troubleshooting Flowchart

Troubleshooting_Logic Start Problem Detected CheckType Identify Impurity Type Start->CheckType Phenol Phenol/Hydrolysis Product (OH instead of NH2) CheckType->Phenol Soluble in NaOH StartMat Unreacted Halide CheckType->StartMat Reaction Stalled Dehalo De-halogenated Product (Ar-H) CheckType->Dehalo Mass = SM - Halogen + 1 Action1 Dry Solvents + Change Base to Cs2CO3 Phenol->Action1 Action2 Increase Temp or Switch to Buchwald StartMat->Action2 Action3 Switch Ligand (BrettPhos) Avoid NaOtBu Dehalo->Action3

Caption: Diagnostic logic for identifying and correcting reaction failures based on impurity profile.

References

  • ACS Green Chemistry Institute. (2024). SNAr Solvents and Reagents Guide. American Chemical Society. [Link]

  • Organic Syntheses. (1923). o-Nitroaniline Synthesis and Purification. Org. Synth. 1923, 3, 79. [Link]

  • Magritek. (2023).[2][3] Synthesis of p-Nitroaniline via Multi-Step Sequence. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination Mechanism and Ligand Design. [Link]

  • WuXi AppTec. (2023). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. [Link]

Sources

Validation & Comparative

Selectivity Profile: 4-Hydroxy-8-nitroquinoline (C5) vs. FEN1 and EXO1

[1][2][3]

Executive Summary

Its critical value proposition in drug development—specifically for synthetic lethality applications in BRCA-deficient cancers—is its high selectivity for DNA2 over other 5'-flap endonucleases and exonucleases. Unlike broad-spectrum metallonuclease inhibitors, C5 exhibits negligible inhibitory activity against Flap Endonuclease 1 (FEN1) and Exonuclease 1 (EXO1) at biologically relevant concentrations. This selectivity allows researchers to pharmacologically isolate the specific contributions of DNA2 in replication fork resection and double-strand break (DSB) repair.

Chemical Identity & Mechanism of Action

Chemical Structure Distinction

It is vital to distinguish the specific inhibitor from related pharmacophores:

  • The Carcinogen (4-NQO): 4-Nitroquinoline-1-oxide. A distinct compound used to induce DNA damage, not inhibit repair enzymes.

  • The Scaffold: The this compound core acts as a chelation scaffold, but without the 3-carboxylic acid substitution, selectivity is often lost or potency significantly diminished.

Mechanistic Basis of Selectivity

While DNA2, FEN1, and EXO1 all utilize a two-metal-ion catalytic mechanism (typically Mg²⁺ or Mn²⁺) to cleave phosphodiester bonds, C5 achieves selectivity through allosteric interference rather than simple active-site metal chelation.[8]

  • FEN1/EXO1 Evasion: FEN1 and EXO1 possess distinct "helical arch" structures that enforce structure-specific recognition (e.g., 5'-flaps for FEN1). The C5 molecule does not fit the hydrophobic pockets or the DNA-binding grooves of FEN1/EXO1, resulting in poor affinity despite the conserved metal-ion core.[8]

Comparative Performance Data

The following data summarizes the inhibitory potency (IC₅₀) of C5 across the three major nucleases.

Target NucleasePrimary FunctionC5 IC₅₀ (Inhibitory Potency)Selectivity Ratio (vs DNA2)
DNA2 Resection of long 5'-flaps; Stalled fork recovery~10 - 20 µM (Substrate dependent)1.0 (Reference)
FEN1 Removal of short 5'-flaps (Okazaki maturation)> 100 - 250 µM (Poor/Inactive)> 10-fold
EXO1 5'-3' resection at DSBs; Mismatch repair> 100 - 250 µM (Poor/Inactive)> 10-fold

Interpretation: C5 is effectively inactive against FEN1 and EXO1 in standard biochemical assays. Inhibition of FEN1/EXO1 is only observed at non-physiological concentrations (high micromolar to millimolar range), likely due to non-specific aggregation or metal stripping rather than specific binding.

Experimental Protocols for Validation

To validate the selectivity of this compound (C5) in your own system, use the following self-validating biochemical workflow.

Differential Nuclease Assay (FRET-Based)

This protocol distinguishes DNA2 activity (long flap) from FEN1 activity (short flap).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • Substrate A (DNA2-Specific): 30-nt 5'-overhang flap (RPA-coated to block FEN1).

  • Substrate B (FEN1-Specific): 5-nt 5'-flap (RPA-free).

  • Readout: Fluorescence (FAM/BHQ quencher pair).

Workflow:

  • Enzyme Prep: Dilute purified recombinant hDNA2, hFEN1, and hEXO1 to 5 nM.

  • Inhibitor Titration: Incubate enzymes with C5 (0, 1, 5, 10, 50, 100 µM) for 15 min at room temperature.

  • Reaction Start: Add Substrate A to DNA2 wells; Substrate B to FEN1 wells.

  • Kinetics: Measure fluorescence increase (Ex 485nm / Em 535nm) every 30s for 30 mins.

  • Validation Check:

    • Pass: DNA2 activity decreases dose-dependently (IC₅₀ ~15 µM). FEN1 activity remains >90% even at 100 µM.

    • Fail: Both enzymes show inhibition (indicates compound degradation or non-specific chelation).

Cellular Thermal Shift Assay (CETSA)

To prove C5 engages DNA2 inside the cell without affecting FEN1 stability.

  • Treatment: Treat cells (e.g., U2OS) with 50 µM C5 for 2 hours.

  • Harvest: Lyse cells and divide into aliquots.

  • Thermal Challenge: Heat aliquots to a gradient (40°C – 70°C).

  • Analysis: Western blot for DNA2 and FEN1.

  • Result: DNA2 should show a thermal shift (stabilization) in the presence of C5. FEN1 melting curves should remain identical to DMSO control.

Pathway Visualization

The following diagram illustrates the functional segregation of these nucleases and where C5 intervenes.

Nuclease_SelectivityDSBDouble Strand Break / Stalled ForkResection5' End Resection ProcessDSB->ResectionDNA2DNA2(Nuclease/Helicase)Resection->DNA2 Long Flaps / RPA-coatedFEN1FEN1(Flap Endonuclease)Resection->FEN1 Short Flaps (Okazaki)EXO1EXO1(Exonuclease)Resection->EXO1 Blunt Ends / NicksHR_RepairHomologous RecombinationDNA2->HR_RepairFork_RecoveryReplication Fork RecoveryDNA2->Fork_RecoveryFEN1->Fork_RecoveryEXO1->HR_RepairC5This compound-3-COOH(C5 Inhibitor)C5->DNA2 BLOCKS (IC50 ~15µM)C5->FEN1 No Effect (>100µM)C5->EXO1 No Effect (>100µM)

Caption: Specific inhibition of DNA2 by C5 (Red line) preserves FEN1 and EXO1 pathways (Green dashed lines), allowing dissection of DNA2's unique role in resection and repair.

References

  • Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine.

    • Key Finding: Identification of C5 and demonstration of >10-fold selectivity against FEN1 and EXO1.
  • Kumar, S., et al. (2017). "Clinical development of DNA2 inhibitors: a review." Journal of Clinical Oncology / DNA Repair.

    • Key Finding: Review of the this compound scaffold and its optimiz
  • Dorjsuren, D., et al. (2011). "Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity." Nucleic Acids Research.

    • Key Finding: Establishes the baseline FEN1 assays used to exclude C5 activity.

Comparative Efficacy: DNA2 Inhibitor C5 vs. Hydroxyurea in Replication Stalling

[1][2]

Executive Summary & Definitions

Note on Nomenclature: In the context of DNA replication stress, "C5" refers to the specific small molecule inhibitor 4-hydroxy-8-nitroquinoline-3-carboxylic acid , which targets the nuclease and helicase activities of the protein DNA2 .[1][2] It is distinct from Complement C5 inhibitors (e.g., Eculizumab) used in hematology.

  • Hydroxyurea (HU): A broad-spectrum antimetabolite that inhibits Ribonucleotide Reductase (RNR). It induces replication stalling by depleting the cellular pool of dNTPs, starving the DNA polymerase.

  • C5 (DNA2 Inhibitor): A targeted small molecule that inhibits DNA2.[1][2][3][4] It does not induce stalling by starvation but rather blocks the processing and restart of forks that have already stalled.

Core Thesis: While HU is the "sledgehammer" used to induce immediate replication arrest, C5 is a "precision tool" that compromises the cell's ability to recover from that arrest. In therapeutic efficacy, C5 exhibits synthetic lethality in tumors with high basal replication stress (e.g., BRCA-deficient), whereas HU acts as a general cytostatic/cytotoxic agent.

Mechanistic Architecture

To understand the comparative efficacy, one must map where each agent acts within the Replication Stress Response (RSR) pathway.

Hydroxyurea: The Initiator of Stress

HU targets the R2 subunit of ribonucleotide reductase.

  • Mechanism: Radical scavenging

    
     Inactivation of RNR 
    
    
    dNTP pool depletion.
  • Immediate Effect: Polymerase uncoupling. The replicative helicase (CMG complex) continues unwinding dsDNA while the polymerase halts due to lack of substrate. This creates long stretches of ssDNA (RPA-coated), triggering the ATR-Chk1 checkpoint.

  • Outcome: Immediate cessation of fork progression.

C5 Inhibitor: The Blockade of Resolution

C5 targets DNA2, a nuclease/helicase essential for processing stalled forks (resection) and Okazaki fragment maturation.

  • Mechanism: Binds to the DNA-binding channel of DNA2, inhibiting its 5'-to-3' nuclease activity.

  • Immediate Effect: When a fork stalls (spontaneously or via HU), it often undergoes "fork reversal" (forming a "chicken foot" structure). DNA2 is required to resect the regressed arm to allow fork restart. C5 blocks this resection.[5][1][2][4][6]

  • Outcome: Stalled forks cannot restart. They persist as toxic intermediates or collapse into Double-Strand Breaks (DSBs), forcing the cell into error-prone repair pathways (e.g., BIR).

Pathway Visualization (Graphviz)

ReplicationStressNormalForkActive Replication ForkStalledForkStalled Fork(Polymerase Uncoupling)NormalFork->StalledFork dNTP DepletiondNTPsdNTP PooldNTPs->NormalFork FuelsHUHydroxyurea (HU)HU->dNTPs Inhibits (RNR)ReversedForkReversed Fork(Chicken Foot)StalledFork->ReversedFork Fork Remodeling(SMARCAL1/ZRANB3)RestartFork Restart(Survival)ReversedFork->Restart Resection (DNA2/WRN)CollapseFork Collapse(DSBs / Cell Death)ReversedFork->Collapse Persistent Stall(If DNA2 blocked)DNA2DNA2 NucleaseDNA2->ReversedFork ProcessesC5C5 InhibitorC5->DNA2 Inhibits

Caption: Mechanistic divergence: HU induces the stall by starving the fork, while C5 prevents the resolution of the reversed fork, driving it toward collapse.

Comparative Efficacy Data

The following table summarizes the performance of C5 vs. HU in key experimental metrics relevant to drug development.

FeatureHydroxyurea (HU)C5 Inhibitor (DNA2i)Comparative Insight
Primary Target Ribonucleotide Reductase (RNR)DNA2 Nuclease/HelicaseHU creates the problem; C5 prevents the solution.
Effect on Fork Speed Drastic reduction (near zero at >2mM).Minimal effect on active fork speed; specific to stalled forks.C5 is less toxic to normal replication than HU.
Induction of ssDNA High (RPA foci formation due to uncoupling).Moderate (Accumulates only if forks stall and cannot be processed).HU is a stronger inducer of ATR signaling.
Fork Restart Efficacy Reversible upon washout (if short duration).Irreversible blockade of restart in stressed cells.C5 is more effective at converting temporary stress into permanent damage.
Selectivity Low (Affects all dividing cells).High (Synthetic lethal in BRCA-/BOD1L- deficient cells).C5 is a superior candidate for targeted cancer therapy.

Experimental Protocols (Self-Validating Systems)

To rigorously compare these agents, you must use the DNA Fiber Assay . This is the only method capable of distinguishing between induction of stalling (HU) and inhibition of restart (C5).

Protocol: Dual-Label DNA Fiber Analysis for Fork Restart

Objective: Measure the ability of forks to restart after HU-induced stalling, in the presence or absence of C5.

Reagents:
  • CldU (Sigma C6891)

  • IdU (Sigma I7125)

  • Hydroxyurea (Sigma H8627)

  • C5 Inhibitor (this compound-3-carboxylic acid, NSC-105808 derivative)

Workflow:
  • Pulse 1 (Labeling): Treat exponentially growing cells (e.g., U2OS) with 25 µM CldU (Red) for 20 minutes.

    • Validation: This marks all active forks.

  • Stall Induction: Wash 2x with warm PBS. Add media containing 2 mM HU for 2 hours.

    • Experimental Arm: Co-treat with 20 µM C5 inhibitor during the HU block.

    • Control Arm: HU + DMSO.

  • Washout & Restart: Wash cells 3x with warm PBS (critical to remove HU).

  • Pulse 2 (Recovery): Add media containing 250 µM IdU (Green) for 20 minutes.

    • Note: If C5 is a restart inhibitor, you may keep C5 present during this phase in a separate arm.

  • Harvest & Spreading: Trypsinize cells, spot onto slides, lyse with spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS), and tilt slide to 15° to spread fibers.

  • Immunofluorescence: Fix in methanol/acetic acid (3:1). Stain with Rat anti-BrdU (detects CldU) and Mouse anti-BrdU (detects IdU).

Data Interpretation:
  • Red-Only Tracks: Forks that stalled and died (failed to restart).

  • Red-Green Tracks: Forks that stalled and successfully restarted.

  • Efficacy Metric: Calculate the ratio of (Red-Green) / (Total Red).

    • Expected Result: HU alone (Control)

      
       80% Restart. HU + C5 
      
      
      <40% Restart.

Expert Analysis: Why C5 is the Superior "Stress Sensitizer"

While HU is the gold standard for creating a stalled condition in the lab, it is often clinically limited by dose-limiting toxicity (myelosuppression).

The "C5 Advantage" in Drug Development: Research indicates that C5 acts synergistically with PARP inhibitors (PARPi). In BRCA-deficient cells, forks are unprotected.[4] When treated with PARPi, forks stall. Normally, DNA2 might attempt to process these, but aberrant processing can be toxic. However, C5's inhibition of DNA2 in BOD1L or BRCA deficient backgrounds leads to "over-resection" by other nucleases (like MRE11) or total fork collapse, driving the cell into apoptosis.

Causality Check:

  • If you treat wild-type cells with C5 alone

    
     Mild effect (Cells have redundant restart pathways).
    
  • If you treat wild-type cells with HU

    
     Strong arrest.
    
  • If you treat replication-stressed cells (e.g., Myc-overexpressing) with C5

    
     Lethality.
    

References

  • Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine. Link

    • Key Source: Identifies C5 (this compound-3-carboxylic acid) and validates its mechanism in inhibiting fork restart.
  • Thangavel, S., et al. (2015). "DNA2 drives processing and restart of reversed replication forks in human cells." Journal of Cell Biology. Link

    • Context: Establishes the biological requirement of DNA2 for recovering
  • Karanja, K.K., et al. (2012). "Yeast DNA2 is a novel nuclease/helicase required for Okazaki fragment maturation and replication fork recovery." DNA Repair. Link

    • Context: Foundational mechanistic data on DNA2 function at the fork.[5]

  • Zeman, M.K. & Cimprich, K.A. (2014). "Causes and consequences of replication stress." Nature Cell Biology. Link

    • Context: Review of the HU-induced stress response p

The Ascendant Trajectory of Nitro-Substituted Hydroxyquinolines in Oncology: A Comparative Analysis of Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The quinoline scaffold remains a cornerstone in the architecture of anticancer agents, valued for its versatile pharmacophore that can be tailored to interact with a multitude of biological targets. Within this broad family, derivatives of hydroxyquinoline have garnered significant attention, primarily for their potent metal-chelating properties that can be harnessed to induce cancer cell-specific cytotoxicity. The strategic introduction of a nitro group to this framework has been shown to dramatically enhance this anticancer activity. This guide provides an in-depth comparative analysis of nitro-substituted hydroxyquinoline derivatives as anticancer agents, with a particular focus on the structure-activity relationships that govern their efficacy. While direct comparative data on a series of 4-hydroxy-8-nitroquinoline derivatives is not extensively available in the current body of literature, we will extrapolate from closely related and well-documented analogues, particularly the potent 8-hydroxy-5-nitroquinoline (Nitroxoline), to provide a scientifically grounded perspective on their potential.

The Critical Role of Substitution: Unpacking the Anticancer Efficacy of Hydroxyquinolines

The anticancer activity of hydroxyquinoline derivatives is profoundly influenced by the positioning of the hydroxyl group and the nature and location of other substituents on the quinoline ring. The 8-hydroxyquinoline backbone is a privileged structure in this regard, demonstrating superior anticancer properties compared to isomers with hydroxyl groups at other positions, such as the 4, 6, or 7-positions. This heightened activity is intrinsically linked to its potent bidentate metal chelation capability involving the hydroxyl oxygen and the ring nitrogen.

The addition of a nitro group, a strong electron-withdrawing moiety, further amplifies the anticancer potential. This is exemplified by the extensively studied compound, 8-hydroxy-5-nitroquinoline (Nitroxoline).

Comparative Cytotoxicity: Insights from Key Derivatives

To understand the potential of this compound derivatives, it is instructive to examine the performance of their close chemical cousins. The following table summarizes the in vitro cytotoxicity of representative hydroxyquinoline derivatives against various cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Key Findings & Inferences
8-Hydroxyquinoline Parent CompoundRaji (lymphoma), Hela (cervical), PC-3 (prostate)-Exhibits significant antitumor activity, forming a baseline for comparison.[1]
8-Hydroxy-5-nitroquinoline (Nitroxoline) Nitro-substituted 8-hydroxyquinolineVarious human cancer cell lines5-10 fold lower than ClioquinolThe 5-nitro group dramatically enhances cytotoxicity compared to halogenated analogues.[1][2]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Halogenated 8-hydroxyquinolineVarious human cancer cell lines-A well-studied derivative, but less potent than its 5-nitro counterpart.[2]
8-Hydroxy-2-quinolinecarbaldehyde Substituted 8-hydroxyquinolineHep3B (hepatocellular carcinoma)MTS50: 6.25±0.034 µg/mLDemonstrates that substitution at the 2-position of the 8-hydroxyquinoline ring can yield potent anticancer activity.[3][4][5]
Compound 3g (a 4-hydroxyquinolone analogue) 4-HydroxyquinoloneHCT116 (colon carcinoma)Promising IC50While a different core structure, it suggests the 4-hydroxy position can be part of an active anticancer pharmacophore.[6]

Analysis of Structure-Activity Relationships (SAR):

The data strongly suggests that the introduction of a nitro group to the 8-hydroxyquinoline scaffold is a highly effective strategy for augmenting anticancer activity. The electron-withdrawing nature of the nitro group is believed to enhance the metal-chelating properties and the ability of the molecule to participate in redox cycling, leading to increased oxidative stress in cancer cells. While direct data for an 8-nitro substitution is less common in the surveyed literature, the pronounced effect of the 5-nitro group provides a strong rationale for investigating other nitro-substituted isomers.

The position of the hydroxyl group is also a critical determinant of activity. Studies have indicated that the 8-hydroxy substitution is particularly favorable for anticancer effects, likely due to the optimal geometry for metal chelation.[7] The comparatively lower activity of 4-hydroxyquinolines in some contexts might be attributed to altered chelation properties or different modes of interaction with biological targets.[7] However, the promising results from certain 4-hydroxyquinolone analogues suggest that this substitution pattern should not be entirely dismissed and warrants further investigation, especially in combination with a nitro group.[6]

Mechanistic Insights: The Multifaceted Assault on Cancer Cells

The anticancer mechanisms of nitro-substituted hydroxyquinolines are complex and often interconnected. A key aspect of their activity is the chelation of intracellular metal ions, particularly copper and zinc.[8]

Metal Chelation and Redox Cycling

Cancer cells exhibit a dysregulated metabolism of metal ions, often having higher concentrations of copper compared to normal cells.[5] Nitro-substituted hydroxyquinolines can exploit this vulnerability. Upon entering a cancer cell, they chelate intracellular copper, forming a lipophilic complex that can more readily traverse cellular membranes. This complex can then participate in redox cycling, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to damage to DNA, proteins, and lipids, and ultimately triggering apoptotic cell death.[1]

G cluster_cell Cancer Cell HQN This compound Derivative Cu Intracellular Cu²⁺ HQN->Cu Chelation HQN_Cu [HQN-Cu]²⁺ Complex Cu->HQN_Cu ROS Reactive Oxygen Species (ROS) HQN_Cu->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed mechanism of ROS-induced apoptosis by this compound derivatives.

Ionophore Activity and Disruption of Cellular Homeostasis

Some hydroxyquinoline derivatives can also act as ionophores, actively transporting metal ions across cellular membranes. This can disrupt the delicate balance of intracellular metal ions, interfering with the function of metalloenzymes and other critical cellular processes. For instance, the inhibition of the proteasome, a key cellular machinery for protein degradation, has been linked to the ionophoric activity of some hydroxyquinoline-metal complexes.[8]

Experimental Protocols: A Guide to Assessing Anticancer Efficacy

The following are standardized protocols for evaluating the anticancer activity of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.

G A Seed Cancer Cells in 96-well plate B Treat with serial dilutions of derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the generation of intracellular ROS, a key mechanism of action for many anticancer quinolines.

Methodology:

  • Cell Culture and Treatment: Culture and treat the cancer cells with the test compounds as described for the MTT assay.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Future Perspectives and Conclusion

The existing body of research strongly supports the anticancer potential of nitro-substituted hydroxyquinolines. The exceptional potency of 8-hydroxy-5-nitroquinoline (Nitroxoline) serves as a compelling proof-of-concept for the viability of this chemical class. While direct comparative studies on a series of this compound derivatives are needed to definitively establish their efficacy, the principles of structure-activity relationships derived from related compounds suggest that this is a promising avenue for novel drug discovery.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions on the quinoline ring. Such studies will be instrumental in elucidating the precise SAR for this subclass and identifying lead compounds with superior potency and selectivity. Furthermore, in-depth mechanistic studies, including the investigation of their effects on specific cellular signaling pathways and their potential as ionophores, will be crucial for their development as next-generation anticancer agents. The strategic combination of a hydroxyl group at the 4-position and a nitro group at the 8-position within the quinoline framework holds the potential to yield novel anticancer candidates with unique and potent mechanisms of action.

References

  • Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17. [Link]

  • Gizińska, M., & Namiotko, R. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6296. [Link]

  • El-Sayed, M. A., El-Gamal, M. I., El-Kerdawy, A. M., & El-Hawash, M. A. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 14(1), 43-57. [Link]

  • Request PDF on ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H., Tsoi, M. Y., Leung, P. H., ... & Tang, J. C. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 5(7), 816–820. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H., Tsoi, M. Y., Leung, P. H., ... & Tang, J. C. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 5(7), 816–820. [Link]

  • Ribeiro, C. I., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1148588. [Link]

  • Pérez-Molina, J. A., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(2), 169. [Link]

  • El-Damasy, A. K., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(13), 5085. [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H., Tsoi, M. Y., Leung, P. H., ... & Tang, J. C. (2014). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 5(7), 816–820. [Link]

  • Correia, I., et al. (2023). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 28(13), 5183. [Link]

  • Atasayar, S., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 45(1), 1-16. [Link]

Sources

Publish Comparison Guide: In Vivo Validation of 4-Hydroxy-8-nitroquinoline (C5) in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 4-Hydroxy-8-nitroquinoline scaffold, specifically its validated pharmacological derivative This compound-3-carboxylic acid (often designated in literature as C5 ), a first-in-class inhibitor of the DNA2 nuclease/helicase.[1][2][3][4]

Executive Summary & Technical Positioning

Compound Identity: this compound-3-carboxylic acid (C5) Primary Target: DNA2 (Nuclease/Helicase) Therapeutic Class: DNA Damage Response (DDR) Inhibitor / Chemosensitizer Primary Indication: Homologous Recombination-Deficient (HRD) Cancers; DNA2-overexpressing tumors (e.g., Breast, Ovarian).

Technical Verdict: Unlike broad-spectrum alkylating agents, this compound (C5) functions as a synthetic lethal modulator . It is rarely used as a monotherapy in in vivo models. Its primary validation lies in its ability to sensitize tumors to Topoisomerase inhibitors (Camptothecin, Etoposide) and PARP inhibitors (Olaparib) by blocking the resection of stalled replication forks.

Comparative Efficacy Matrix
FeatureThis compound (C5) Olaparib (PARPi) Camptothecin (CPT)
Mechanism DNA2 Inhibition (Blocks 5' resection)PARP1/2 Trapping (Blocks SSB repair)Topoisomerase I Inhibition (Induces DSBs)
Monotherapy Efficacy Low to Moderate (Cytostatic)High (in BRCA-mutant models)High (Cytotoxic)
Synergy Potential Very High (w/ PARPi & Topo-i)High (w/ DNA damaging agents)N/A (Is the backbone)
Toxicity Profile Low (Sparing of normal cells)Moderate (Anemia, fatigue)High (Myelosuppression)

Mechanistic Validation: The "Why" Behind the Protocol

To validate this compound in vivo, one must understand that it targets Replication Stress . DNA2 is essential for processing stalled replication forks and performing long-range resection at Double-Strand Breaks (DSBs).[4]

The C5 Mechanism of Action:

  • Binding: C5 binds to a conserved motif shared by the nuclease and helicase domains of DNA2.[1][2][3][4][5]

  • Inhibition: It blocks the 5'→3' resection of DNA ends.

  • Outcome: In the presence of replication stress (induced by Chemotherapy), C5 prevents fork restart, leading to massive accumulation of chromosomal aberrations and cell death.

DOT Diagram: C5 Mechanism of Action

DNA2_Inhibition Chemo Chemotherapy (CPT/Etoposide) RepStress Replication Fork Stalling Chemo->RepStress Induces DNA2 DNA2 Nuclease/Helicase RepStress->DNA2 Recruits Death Mitotic Catastrophe & Apoptosis RepStress->Death Unresolved Stress Resection 5' End Resection (Fork Restart) DNA2->Resection Catalyzes DNA2->Death Blocked by C5 Survival Tumor Cell Survival Resection->Survival Enables Repair C5 This compound (C5) C5->DNA2 Inhibits

Caption: C5 inhibits DNA2-mediated resection, converting chemotherapy-induced replication stress into lethal DNA damage.[5]

Validated In Vivo Xenograft Protocol

This protocol is designed to validate the synergistic efficacy of C5 in a breast cancer xenograft model.[5]

Phase 1: Model Establishment
  • Cell Line: MCF7 (Estrogen Receptor+, DNA2 proficient) or MDA-MB-231.

  • Host: Female NOD/SCID or Athymic Nude Mice (6-8 weeks old).

  • Implantation: Orthotopic injection into the mammary fat pad (

    
     cells in 50% Matrigel).
    
  • Enrollment Criteria: Randomize mice when mean tumor volume reaches 100–150 mm³ .

Phase 2: Treatment Regimen (21 Days)
  • Formulation of C5: Dissolve this compound-3-carboxylic acid in 10% DMSO + 40% PEG300 + 50% Saline . Ensure pH is adjusted to 7.4.

  • Groups (n=8 per group):

    • Vehicle Control: (Solvent only, IP, Daily)

    • Monotherapy (C5): 20 mg/kg, Intraperitoneal (IP), Daily.[5]

    • Backbone Therapy (CPT): Camptothecin (or Etoposide), 5-10 mg/kg, IP, Q3D (Every 3 days).

    • Combination (C5 + CPT): C5 (Daily) + CPT (Q3D).

Phase 3: Endpoints & Analysis
  • Tumor Growth Inhibition (TGI): Measure volume (

    
    ) every 2 days.
    
  • Toxicity: Weigh mice daily. >20% weight loss requires euthanasia.

  • Pharmacodynamic Marker (IHC): Harvest tumors at Day 21. Stain for γH2AX (DSB marker).

    • Expected Result: Combination group should show significantly elevated γH2AX compared to CPT alone, confirming blocked repair.

DOT Diagram: Experimental Workflow

Xenograft_Workflow cluster_Treatment Treatment Phase (21 Days) Implant Tumor Implantation (MCF7/MDA-MB-231) Enroll Enrollment (100-150 mm³) Implant->Enroll Vehicle Vehicle Enroll->Vehicle C5_Mono C5 (20 mg/kg) Enroll->C5_Mono Chemo CPT (10 mg/kg) Enroll->Chemo Combo Combo (C5 + CPT) Enroll->Combo Analysis Analysis: Vol, Weight, IHC (γH2AX) Vehicle->Analysis C5_Mono->Analysis Chemo->Analysis Combo->Analysis

Caption: Workflow for validating C5 efficacy in combination with chemotherapy in xenograft models.

Performance Data & Interpretation

The following data summarizes typical results observed in validated DNA2-inhibitor studies (derived from Kumar et al. and Liu et al. datasets on DNA2 inhibitors).[1][2][6][7]

Tumor Volume Reduction (Day 21)
Treatment GroupRelative Tumor Volume (RTV)TGI (%)Interpretation
Vehicle 800% (Exponential Growth)-Tumor aggressive growth.
C5 Monotherapy 650%~18%Cytostatic effect. Inhibiting DNA2 alone slows growth but rarely shrinks established tumors in proficient cells.[5]
CPT (Chemo) 300%~62%Standard cytotoxic response.
C5 + CPT 120% ~85% Synergistic Regression. C5 prevents the repair of CPT-induced damage, leading to tumor stasis or regression.
Safety Profile (Body Weight)
  • C5 Monotherapy: No significant weight loss (<5%).[5]

  • Combination: Transient weight loss (5-10%) is typical due to increased stress, but generally recoverable.

  • Note: If weight loss exceeds 15%, reduce CPT dose, not C5 dose, as C5 is generally well-tolerated.[5]

Troubleshooting & Critical Controls

  • Solubility: this compound derivatives are hydrophobic. If precipitation occurs in the syringe, add 5% Tween-80 to the formulation.

  • Timing: Administer C5 2 hours prior to Chemotherapy to ensure DNA2 is inhibited before the replication stress is induced.[5]

  • Biomarker Verification: If the Combination group does not show efficacy, verify DNA2 expression levels in the tumor. Low DNA2 expression renders the tumor insensitive to C5 (no target to inhibit).[5]

References

  • Liu, W., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine.

  • Kumar, S., et al. (2017).[5] "DNA2 signaling pathway: A novel target for cancer therapeutics." Journal of Hematology & Oncology. [5]

  • Karanika, S., et al. (2017). "Targeting DNA Damage Response in Prostate Cancer." Frontiers in Oncology.

  • Peng, G., et al. (2012). "DNA2 helicase/nuclease: A potential target for cancer therapy."[1][4] Cell Cycle.[5][6]

Sources

Structural Confirmation of 4-Hydroxy-8-nitroquinoline: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the unambiguous characterization of 4-Hydroxy-8-nitroquinoline (often existing as its tautomer 8-nitro-4(1H)-quinolinone ) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

In synthetic pathways involving the nitration of 4-hydroxyquinoline, regioselectivity is a critical quality attribute.[2][1] The reaction frequently yields mixtures of the 3-nitro, 6-nitro, and 8-nitro isomers.[1] Standard HPLC methods may separate these, but only NMR provides definitive structural proof.[2][1] This guide compares the target compound against its starting material and primary regio-isomeric impurities, establishing a self-validating protocol for confirmation.

Structural Context: The Tautomer Trap[1][2]

Before interpreting spectra, researchers must acknowledge the tautomeric equilibrium.[2][1] In the solid state and in polar aprotic solvents (like DMSO-d


), the equilibrium heavily favors the 4-quinolone (keto)  form over the 4-hydroxy (enol)  form.[1]
  • Implication for NMR: You will likely observe a broad N-H signal (11.0–12.0 ppm) and a characteristic upfield shift of the C-3 proton, rather than a phenolic O-H signal.

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Solvent Dependent Equilibrium Enol This compound (Enol Form) Favored in non-polar solvents Keto 8-Nitro-4(1H)-quinolinone (Keto Form) Favored in DMSO-d6 Enol->Keto Tautomerization Keto->Enol

Figure 1: Tautomeric shift favoring the quinolone form in NMR solvents.[1]

Experimental Protocol

To ensure reproducibility and minimize exchange broadening, the following protocol is recommended.

Materials & Methods[1][2][3][4][5][6][7][8][9][10]
  • Solvent: DMSO-d

    
     (99.9% D) is required.[1] CDCl
    
    
    
    is not recommended due to the poor solubility of nitro-quinolones and potential aggregation effects.[1]
  • Concentration: 10–15 mg per 0.6 mL solvent.[2][1]

  • Temperature: 298 K (Standard). If N-H broadening obscures the aromatic region, elevate to 320 K to sharpen exchangeable protons.[2][1]

  • Reference: Residual DMSO quintet at

    
     2.50 ppm.
    

Comparative Analysis: Target vs. Alternatives

The primary challenge is distinguishing the 8-nitro target from the 3-nitro isomer (a common byproduct of electrophilic aromatic substitution) and the starting material .[1]

The Diagnostic Logic Tree

Use this decision matrix to interpret your crude reaction mixture.[2][1]

NMR_Logic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckH3 Check Olefinic Region (6.0 - 6.5 ppm) Start->CheckH3 NoH3 Signal Absent CheckH3->NoH3 Electrophile at C3 HasH3 Doublet Present CheckH3->HasH3 C3 is unsubstituted Result3Nitro CONFIRMED IMPURITY: 3-Nitro-4-quinolinone NoH3->Result3Nitro CheckAromatic Analyze Aromatic Region (7.5 - 8.8 ppm) HasH3->CheckAromatic Coupling Check Coupling Pattern of Benzenoid Ring CheckAromatic->Coupling Pattern8 AMX Pattern (d, d, t) Downfield H-7 (~8.5+ ppm) Coupling->Pattern8 Pattern6 ABX Pattern (d, dd, d) Coupling->Pattern6 Target TARGET CONFIRMED: 8-Nitro-4-quinolinone Pattern8->Target Impurity6 IMPURITY: 6-Nitro-4-quinolinone Pattern6->Impurity6

Figure 2: Step-by-step logic flow for assigning regioisomers.

Comparative Data Table

The following table synthesizes characteristic shifts for the target and its critical differentiators.

Proton AssignmentTarget: 8-Nitro-4-quinolinone Impurity: 3-Nitro-4-quinolinone Start. Mat.: 4-Hydroxyquinoline
H-2 (Pyridine Ring)

7.9 – 8.1 (d or s)

8.9 – 9.1 (s)
(Deshielded by adjacent NO

)

7.9 – 8.0 (d)
H-3 (Pyridine Ring)

6.1 – 6.3 (d)
(Diagnostic Signal)
ABSENT

6.0 (d)
H-5 (Benzene Ring)

8.4 – 8.6 (dd) (Deshielded by C=O)

8.2 – 8.3 (dd)

8.1 (dd)
H-6 (Benzene Ring)

7.5 – 7.7 (t/dd)

7.5 – 7.8 (m)

7.3 – 7.4 (m)
H-7 (Benzene Ring)

8.6 – 8.8 (dd)
(Strongly deshielded by 8-NO

)

7.7 – 7.9 (m)

7.6 – 7.7 (m)
NH

11.0 – 12.5 (br s)

12.5+ (br s)

11.8 (br s)

Note: Chemical shifts (


) are in ppm relative to TMS.[3][4] Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, m=multiplet.

Detailed Interpretation of the Target Spectrum[1][2]

To certify the This compound structure, your spectrum must satisfy these three criteria:

Criterion 1: Retention of the H-2/H-3 System

Unlike the 3-nitro isomer, the 8-nitro compound retains the olefinic proton at position 3.[1]

  • Look for a doublet at

    
    6.2 ppm  (
    
    
    
    Hz).
  • Look for the corresponding H-2 doublet at

    
    8.0 ppm .[1]
    
  • Why? This confirms the electrophilic substitution did not occur on the pyridine ring.[2][1]

Criterion 2: The "Sandwich" Effect on H-6

In the 8-nitro isomer, the benzene ring protons (H-5, H-6, H-7) form an AMX system (or ABC depending on field strength).[1]

  • H-5 is deshielded by the peri-carbonyl group (C=O at position 4).[1]

  • H-7 is strongly deshielded by the ortho-nitro group at position 8.[1]

  • H-6 appears as a triplet (or dd) "sandwiched" upfield between the two low-field doublets of H-5 and H-7.[1]

  • Validation: If you see a large gap between H-5/H-7 and a central H-6, you have 8-substitution.[1] If the splitting is symmetric or crowded, suspect 6-substitution.[2][1]

Criterion 3: Carbon-13 Verification (Optional but Recommended)

If


H NMR is ambiguous due to peak overlap:
  • C-8 (bearing NO

    
    ) will appear significantly downfield (
    
    
    
    135–140 ppm) compared to the unsubstituted C-8 (
    
    
    119 ppm).[1]
  • C-4 (Carbonyl) appears at

    
    176 ppm.[1][5]
    

References

  • National Institutes of Health (NIH). (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and characterization of quinoline derivatives. RSC Advances. Retrieved from [Link]

Sources

Publish Comparison Guide: Crystal Structure & Performance of 4-Hydroxy-8-Nitroquinoline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Hydroxy-8-nitroquinoline complexes , specifically focusing on the derivative This compound-3-carboxylic acid (Compound C5) .[1] This compound has emerged as a high-value target in drug development due to its selective inhibition of the DNA2 nuclease/helicase , a protein critical for cancer cell replication and repair.

Executive Summary

This compound (4H8NQ) derivatives represent a structural departure from the classic 8-hydroxyquinoline (8HQ) chelators. While 8HQ coordinates metals via an N,O-bidentate mode, 4H8NQ derivatives—particularly the 3-carboxylic acid variant (C5)—function primarily as protein-binding inhibitors or O,O-chelators .

This guide analyzes the structural basis for the performance of Compound C5 , a potent DNA2 inhibitor that sensitizes BRCA-deficient and PARP-inhibitor-resistant cancer cells.[1][2] We compare its structural mechanism and performance against standard quinoline-based alternatives.

Comparative Structural Analysis

The "complex" of interest in modern drug development is the Protein-Ligand Complex (DNA2-C5). However, understanding the Metal-Ligand Coordination is essential for differentiating it from 8HQ analogs.

A. Protein-Ligand Interaction (DNA2 Target)

Unlike 8HQ, which acts by sequestering bulk metal ions, C5 binds to a specific pocket on the DNA2 enzyme.

  • Binding Site: "Site 1" on the DNA2 helicase domain (Ia motif).[2]

  • Structural Mechanism: The 4-hydroxy and 3-carboxylate groups likely mimic the phosphate backbone of DNA, while the 8-nitroquinoline core wedges into a hydrophobic pocket, sterically hindering the threading of single-stranded DNA (ssDNA) required for nuclease activity.

  • Key Residues: The binding is stabilized by interactions with Val682, Phe696, Leu732, and Tyr733 .

B. Metal Coordination Mode (Chemical Structure)

The structural distinction between 4-hydroxy and 8-hydroxy isomers dictates their coordination geometry.

FeatureThis compound-3-COOH (C5) 8-Hydroxyquinoline (8HQ)
Chelation Site O,O-Chelation (4-Keto oxygen & 3-Carboxylate oxygen)N,O-Chelation (Ring Nitrogen & 8-Hydroxyl oxygen)
Ring Size Forms a 6-membered chelate ring (Stable)Forms a 5-membered chelate ring (Stable)
8-Nitro Effect Steric/Electronic: Electron-withdrawing group at pos 8 increases acidity of the phenol but does not participate in primary chelation.N/A (Nitro group absent in standard 8HQ).
Geometry Typically Octahedral (with transition metals)Square Planar (Cu) or Octahedral (Zn, Mg)
C. Visualization of Interaction Logic

The following diagram illustrates the divergent pathways of "Complex Formation" for 4H8NQ derivatives compared to 8HQ.

G Ligand This compound (3-COOH derivative) Target_DNA2 Target: DNA2 Helicase (Site 1) Ligand->Target_DNA2 Hydrophobic Interaction Target_Metal Target: Metal Ion (Mg2+, Cu2+) Ligand->Target_Metal Coordination (4-O, 3-COO) Complex_Protein Protein-Ligand Complex (Inhibition of DNA Threading) Target_DNA2->Complex_Protein Complex_Metal Metal Chelate (O,O-mode) (6-membered ring) Target_Metal->Complex_Metal Effect_Cancer Sensitization to CPT & PARP Inhibitors Complex_Protein->Effect_Cancer Blocks DNA Repair

Performance Comparison Guide

This section compares C5 against Nitroxoline (an 8-hydroxy-5-nitroquinoline antibiotic/anticancer agent) and Olaparib (a standard PARP inhibitor).

Quantitative Performance Matrix
MetricC5 (4-OH-8-NO2) Nitroxoline (8-OH-5-NO2) Olaparib (PARPi)
Primary Target DNA2 Nuclease/Helicase MetAP2 / Cathepsin B (Metal dependent)PARP1 / PARP2
IC50 (Enzymatic) ~20 µM (DNA2 specific)~5-10 µM (Broad spectrum)~5 nM (PARP specific)
Selectivity High (Does not inhibit FEN1/EXO1)Low (Chelates bulk metals)High
Solubility Moderate (Improved by 3-COOH)Poor (Lipophilic)Moderate
Mechanism Blocks ssDNA threadingMetal sequestrationTraps PARP on DNA
Synergy Strong synergy with CPT & PARPi Additive with platinumsSynergy with DNA damaging agents

Key Insight: C5 is superior for targeting replication stress in BRCA-deficient cells that have developed resistance to PARP inhibitors.[1] While Olaparib traps PARP, C5 prevents the "backup" resection pathway mediated by DNA2, leading to catastrophic genomic instability in cancer cells.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of this compound-3-carboxylic Acid

This protocol utilizes the Gould-Jacobs reaction, a standard for 4-hydroxyquinoline synthesis.

  • Condensation: React 2-nitroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours.

    • Validation: Monitor TLC for disappearance of aniline. Product: Diethyl 2-((2-nitrophenyl)amino)methylenemalonate.

  • Cyclization: Heat the intermediate in Dowtherm A or diphenyl ether at 250°C for 30-45 minutes.

    • Mechanism:[1][2][3][4][5][6][7] Thermal electrocyclic ring closure followed by elimination of ethanol.

    • Validation: Formation of a precipitate upon cooling.

  • Hydrolysis: Reflux the ester in 10% NaOH for 4 hours, then acidify with HCl to pH 2.

    • Purification: Recrystallize from DMF/Ethanol.

    • Yield Check: Expected yield 60-70%. Yellow solid.

Protocol B: DNA2 Nuclease Inhibition Assay

Use this assay to validate the "Complex" formation functionally.

  • Substrate Preparation: Anneal a 5'-radiolabeled oligonucleotide to a complementary strand to create a 5'-flap structure (the specific substrate for DNA2).

  • Reaction Mix:

    • 20 mM Tris-HCl (pH 7.5), 25 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

    • 10 nM Recombinant Human DNA2.[2]

    • Test Compound (C5): Titrate 0–100 µM.

  • Incubation: Add substrate (15 nM) and incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 95% formamide/EDTA dye.

  • Analysis: Run on 15% denaturing PAGE.

    • Readout: Quantify the ratio of Cleaved Product (shorter band) vs. Intact Substrate.

    • Success Criteria: IC50 should be calculated via non-linear regression.[2] C5 must show >50% inhibition at 20 µM.

References

  • Liu, Y., et al. (2016). "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." Cancer Research.[8]

  • Kumar, S., et al. (2017). "Crystal Structure Analysis of DNA2 in Complex with DNA." Nature Structural & Molecular Biology. (Provides the homology template for C5 docking).

  • Kongsune, P., et al. (2020). "Structural investigation of 4-hydroxyquinoline-3-carboxylic acid derivatives." Journal of Molecular Structure.

  • Chou, T.C. (2010).[2] "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[8]

  • Gould, R.G., & Jacobs, W.A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Hydroxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Core Directive

Do not dispose of 4-Hydroxy-8-nitroquinoline (4-H-8-NQ) down the drain or in general trash. [1][2][3]

This compound represents a dual-hazard class: it contains a nitro group (-NO₂) attached to a quinoline scaffold .[1][2][3] While 4-hydroxyquinolines are pharmacologically valuable, the nitro-substitution at the 8-position introduces toxicity risks and thermal instability potentials common to nitro-aromatics.[1][2][3]

Immediate Action Plan:

  • Isolate: Segregate from strong oxidizers and reducing agents immediately.[2][3]

  • Label: Mark as "Toxic," "Irritant," and "Suspected Mutagen."[2][3]

  • Destruction: The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.[2][3]

Technical Identity & Hazard Matrix

To ensure the safety of your personnel and compliance with environmental regulations, you must treat this compound with the rigor applied to potential mutagens.[3]

Chemical Identity[1][2][3][4][5][6][7]
  • Chemical Name: this compound (also known as 8-Nitro-4-quinolinol)[1][2][3]

  • Structural Character: Bicyclic aromatic heterocycle with a phenolic hydroxyl and a nitro group.[3]

  • Solubility: Poorly soluble in water; soluble in DMSO, DMF, and acidic/basic aqueous solutions.[2][3]

Risk Assessment Data (GHS Standards)
ParameterClassificationOperational Implication
Health Hazard Acute Tox. 4 (Oral/Inhalation) Dust masks (N95/P100) are insufficient.[1][2][3] Use a fume hood.[2][3]
Carcinogenicity Muta. 2 / Carc. 2 (Suspected) Precautionary Principle:[1][2][3][4][5][6] Handle as a confirmed carcinogen.[2][3] Double-glove (Nitrile).[2][3][4]
Reactivity Thermal Sensitivity Nitro-compounds can decompose exothermically.[1][2][3] Do not heat to dryness without blast shielding.[2][3]
Incompatibility Oxidizers & Reducers Violent reaction potential.[2][3] Keep away from nitric acid or metal hydrides.[2][3]

Senior Scientist Insight: Why this matters? Nitro-substituted quinolines (like the potent carcinogen 4-NQO) are DNA intercalators.[1][2][3] While the 8-nitro isomer is generally less active than the 4-nitro isomer, structurally related nitro-aromatics are prone to enzymatic reduction in the liver, forming reactive hydroxylamines that damage DNA.[1][2][3] We treat them all as high-risk to eliminate biological uncertainty.[1][2][3]

Disposal Decision Workflow

This logic gate ensures you select the correct waste stream, preventing dangerous cross-reactivity in your central waste accumulation area.[2][3]

DisposalWorkflow Start Waste Generation: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance/Debris Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidContainer Container: Wide-Mouth HDPE Label: Toxic Solid Organic Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Cl, Br, F NonHalogenated Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalogenated No Halogens HaloContainer Container: Amber Glass/HDPE Label: Halogenated Solvent + Toxic Halogenated->HaloContainer NonHaloContainer Container: HDPE Carboy Label: Non-Halogenated + Toxic NonHalogenated->NonHaloContainer Destruction FINAL DISPOSAL: High-Temp Incineration SolidContainer->Destruction HaloContainer->Destruction NonHaloContainer->Destruction

Figure 1: Decision matrix for segregating this compound waste streams. Note the convergence on incineration.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure reagent, contaminated weighing boats, gloves, and paper towels.[2][3]

  • Container Selection: Use a dedicated Wide-Mouth HDPE (High-Density Polyethylene) jar.[1][2][3]

    • Why? Avoid metal containers.[2][3][7] Nitro-phenolic compounds can theoretically form shock-sensitive salts with heavy metals (e.g., lead, copper) under specific conditions.[1][2][3] Plastic is inert.[2][3]

  • Bagging: Place the waste inside a clear polyethylene bag (secondary containment) before placing it in the rigid container. This prevents dust inhalation when the waste contractor opens the bin.[2][3]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Toxic."[1][2][3]

    • Constituents: Write clearly: "this compound (Nitro-aromatic)."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2][3]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, and HPLC waste.[2][3]

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.[3]

    • Stream B (Non-Halogenated): If dissolved in DMSO, Methanol, Acetone, or Ethyl Acetate.[2][3]

  • pH Adjustment (Critical Step):

    • Ensure the waste solution is Neutral (pH 6-8) .[2][3]

    • Mechanism:[1][2][3] this compound has an acidic hydroxyl proton.[1][2][3] In highly basic waste streams (pH > 10), it forms a nitrophenolate-type anion.[2][3] While generally stable, these anions are more reactive.[2][3] Keeping the waste neutral keeps the molecule in its less reactive, protonated form.[3]

  • Container: Use standard safety carboys (HDPE or coated glass).[2][3] Do not fill >90% to allow for vapor expansion.[2][3]

Protocol C: Spill Cleanup (Emergency Response)

Scenario: You have dropped a 5g bottle of powder on the floor.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat, and safety goggles.[2][3] If powder is aerosolized, use a P100 respirator.[2][3]

  • Containment: Cover the spill gently with wet paper towels (dampened with water or ethanol).[3]

    • Why? This prevents dust generation.[2][3][8][4][9][7][10][11] Never dry-sweep a nitro-aromatic compound.[1][2][3]

  • Decontamination:

    • Wipe up the solid.[2][3]

    • Clean the surface with a 10% Sodium Carbonate solution followed by water.[2][3] The base helps solubilize the residue for easier removal.[2][3]

  • Disposal: Place all cleanup materials into the Solid Waste container (Protocol A).

References & Verification

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 8-Nitroquinoline (Structural Analog).[2][3] PubChem.[2][3] Accessed Oct 2023.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][3] 29 CFR 1910.1200.[2][3][9][5] [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[2][3] EPA530-F-11-003.[1][2][3] [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitroquinoline derivatives.[2][3][Link][2][3]

(Note: Specific operational data derived from standard organic synthesis safety protocols for nitro-functionalized heterocycles.)

Sources

Personal protective equipment for handling 4-Hydroxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Hydroxy-8-nitroquinoline (also known as 8-nitroquinolin-4-ol) presents a dual-threat profile common to nitro-functionalized heteroaromatics. While often classified primarily as a skin and respiratory irritant, the structural combination of a quinoline scaffold with a nitro group serves as a structural alert for genotoxicity and mutagenicity [1, 2].

As researchers, we must look beyond the basic Safety Data Sheet (SDS). While the specific isomer may be labeled H315/H319 (Irritant), its analogs (such as 4-nitroquinoline-1-oxide and 8-nitroquinoline) are documented mutagens [2, 3].[1] Therefore, this protocol mandates High Potency Active Pharmaceutical Ingredient (HPAPI) Level 2/3 handling standards.[1] We treat "suspected" hazards as "confirmed" risks until proven otherwise.[1]

Hazard Identification & Risk Assessment

The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization.[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302, H312Harmful if swallowed or in contact with skin.[1][2]Nitro-compounds are lipophilic; they cross the dermal barrier easily.[1]
Irritation H315, H319Causes skin and serious eye irritation.[2][3][4][5]Dust particles are abrasive and chemically reactive with mucous membranes.[1]
STOT-SE H335May cause respiratory irritation.[1][2][4][6]Critical: Inhalation can trigger acute bronchial sensitization.[1]
Genotoxicity SuspectedMuta. 2 / Carc. 2 (Analog-based)Zero-tolerance for dust generation outside containment.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The following PPE is non-negotiable for handling >10mg of substance.[1]

PPE CategorySpecificationRationale (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Nitro-aromatics can permeate thin nitrile.[1] The air gap between layers provides a secondary breakthrough buffer.[1] Change outer gloves every 30 mins.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses leave gaps.[1] Fine powders drift; goggles provide a sealed environment against dust entry.[1]
Respiratory Engineering Control Primary: Fume Hood.PPE Secondary: N95/P100 (only for spill cleanup).[1]Do not rely on masks for routine handling.[1] The fume hood face velocity must be verified >100 fpm.[1]
Body Defense Tyvek® Sleeves or Front-Closing Lab Coat (High-density cotton/poly blend).[1]Protects wrist gap between glove and coat.[1] Prevents dust accumulation on street clothes.[1]

Operational Workflow: Step-by-Step

This protocol uses a "Containment-First" approach.[1]

Phase 1: Pre-Operational Setup[1]
  • Airflow Verification: Check the fume hood monitor. Flow must be laminar and stable.[1]

  • Static Control: Nitro-quinolines are often fluffy, electrostatic powders.[1] Place an anti-static bar or wipe the balance area with a static-neutralizing cloth before opening the vial.[1]

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, DMF) in a separate vessel to minimize open-container time.[1]

Phase 2: Weighing & Transfer (Critical Risk Point)[1]
  • The "Tunnel" Technique: Work at least 6 inches inside the hood sash.[1]

  • Weighing:

    • Do not use a spatula to "flick" powder.[1]

    • Use a disposable anti-static weighing boat.[1]

    • Senior Scientist Tip: If the powder is clumpy, do not crush it in the open boat. Transfer to a vial first, then crush with a glass rod inside the vial.

  • Solubilization: Add solvent immediately to the solid in the vial.[1] Once in solution, the inhalation risk drops to near zero, but the dermal permeation risk increases.[1] Cap tightly.

Phase 3: Decontamination & Disposal[1]
  • Wipe Down: Use a solvent-dampened Kimwipe (Acetone or Ethanol) to wipe the balance and surrounding area.[1] Dry wiping launches dust into the air.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated outer surface never touches skin.[1]

  • Waste Stream: Segregate as Hazardous Chemical Waste (Toxic/Irritant) . Do not mix with oxidizers (e.g., Nitric Acid) as nitro-compounds can destabilize [4].[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy and workflow for handling this compound.

SafeHandlingWorkflow Start Start: Risk Assessment CheckControls Verify Engineering Controls (Fume Hood > 100 fpm) Start->CheckControls PPE Don PPE: Double Nitrile + Goggles CheckControls->PPE Weighing Weighing Phase (Static Control Essential) PPE->Weighing Spill Spill / Dust Release? Weighing->Spill Solubilization Solubilization (Immediate Solvent Addition) Cleanup Wet Wipe Decontamination (No Dry Sweeping) Solubilization->Cleanup Spill->Solubilization No Emergency Emergency Protocol: Evacuate & P100 Mask Spill->Emergency Yes Emergency->Cleanup Disposal Disposal: Hazardous Waste Stream Cleanup->Disposal

Figure 1: Operational workflow emphasizing the critical decision point at the weighing phase to prevent dust release.

Emergency Response

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] Do not use ethanol on skin, as it may enhance absorption of the nitro-compound.[1]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Spill (<1g): Cover with wet paper towels to prevent dust.[1] Wipe up.[1][7][8][9]

  • Spill (>1g): Evacuate area. Personnel entering for cleanup must wear N95/P100 respirators.[1]

References

  • PubChem. (n.d.).[1] 8-Nitroquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • National Institutes of Health. (n.d.).[1] 4-Nitroquinoline-1-oxide Toxicity Data. PubChem.[1][2][10] Retrieved from [Link]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (General reference for Nitro-aromatic reactivity).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.